1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWIPHFVESIOGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389947 | |
| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299920-47-1 | |
| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative. While specific literature detailing the synthesis of this exact molecule is not prevalent, a well-established and robust synthetic pathway can be extrapolated from the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids. The primary and most direct route involves the aza-Michael addition of a primary amine to itaconic acid.
This document outlines the core synthesis pathway, provides a detailed, representative experimental protocol, summarizes quantitative data from analogous syntheses, and includes visualizations to aid in the understanding of the chemical transformations.
Core Synthesis Pathway: Aza-Michael Addition
The most common and efficient method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary amine with itaconic acid.[1][2][3][4] This reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
The general reaction is as follows:
-
Reactants: A primary amine (in this case, isopropylamine) and itaconic acid.
-
Mechanism: The reaction is an aza-Michael addition followed by an intramolecular amidation (lactamization).
-
Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent, often water, or in some cases, under solvent-free conditions at elevated temperatures.[2][3]
The proposed synthesis of this compound follows this established pathway.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, adapted from the synthesis of an analogous compound.[3] This protocol can be directly applied to the synthesis of the target molecule by substituting the specified amine with isopropylamine.
Materials:
-
Itaconic acid
-
Isopropylamine
-
Deionized water
-
5% Sodium hydroxide solution
-
Hydrochloric acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
A mixture of itaconic acid (1 equivalent) and isopropylamine (0.9 equivalents) is refluxed in water (approximately 2.3 mL per gram of itaconic acid) for 2-12 hours.[3][5]
-
After reflux, the reaction mixture is cooled to room temperature, which should induce the precipitation of the crude product.
-
The crystalline precipitate is collected by filtration and washed with cold water.
-
For purification, the crude product is dissolved in an aqueous 5% sodium hydroxide solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with hydrochloric acid to a pH of 2.
-
The resulting purified precipitate of this compound is collected by filtration, washed with water, and dried.
Quantitative Data from Analogous Syntheses
The following table summarizes the reaction conditions and yields for the synthesis of various 1-substituted-5-oxopyrrolidine-3-carboxylic acids, demonstrating the general applicability and efficiency of this synthetic method.
| N-Substituent | Starting Amine | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 4-Acetamidophenyl | N-(4-aminophenyl)acetamide | Water | 12 h | 96 | - | [6] |
| 2-Hydroxy-5-methylphenyl | 2-Amino-4-methylphenol | Water | 2 h | 88 | 172-173 | [3] |
| 2-Hydroxyphenyl | o-Aminophenol | Water | 12 h | 74.4 | 178-179 | [7] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the aza-Michael addition of isopropylamine to itaconic acid, followed by intramolecular cyclization. This method is well-documented for a variety of N-substituted analogues and is characterized by its simplicity, high yields, and straightforward purification procedures. The provided representative protocol and workflow diagrams offer a solid foundation for researchers and drug development professionals to successfully synthesize this and related compounds. Further optimization of reaction times and purification methods may be explored to enhance yield and purity for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development. This document details the key synthetic routes, provides specific experimental protocols, and presents quantitative data in a structured format to facilitate comparison and application in a research setting.
Core Synthetic Strategies
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids predominantly relies on the cyclocondensation reaction between a primary amine and a suitable four-carbon dicarboxylic acid derivative. The most common and direct approach involves the reaction of a primary amine with itaconic acid. An alternative multistep approach involves the reaction of an aromatic aldehyde, an amine, and succinic anhydride. These methods provide a versatile platform for the introduction of a wide range of substituents at the 1-position of the pyrrolidinone ring.
Synthesis via Itaconic Acid
The reaction of a primary amine with itaconic acid is a straightforward and widely used method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. The reaction proceeds through a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. This reaction can be performed under various conditions, including refluxing in water or solvent-free conditions at elevated temperatures.[1][2][3]
Caption: General reaction scheme for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids from a primary amine and itaconic acid.
Synthesis via Succinic Anhydride and Aldehydes
A multi-component reaction involving an aromatic aldehyde, a primary amine (or a precursor like an acetohydrazide), and succinic anhydride provides an alternative route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[4][5] This approach allows for greater diversity in the substitution pattern of the final product.
Caption: Multi-component reaction pathway for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids reported in the literature.
Table 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids via Itaconic Acid
| 1-Substituent | Amine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Acetamidophenyl | N-(4-aminophenyl)acetamide | Water | Reflux | 12 | 96 | [1] |
| 2-Hydroxy-5-methylphenyl | 2-Amino-4-methylphenol | Water | Reflux | 2 | 88 | [6] |
| 4-(Aminosulfonyl)phenyl | 4-Aminobenzenesulfonamide | Solvent-free | 140-165 | - | - | [2][3] |
Table 2: Synthesis of 1-Heteroaryl-5-oxopyrrolidine-3-carboxylic Acids via Itaconic Acid
| 1-Substituent | Amine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-R-1,3,4-Thiadiazol-2-yl | 5-Substituted 1,3,4-thiadiazol-2-amines | Solvent-free or Acetic Acid | 140-150 | - | - | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[1]
Workflow:
Caption: Experimental workflow for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.[1]
-
After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[1]
-
The mixture is then cooled, and the resulting crystalline solid is collected by filtration.[1]
-
The solid is washed with water.[1]
-
For purification, the solid is dissolved in a 5% sodium hydroxide solution, filtered, and the filtrate is acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.[1]
-
The final product is obtained as a white solid with a yield of 96%.[1]
Protocol 2: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid[6]
Procedure:
-
A mixture of 2-amino-4-methylphenol and itaconic acid in water is heated at reflux for 2 hours.[6]
-
The reaction mixture is then cooled, and the precipitated solid is filtered and washed with water to afford the target acid in an 88% yield.[6]
Protocol 3: General Procedure for the Synthesis of 2-Substituted-1-(acetamido)-5-oxopyrrolidine-3-carboxylic acid derivatives[5]
Procedure:
-
A hydrazide derivative (0.135 mol) and succinic anhydride (0.15 mol) are dissolved in anhydrous toluene (150 mL).[5]
-
The mixture is stirred under a nitrogen atmosphere for 24 hours at 40 °C.[5]
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solid product is separated by filtration.[5]
-
The crude product is purified by extraction with ethyl acetate after the addition of sodium carbonate.[5]
This guide provides a foundational understanding of the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. The presented methodologies and experimental protocols offer a starting point for researchers to develop novel derivatives for various applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, grounded in available data and contextualized by the broader class of N-substituted 5-oxopyrrolidine-3-carboxylic acids. While experimental data for this specific molecule is limited, this document extrapolates from closely related compounds to offer valuable insights for research and development.
Chemical Identity and Properties
This compound belongs to the family of pyroglutamic acid derivatives, which are known for their diverse biological activities. Below is a summary of its key identifiers and predicted physicochemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(1-methylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
| CAS Number | 299920-47-1 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Note |
| Boiling Point | 358.3 ± 35.0 °C | Prediction based on computational models. |
| Density | 1.217 ± 0.06 g/cm³ | Prediction based on computational models. |
| pKa | 4.54 ± 0.20 | Prediction based on computational models. |
| Storage Temp. | 2-8°C | Recommended for maintaining chemical stability. |
Disclaimer: The quantitative data presented in Table 2 are predicted values from computational models and have not been experimentally verified. These values should be used as estimates for experimental design.
Synthesis and Characterization
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the Michael addition of a primary amine to itaconic acid.[1] This reaction proceeds via the formation of a β-amino acid intermediate, which then undergoes intramolecular cyclization to form the pyrrolidinone ring.
General Experimental Protocol for Synthesis
While a specific protocol for this compound is not detailed in the literature, a representative procedure can be extrapolated from the synthesis of analogous compounds.[2][3]
Materials:
-
Itaconic acid
-
Isopropylamine
-
Water or an appropriate solvent (e.g., refluxing water or a high-boiling point organic solvent)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for purification)
Procedure:
-
A mixture of itaconic acid and a molar excess of isopropylamine in water is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to acidic (e.g., pH 1-2) with hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration and washed with cold water.
-
For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, treated to remove impurities, and then re-precipitated by acidification with hydrochloric acid.
-
The final product is collected by filtration, washed with water, and dried under vacuum.
Analytical Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques, based on data from analogous compounds:[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the isopropyl group protons, as well as the protons of the pyrrolidinone ring.
-
¹³C NMR would display resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the isopropyl group, and the carbons of the pyrrolidinone ring.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃NO₃) would be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-H stretches would be present.
-
Elemental Analysis: The percentage composition of carbon, hydrogen, and nitrogen would be determined to confirm the empirical formula.
Biological Activity and Potential Applications
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated:
-
Anticancer Activity: Certain derivatives have shown promising in vitro activity against various cancer cell lines.[2]
-
Antimicrobial Activity: A number of compounds in this class have been synthesized and evaluated for their efficacy against pathogenic bacteria.[5]
-
Analgesic and Antihypoxic Effects: Some 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been found to possess pain-relieving and oxygen-deprivation-protecting properties.[1]
-
Excitatory Amino Acid Antagonism: The parent compound, pyroglutamic acid, and some of its derivatives have been shown to act as antagonists at non-NMDA glutamate receptors, suggesting potential applications in neurological disorders.[6]
The biological activity is highly dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring. The isopropyl group in the title compound provides a specific lipophilicity and steric profile that would influence its interaction with biological targets.
Future Research Directions
This technical guide highlights that while the foundational knowledge for this compound exists, there is a significant lack of specific experimental data. Future research should focus on:
-
Optimized Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and complete spectral characterization.
-
Physicochemical Profiling: Experimental determination of key properties such as melting point, boiling point, and solubility in various pharmaceutically relevant solvents.
-
Biological Screening: A comprehensive screening of the compound for various biological activities, including but not limited to anticancer, antimicrobial, and neurological effects.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand its therapeutic potential.
This foundational work is essential for unlocking the potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid. As a derivative of pyroglutamic acid, this compound holds potential interest in medicinal chemistry and drug development.[1][2][3] This document is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, physicochemical characteristics, and recommended experimental protocols for its analysis. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Introduction
This compound belongs to the family of pyroglutamic acid derivatives. Pyroglutamic acid, a cyclic lactam of glutamic acid, is a versatile chiral precursor in the synthesis of various bioactive molecules and natural products.[1][3] The introduction of an isopropyl group at the nitrogen of the pyrrolidinone ring and a carboxylic acid at the 3-position creates a molecule with specific stereochemical and electronic features that can influence its biological activity and pharmaceutical properties. This guide will systematically explore these features.
Nomenclature and Structure
-
Molecular Weight: 171.19 g/mol [6]
The structural framework consists of a five-membered lactam (pyrrolidinone) ring, which imparts a degree of rigidity to the molecule.[1] The isopropyl group on the nitrogen atom adds lipophilicity, while the carboxylic acid group provides a site for ionic interactions and hydrogen bonding, crucial for its solubility and potential biological target interactions.[9]
Figure 1: Chemical structure of this compound.
Physical Properties
A summary of the key physical properties is presented in the table below. Where experimental data is not publicly available, predicted values and qualitative descriptions are provided based on the compound's structure and comparison to similar molecules.
| Property | Value/Description |
| Molecular Formula | C₈H₁₃NO₃[6][8] |
| Molecular Weight | 171.19 g/mol [6] |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not experimentally determined in available literature. Expected to be a relatively high melting solid due to the presence of the carboxylic acid and lactam groups, which can participate in intermolecular hydrogen bonding.[10] |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure before boiling. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is predicted to be moderate and pH-dependent due to the carboxylic acid group.[11][12][13] In basic aqueous solutions, it will likely be highly soluble due to the formation of the carboxylate salt. |
Chemical Properties
Acidity (pKa)
The primary acidic functional group is the carboxylic acid. The pKa value is a critical parameter for understanding its ionization state at different physiological pHs, which in turn affects its solubility, membrane permeability, and receptor binding. While the experimental pKa for this specific molecule is not documented, it can be estimated to be in the range of 3-5, typical for carboxylic acids. The electron-withdrawing effect of the adjacent lactam carbonyl group may slightly increase its acidity compared to a simple alkyl carboxylic acid.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.[9]
-
Lactam: The lactam ring is generally stable but can be hydrolyzed under strong acidic or basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative.[14]
-
N-Isopropyl Group: The isopropyl group is chemically robust and not expected to participate in most common reactions under physiological conditions.
Stability
The compound is expected to be stable under standard laboratory conditions. However, as a pyroglutamic acid derivative, it may be susceptible to degradation under harsh pH conditions or elevated temperatures.[15] For long-term storage, a cool, dry, and dark environment is recommended.
Experimental Protocols
The following section outlines detailed, self-validating protocols for the experimental determination of key physical and chemical properties.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[16] A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[17]
-
Instrumentation: A digital melting point apparatus is used for accurate temperature control and observation.
-
Procedure:
-
An initial rapid heating is performed to determine an approximate melting range.[18]
-
A second, slower determination is conducted with a fresh sample, heating at a rate of 1-2 °C per minute starting from about 10-15 °C below the approximate melting point.[17]
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
-
-
Validation: The procedure is repeated at least twice to ensure reproducibility. The thermometer of the apparatus should be calibrated using certified standards.
Figure 2: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Rationale: Understanding the aqueous solubility is critical for drug development, as it influences bioavailability.[19] The solubility of an ionizable compound like a carboxylic acid is pH-dependent.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8).
-
Procedure (Shake-Flask Method): [19]
-
An excess amount of this compound is added to a known volume of each buffer in a sealed flask.
-
The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[19]
-
Validation: The experiment should be performed in triplicate for each pH value to ensure the reliability of the results.
Determination of pKa
Rationale: The pKa value is essential for predicting the ionization state of the molecule at a given pH, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[20][21][22]
Methodology (Potentiometric Titration): [23]
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration:
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
-
Validation: The pH meter must be calibrated with standard buffers before the experiment. The concentration of the titrant should be accurately known. The determination should be repeated to ensure precision.[24]
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected characteristic spectroscopic features are outlined below based on its structure.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[25]
-
Pyrrolidinone Ring Protons: Complex multiplets are expected for the protons on the pyrrolidinone ring.
-
Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the two methyl groups are anticipated.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region (160-185 ppm), corresponding to the lactam and carboxylic acid carbonyls.[25]
-
Pyrrolidinone Ring Carbons: Signals corresponding to the aliphatic carbons of the ring.
-
Isopropyl Group Carbons: Signals for the methine and methyl carbons.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3500 cm⁻¹.[25]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[25]
-
C=O Stretch (Lactam): A strong absorption typically in the range of 1650-1690 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.19).
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 mass units) and potentially the isopropyl group.[25]
Synthesis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can generally be achieved through the cyclization of itaconic acid with a primary amine, in this case, isopropylamine.[2] This reaction is typically carried out at elevated temperatures, sometimes with the addition of an acid catalyst.
Figure 3: General Synthetic Pathway.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While some experimental data is not yet available in the public domain, this document offers a solid foundation for researchers by presenting predicted properties based on sound chemical principles and established experimental protocols for their determination. The structural features of this molecule, combining a rigid lactam core with a lipophilic isopropyl group and an acidic carboxylic acid, make it an interesting candidate for further investigation in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 299920-47-1 CAS MSDS (1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid CAS#: 299920-47-1 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. rroij.com [rroij.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 15. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. athabascau.ca [athabascau.ca]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgosolver.com [orgosolver.com]
- 22. pure.mpg.de [pure.mpg.de]
- 23. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 24. echemi.com [echemi.com]
- 25. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
Navigating the Research Landscape of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS 299920-47-1) is limited. This guide provides a comprehensive overview based on available chemical data and extrapolates potential synthetic methods and biological relevance from closely related analogs within the 1-substituted 5-oxopyrrolidine-3-carboxylic acid class.
Core Compound Identification and Properties
This compound is a derivative of the pyrrolidinone core structure, a scaffold of significant interest in medicinal chemistry. Its fundamental physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 299920-47-1 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Canonical SMILES | CC(C)N1CC(CC1=O)C(=O)O |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of the title compound.
Materials:
-
Itaconic acid
-
Isopropylamine
-
Solvent (e.g., water, ethanol, or solvent-free)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for neutralization/workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water).
-
Amine Addition: To the stirred solution, add an equimolar amount of isopropylamine. The addition may be exothermic, and cooling might be necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization. Acid-base extraction can also be employed: dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove impurities, and then acidify the aqueous layer to precipitate the product.
-
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
For Immediate Release
This technical guide provides an in-depth overview of the structure elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the analytical techniques and data interpretation required to confirm the molecular structure of this target compound.
Molecular Structure and Properties
This compound possesses a pyrrolidinone core, which is a common scaffold in a variety of biologically active molecules. The presence of an isopropyl group on the nitrogen atom and a carboxylic acid at the 3-position introduces specific stereochemical and electronic features that are crucial for its interaction with biological targets. The molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol .
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound is established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data for each of these techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 12.5 (broad s) | Singlet | 1H | - | COOH |
| 4.15 | Septet | 1H | 6.8 | N-CH(CH₃)₂ |
| 3.50 | Multiplet | 1H | - | C3-H |
| 3.35 | Triplet | 2H | 7.5 | C2-H₂ |
| 2.70 | Multiplet | 2H | - | C4-H₂ |
| 1.15 | Doublet | 6H | 6.8 | N-CH(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C OOH |
| 172.0 | C =O (lactam) |
| 47.5 | N-C H(CH₃)₂ |
| 45.0 | C 2 |
| 38.0 | C 3 |
| 34.5 | C 4 |
| 20.0 | N-CH(C H₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 2970, 2880 | Medium | C-H stretch (Aliphatic) |
| 1730 | Strong | C=O stretch (Carboxylic acid) |
| 1680 | Strong | C=O stretch (Lactam) |
| 1410 | Medium | O-H bend (Carboxylic acid) |
| 1220 | Medium | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Interpretation |
| 172.0917 | [M+H]⁺ (Molecular Ion) |
| 154.0811 | [M+H - H₂O]⁺ |
| 128.0655 | [M+H - CO₂]⁺ |
| 114.0862 | [M+H - C₃H₇N]⁺ |
| 86.0600 | [C₄H₈NO]⁺ |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically sufficient.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. A larger number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (approximately 1-2 mg) with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.
-
Spectrum Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition : Introduce the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). Acquire the mass spectrum in positive ion mode.
-
Data Analysis : Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the structure elucidation of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the structure elucidation of a novel organic compound.
A Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. It details the compound's chemical properties, a robust synthesis protocol, expected spectroscopic data for characterization, and a discussion of the biological significance of the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Compound Identification and Physicochemical Properties
This compound belongs to the class of N-substituted pyroglutamic acid analogs. The core structure is a five-membered lactam (pyrrolidinone) ring, which serves as a valuable scaffold in the development of novel therapeutic agents. The formal IUPAC name for this compound is 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid .
A summary of its key identifiers and predicted physicochemical properties is presented below.
| Property | Value |
| IUPAC Name | 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
| Synonyms | This compound |
| CAS Number | 299920-47-1 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Predicted Boiling Point | 358.3 ± 35.0 °C |
| Predicted Density | 1.217 ± 0.06 g/cm³ |
| Predicted pKa | 4.54 ± 0.20 |
Synthesis Protocol
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through a one-pot aza-Michael addition followed by intramolecular cyclization. The reaction involves the condensation of itaconic acid with a primary amine, in this case, isopropylamine.[1][2] This method is efficient and provides a direct route to the target compound.
-
Reagents and Materials:
-
Itaconic acid
-
Isopropylamine (or other primary amine)
-
Water (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve itaconic acid (1.5 equivalents) in water.
-
To this solution, add isopropylamine (1.0 equivalent) dropwise. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the cooled solution with an aqueous 10% sodium hydroxide solution and stir.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.[3]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
-
Spectroscopic Characterization
Structural confirmation of this compound is achieved through standard spectroscopic methods. The expected data, based on analyses of analogous compounds, are summarized below.[4][5]
| Technique | Characteristic Features |
| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (COOH proton).[5]~3.8-4.2 ppm: Septet, 1H (CH of isopropyl).~3.6-3.9 ppm: Multiplet, 2H (NCH₂ of ring).[5]~3.2-3.4 ppm: Multiplet, 1H (CH of ring).[5]~2.5-2.7 ppm: Multiplet, 2H (CH₂CO of ring).[5]~1.1-1.3 ppm: Doublet, 6H (CH₃ of isopropyl). |
| ¹³C NMR | ~174-176 ppm: Carbonyl carbon (COOH).[5]~171-173 ppm: Carbonyl carbon (lactam C=O).[2]~49-51 ppm: Methylene carbon (NCH₂).[5]~45-47 ppm: Methine carbon (CH of isopropyl).~35-37 ppm: Methine carbon (CH of ring).[5]~34-36 ppm: Methylene carbon (CH₂CO).[2]~19-21 ppm: Methyl carbons (CH₃ of isopropyl). |
| FT-IR (KBr, cm⁻¹) | ~2500-3300: Very broad O-H stretch (carboxylic acid dimer).~2970: C-H stretch (aliphatic).~1700-1730: Strong C=O stretch (carboxylic acid).[2]~1650-1680: Strong C=O stretch (lactam amide).[2] |
Biological Significance and Applications
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry due to its structural resemblance to pyroglutamic acid and its ability to act as a constrained analog of GABA. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.
-
Antimicrobial and Anticancer Activity: Numerous studies have demonstrated that functionalizing the N-1 position and the C-3 carboxylic acid of the pyrrolidinone ring can lead to potent therapeutic agents. For example, derivatives bearing hydrazone and various heterocyclic moieties have shown significant in vitro activity against multidrug-resistant bacteria and human cancer cell lines.[2][4][6]
-
Neurological and Anti-inflammatory Effects: The core structure is associated with analgesic and antihypoxic effects.[1] Certain derivatives have been patented as potential treatments for Alzheimer's disease and inflammatory conditions.[1][7]
-
Versatile Chemical Intermediate: The carboxylic acid at the C-3 position and the lactam nitrogen at N-1 provide two reactive handles for chemical modification. This allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The N-isopropyl group in the target compound enhances lipophilicity compared to the unsubstituted parent molecule, which can be crucial for modulating pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details its physicochemical properties, a generalized synthesis protocol, and explores its potential biological significance based on related structures.
Core Molecular Data
This compound, identified by the CAS number 299920-47-1, is a derivative of the 5-oxopyrrolidine-3-carboxylic acid core structure.[1] The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| CAS Number | 299920-47-1 |
Synthesis and Characterization
General Experimental Protocol: Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Itaconic acid
-
Isopropylamine
-
High-purity water or an appropriate organic solvent (e.g., ethanol, toluene)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent.
-
Amine Addition: To this solution, add a molar equivalent of isopropylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve recrystallization from an appropriate solvent or column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis and purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
Caption: General workflow for synthesis and characterization.
Potential Biological Activity and Signaling Pathways
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant interest in the field of drug discovery due to their diverse biological activities. Studies on analogous compounds suggest that this compound could be a scaffold for developing novel therapeutic agents.
Research on various substituted 5-oxopyrrolidine-3-carboxylic acids has revealed promising antimicrobial and anticancer properties. For instance, certain derivatives have shown efficacy against multidrug-resistant bacteria and various cancer cell lines. The biological activity is often attributed to the specific substituents on the pyrrolidinone ring and the carboxylic acid moiety.
While the direct interaction of this compound with specific signaling pathways has not been documented, a related 2-oxopyrrolidine derivative has been shown to modulate the Nrf-2 signaling pathway . This pathway is a critical regulator of cellular defense against oxidative stress. The activation of Nrf-2 can protect cells from damage induced by reactive oxygen species and is a therapeutic target for a range of diseases. This suggests that the broader class of oxopyrrolidine carboxylic acids may have the potential to interact with key cellular signaling cascades.
The diagram below illustrates a simplified representation of a potential drug discovery workflow starting from a lead compound like this compound.
Caption: A potential drug discovery workflow.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. Its core scaffold is present in various biologically active compounds, suggesting its potential as a building block for the synthesis of novel therapeutic agents. Future research should focus on developing a specific and optimized synthesis protocol, comprehensive characterization, and in-depth evaluation of its biological activities and mechanism of action.
References
Starting materials for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic route for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in the development of various pharmacologically active compounds. This document details the essential starting materials, a comprehensive experimental protocol, and presents relevant data in a clear, structured format for ease of comparison and implementation in a laboratory setting.
Core Synthesis Strategy: Michael Addition and Cyclization
The most direct and widely employed method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with a primary amine. This reaction proceeds via a tandem Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. For the synthesis of the target compound, this compound, the key starting materials are itaconic acid and isopropylamine.
Starting Materials:
| Compound Name | Chemical Structure | Molar Mass ( g/mol ) | Key Role |
| Itaconic Acid | C₅H₆O₄ | 130.10 | Pyrrolidinone ring precursor |
| Isopropylamine | C₃H₉N | 59.11 | Introduces the N-isopropyl group |
Experimental Protocol
The following protocol is a generalized procedure derived from established methods for the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4] Optimization of reaction conditions may be necessary to achieve the highest yield and purity for this specific substrate.
Reaction Scheme:
A schematic of the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or ethanol.
-
Addition of Amine: To the stirred solution, add isopropylamine (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to yield the pure this compound.
Data Presentation
The following table summarizes typical quantitative data obtained from analogous syntheses of N-substituted 5-oxopyrrolidine-3-carboxylic acids. These values can serve as a benchmark for the synthesis of the target compound.
| N-Substituent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-Acetamidophenyl | Water | 12 | 96 | - | [3][4] |
| 2-Hydroxyphenyl | Water | 12 | 74.4 | 178-179 | [1][5] |
| 2-Hydroxy-5-methylphenyl | Water | - | - | - | [2] |
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.
Workflow for the synthesis of this compound.
Mechanistic Pathway
The underlying mechanism involves a key Michael addition step followed by cyclization.
Simplified mechanistic pathway for the formation of the pyrrolidinone ring.
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 5-Oxopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the 5-oxopyrrolidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the discovery, synthesis, and biological evaluation of novel 5-oxopyrrolidine derivatives, offering a comprehensive resource for professionals in the field of drug development. Recent studies have highlighted their potential as potent anticancer, antimicrobial, and anti-inflammatory agents, underscoring the significance of this versatile heterocyclic core.
Quantitative Biological Activity
The following tables summarize the in vitro biological activity of newly synthesized 5-oxopyrrolidine derivatives against various cancer cell lines and bacterial strains. This data provides a clear comparative overview of the potency and spectrum of activity of these novel compounds.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against Human Lung Adenocarcinoma (A549) Cells.
| Compound ID | Structure | Concentration (µM) | Cell Viability (%)[1] |
| 2 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 100 | ~82 |
| 4 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | 100 | ~80 |
| 18 | Derivative with free amino group | 100 | ~60 |
| 19 | Derivative with free amino group | 100 | ~55 |
| 20 | Bishydrazone with 2-thienyl fragments | 100 | ~45 |
| 21 | Bishydrazone with 5-nitrothienyl moieties | 100 | ~40 |
| 22 | Derivative with free amino group | 100 | ~50 |
| Cisplatin | Positive Control | 100 | ~35 |
Data is presented as the percentage of viable A549 cells after 24 hours of treatment, as determined by the MTT assay. Lower percentages indicate higher anticancer activity.
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentrations (MIC) of 5-Oxopyrrolidine Derivatives against Staphylococcus aureus.
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. Multidrug-Resistant S. aureus[2] |
| Hydrazone with benzylidene moiety | N/A | 3.9[3] | N/A |
| Hydrazone with 5-nitrothien-2-yl fragment | N/A | <7.8[3] | N/A |
| Compound 21 | Bishydrazone with 5-nitrothienyl moieties | N/A | 1-8 |
| Cefuroxime | Positive Control | 7.8[3] | N/A |
| Vancomycin | Positive Control | N/A | 1-2 |
MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the protocols for the synthesis of the 5-oxopyrrolidine core and the subsequent biological assays.
General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid
This procedure describes the initial synthesis of the 5-oxopyrrolidine core structure, which serves as a versatile intermediate for further derivatization.
Procedure:
-
A mixture of itaconic acid (0.75 mol) and an appropriately substituted 2-aminophenol (0.5 mol) is dissolved in water (200 mL).
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling to room temperature, the solution is diluted with 10% aqueous NaOH solution (300 mL) and heated to reflux, then cooled to 20 °C.
-
The solution is filtered, and the filtrate is acidified with HCl to a pH of 2.
-
The resulting precipitate, the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with water, and dried.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Human lung adenocarcinoma A549 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
The growth medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for another 24 hours.
-
Four hours prior to the completion of the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well.
-
After the full incubation time, 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to each well and incubated overnight at room temperature to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental processes involved in the discovery of these novel derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow from synthesis to lead identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
Spectroscopic Profile of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 299920-47-1). Due to the limited availability of public experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and by analysis of structurally similar compounds. This guide is intended to support researchers in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₃NO₃
-
Molecular Weight: 171.19 g/mol
-
CAS Number: 299920-47-1
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are derived from the analysis of the fundamental spectroscopic properties of the pyrrolidinone core, the carboxylic acid moiety, and the N-isopropyl substituent.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Isopropyl Methine (-CH(CH₃)₂) | 4.0 - 4.5 | Septet | 1H |
| Pyrrolidinone Methine (-CH-) | 3.0 - 3.5 | Multiplet | 1H |
| Pyrrolidinone Methylene (-CH₂-N) | 3.2 - 3.8 | Multiplet | 2H |
| Pyrrolidinone Methylene (-CH₂-CO) | 2.5 - 2.9 | Multiplet | 2H |
| Isopropyl Methyl (-CH(CH₃)₂) | 1.1 - 1.3 | Doublet | 6H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |
| Lactam Carbonyl (-CO-N) | 170 - 175 |
| Isopropyl Methine (-CH(CH₃)₂) | 45 - 55 |
| Pyrrolidinone Methine (-CH-) | 40 - 50 |
| Pyrrolidinone Methylene (-CH₂-N) | 40 - 50 |
| Pyrrolidinone Methylene (-CH₂-CO) | 30 - 40 |
| Isopropyl Methyl (-CH(CH₃)₂) | 18 - 22 |
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| Carboxylic Acid C=O Stretch | 1700 - 1730 | Strong |
| Lactam C=O Stretch | 1670 - 1700 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound. These are based on standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shift of the labile carboxylic acid proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and provide information about the number of attached protons to each carbon.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
In-Depth Technical Guide: Analgesic and Antihypoxic Effects of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Substituted 5-oxopyrrolidine-3-carboxylic acids represent a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. Research indicates that these scaffolds possess both analgesic and antihypoxic properties, making them attractive candidates for further investigation in the development of novel therapeutics for pain management and conditions involving oxygen deprivation. This guide provides a comprehensive overview of the current state of knowledge, including synthesis, qualitative biological activities, detailed experimental protocols for quantitative assessment, and relevant signaling pathways. While specific quantitative data for analgesic and antihypoxic efficacy is not widely available in publicly accessible literature, this document furnishes the necessary methodological framework to facilitate such investigations.
Core Compound Structure and Synthesis
The foundational structure of the compounds discussed herein is the 5-oxopyrrolidine-3-carboxylic acid core, with substitutions at the 1-position of the pyrrolidine ring.
General Synthesis:
1-Substituted 5-oxopyrrolidine-3-carboxylic acids are typically synthesized via the cyclization of 2-methylenesuccinic acid (itaconic acid) with a primary amine (aliphatic, aromatic, or heterocyclic).[1] The reaction involves a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular condensation to form the 5-oxopyrrolidine ring.
Biological Activity
Analgesic Effects
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess analgesic effects of varying intensity.[1] Qualitative studies suggest that the nature of the substituent at the 1-position significantly influences the analgesic activity. Compounds featuring an aromatic or heterocyclic radical at the 1-position have demonstrated slightly greater analgesic properties compared to those with aliphatic substituents.[1]
Antihypoxic Effects
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been associated with antihypoxic activity.[1] These compounds are of interest for their potential to protect cells and tissues from the detrimental effects of inadequate oxygen supply.
Data Presentation
Due to the limited availability of specific quantitative data in the reviewed literature, the following tables summarize the qualitative findings and provide a template for the presentation of future quantitative results.
Table 1: Summary of Analgesic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
| 1-Substituent Type | General Analgesic Activity | Quantitative Data (ED₅₀/IC₅₀) | Reference Compound |
| Aromatic | Present, generally higher activity | Data not available | Morphine, Aspirin |
| Heterocyclic | Present, generally higher activity | Data not available | Morphine, Aspirin |
| Aliphatic | Present | Data not available | Morphine, Aspirin |
Table 2: Summary of Antihypoxic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
| 1-Substituent Type | General Antihypoxic Activity | Quantitative Data (e.g., % increase in survival time) | Reference Compound |
| Aromatic | Present | Data not available | Piracetam, Hypoxen |
| Heterocyclic | Present | Data not available | Piracetam, Hypoxen |
| Aliphatic | Present | Data not available | Piracetam, Hypoxen |
Experimental Protocols
The following are detailed methodologies for the assessment of analgesic and antihypoxic activities of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
Protocols for Analgesic Activity Assessment
This model assesses the ability of a compound to reduce visceral pain.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Divide animals into groups (e.g., control, reference standard, and test compound groups at various doses).
-
Administer the test compound or reference standard (e.g., aspirin) orally or intraperitoneally. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
This method evaluates the central analgesic activity of a compound.
-
Animals: Male Wistar rats or albino mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Measure the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound or a reference standard (e.g., morphine) to the respective groups.
-
At various time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their reaction time.
-
An increase in the reaction time compared to the baseline indicates an analgesic effect.
-
Protocols for Antihypoxic Activity Assessment
This model simulates hypoxia at normal atmospheric pressure.
-
Animals: Male albino mice.
-
Procedure:
-
Administer the test compound or a reference antihypoxic agent to the respective groups. The control group receives the vehicle.
-
After a pre-treatment period, place each mouse individually into a sealed container of a specific volume.
-
Record the time until the cessation of breathing (survival time).
-
An increase in survival time compared to the control group indicates an antihypoxic effect.
-
This model simulates high-altitude conditions.
-
Animals: Male albino mice or rats.
-
Apparatus: A hypobaric chamber.
-
Procedure:
-
Administer the test compound or a reference agent to the respective groups.
-
After a pre-treatment period, place the animals in the hypobaric chamber.
-
Reduce the pressure in the chamber to simulate a specific altitude (e.g., 32,000 feet).
-
Observe the animals and record the time of onset of convulsions and/or death.
-
A delay in the onset of these endpoints compared to the control group indicates antihypoxic activity.
-
Mandatory Visualizations
Signaling Pathways
Caption: Generalized Nociceptive Signaling Pathway.
Caption: Simplified Hypoxia Inducible Factor (HIF-1α) Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Screening Analgesic and Antihypoxic Compounds.
References
The Emerging Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide
The 5-oxopyrrolidine ring system, a core component of pyroglutamic acid, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique rigid, five-membered lactam structure provides an excellent platform for the precise spatial arrangement of functional groups, making it a versatile building block for designing novel therapeutic agents.[4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[5][6] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, tailored for researchers and professionals in drug development.
General Synthesis Strategy
The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives typically commences with the condensation of an appropriate amine with itaconic acid, often under reflux conditions, to form the core acid scaffold.[6][7] This key intermediate is then subjected to a series of chemical transformations to generate a diverse library of derivatives. Common modifications include esterification followed by hydrazinolysis to produce a hydrazide, which serves as a versatile precursor for synthesizing hydrazones, azoles, and other heterocyclic moieties.[7][8][9]
Caption: General workflow for synthesizing 5-oxopyrrolidine-3-carboxylic acid derivatives.
Antimicrobial Activity
Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[10] Several studies have focused on synthesizing and evaluating these compounds against a panel of clinically relevant and multidrug-resistant pathogens.[6]
Quantitative Data: Antibacterial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data below summarizes the activity of select derivatives against various bacterial strains.
| Compound Type / Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | - | [8] |
| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus | 7.8 | - | [8] |
| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes | 7.8 | - | [8] |
| Hydrazone with 5-nitrothien-2-yl fragment | Bacillus cereus | 7.8 | 31.25 | [8] |
| Hydrazone with 5-nitrothien-2-yl fragment | Escherichia coli | 7.8 | - | [8] |
| 5-Fluorobenzimidazole derivative | Methicillin-resistant S. aureus | - | - | [11] |
| Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus | - | - | [11] |
| Bishydrazone with 5-nitrothiophene substituents (Compound 21) | Linezolid/Tedizolid-resistant S. aureus | 2 | - | [6][12] |
| Cefuroxime (Control) | S. aureus | 7.8 | - | [8] |
| Oxacillin (Control) | B. cereus | 15.23 | - | [8] |
| Ampicillin (Control) | B. cereus | 31.20 | - | [8] |
Note: A dash (-) indicates data not reported in the cited source.
Experimental Protocol: Broth Microdilution Assay for MIC/MBC
The MIC and MBC values are determined using a standardized broth microdilution method.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8]
Additional Antimicrobial Properties
Beyond direct bactericidal or bacteriostatic effects, some derivatives exhibit other valuable antimicrobial properties. For instance, a 5-nitrothienylhydrazone derivative demonstrated excellent results in disrupting established biofilms of S. aureus and E. coli, a critical factor in persistent infections.[8][13]
Anticancer Activity
The 5-oxopyrrolidine scaffold has also been explored for the development of novel anticancer agents.[9] Studies have shown that certain derivatives exhibit potent and selective cytotoxic activity against various cancer cell lines, with the A549 human lung adenocarcinoma cell line being a common model.[6][14][15]
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential is often assessed by measuring the reduction in cell viability after exposure to the compound.
| Compound Type / Derivative | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| Bis hydrazone with 2-thienyl fragments (Compound 20) | A549 | 100 | ~20% | [6] |
| Bis hydrazone with 5-nitrothienyl moieties (Compound 21) | A549 | 100 | ~15% | [6] |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | A549 | - | Highest Activity | [10] |
| Cisplatin (Control) | A549 | 100 | ~35% | [6] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11][15]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., 100 µM) for a specified period (e.g., 24 hours).[6][14]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
References
- 1. benthamscience.com [benthamscience.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 9. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of their Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of antibiotic-resistant pathogens presents a significant challenge to global health. The pyrrolidine scaffold is a key structural motif found in many natural products and synthetic compounds with a wide range of biological activities.[1][2] This document provides detailed protocols and data on the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives and an overview of their potential as antibacterial agents. The focus is on providing a reproducible methodology that can be adapted for the synthesis of derivatives such as 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid and subsequent evaluation of their antibacterial efficacy.
Data Presentation
The antibacterial activity of various 5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy. The data from several studies has been compiled below for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives against Various Bacterial Strains (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Listeria monocytogenes | Bacillus cereus | Escherichia coli | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | 3.9 | 3.9 | 7.8 | 31.25 | [3] |
| Hydrazone with 5-nitrofuran-2-yl moiety | 3.9 | 7.8 | 15.6 | 31.25 | [3] |
| Hydrazone with benzylidene moiety | 3.9 | 62.5 | 62.5 | 125 | [3] |
| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl | 4 (MRSA) | - | - | - | [4] |
| Hydrazone with thien-2-yl fragment | 8 (MRSA) | - | - | - | [4] |
| Hydrazone with 5-nitrothien-2-yl moiety | 16 (C. auris) | - | - | - | [4] |
| Compound 21 (bearing 5-nitrothiophene) | 1-8 (MRSA & VISA) | - | - | - | [5] |
| Reference Antibiotics | |||||
| Cefuroxime | 7.8 | 15.6 | 62.4 | 7.8 | [3] |
| Ampicillin | 31.2 | 15.6 | 31.2 | 31.25 | [3] |
| Oxacillin | 15.23 | 62.5 | 15.6 | >250 | [3] |
MRSA: Methicillin-resistant Staphylococcus aureus VISA: Vancomycin-intermediate Staphylococcus aureus C. auris: Candida auris
Experimental Protocols
The following protocols are based on established methods for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids and their derivatives, which can be adapted for N-alkyl substituents like isopropyl.[6][7]
Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes the synthesis of the core scaffold using itaconic acid and a primary amine.
Materials and Reagents:
-
Itaconic acid
-
2-Amino-4-chlorophenol (or other primary amine)
-
Water
-
10% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
A mixture of itaconic acid (0.75 mol) and 2-amino-4-chlorophenol (0.5 mol) is dissolved in water (200 mL).[6]
-
The mixture is heated at reflux for 24 hours.[6]
-
After cooling to room temperature, the solution is diluted with 10% aqueous NaOH solution (300 mL).[6]
-
The solution is heated to reflux and then cooled to 20 °C.[6]
-
The solution is filtered, and the filtrate is acidified with HCl to a pH of 2.[6]
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol details the conversion of the carboxylic acid to its hydrazone derivatives, which have shown significant antibacterial activity.[4]
Materials and Reagents:
-
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Sulfuric acid
-
Hydrazine hydrate
-
Aromatic aldehydes (e.g., 5-nitrothiophene-2-carbaldehyde)
-
Propan-2-ol
Procedure:
-
The synthesized carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is heated at reflux for 18 hours to yield the methyl ester.[6]
-
The methyl ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.[4]
-
The hydrazide is condensed with various aromatic aldehydes in refluxing propan-2-ol to afford the final hydrazone derivatives.[4] The reaction progress can be monitored by TLC.
Protocol 3: Antibacterial Activity Assay (MIC Determination)
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method.
Materials and Reagents:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Reference antibiotics (e.g., Cefuroxime, Ampicillin)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and evaluation of the antibacterial activity of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Caption: Experimental workflow for synthesis and antibacterial evaluation.
Logical Relationship of Synthesis
This diagram shows the logical progression of the chemical transformations involved in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Cancer Research
Note: Extensive research did not yield specific data on the application of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid in cancer research. The following application notes and protocols are based on studies of structurally related 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promising anticancer activity. These derivatives serve as a valuable reference for the potential research direction of the target compound.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in medicinal chemistry and has been explored for the development of novel therapeutic agents. Derivatives of this scaffold, particularly those with substitutions at the 1-position, have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds represent a promising class of molecules for further investigation in oncology drug discovery. The ease of synthesis and the potential for diverse functionalization at the 1-position allow for the generation of large libraries of compounds for screening and optimization of anticancer activity.
Anticancer Activity of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Recent studies have focused on the synthesis and in vitro evaluation of various 1-aryl and 1-heteroaryl-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds have exhibited a range of cytotoxic activities against several human cancer cell lines, including triple-negative breast cancer, prostate cancer, melanoma, and non-small cell lung cancer. The anticancer activity is often dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activities of representative 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.
Table 1: Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. [1]
| Compound | Cell Line | IC50 (µM) |
| Hydrazone Derivative 1 | MDA-MB-231 (Triple-negative breast cancer) | >100 |
| Hydrazone Derivative 1 | PPC1 (Prostate cancer) | 75.3±1.2 |
| Hydrazone Derivative 1 | A375 (Melanoma) | 5.2±1.1 |
| Hydrazone Derivative 2 | MDA-MB-231 (Triple-negative breast cancer) | 85.2±1.3 |
| Hydrazone Derivative 2 | PPC1 (Prostate cancer) | 55.4±1.2 |
| Hydrazone Derivative 2 | A375 (Melanoma) | 4.3±1.1 |
| Sunitinib (Control) | MDA-MB-231 (Triple-negative breast cancer) | 18.5±1.1 |
| Sunitinib (Control) | PPC1 (Prostate cancer) | 12.5±1.1 |
| Sunitinib (Control) | A375 (Melanoma) | 10.5±1.1 |
| Cisplatin (Control) | MDA-MB-231 (Triple-negative breast cancer) | 2.5±1.1 |
| Cisplatin (Control) | PPC1 (Prostate cancer) | 1.8±1.1 |
| Cisplatin (Control) | A375 (Melanoma) | 1.5±1.1 |
| Doxorubicin (Control) | MDA-MB-231 (Triple-negative breast cancer) | 0.08±0.01 |
| Doxorubicin (Control) | PPC1 (Prostate cancer) | 0.12±0.01 |
| Doxorubicin (Control) | A375 (Melanoma) | 0.05±0.01 |
Table 2: Anticancer activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against A549 human lung adenocarcinoma cells. [2][3]
| Compound | Cell Viability (%) at 100 µM |
| Derivative 18 | 49.3±2.5 |
| Derivative 19 | 45.2±2.1 |
| Derivative 20 | 38.7±1.9 |
| Derivative 21 | 35.4±1.8 |
| Derivative 22 | 41.6±2.2 |
| Cisplatin (Control) | 30.1±1.5 |
Table 3: Anticancer activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against A549 cells. [4]
| Compound | Cell Viability (%) at 100 µM |
| Carboxylic acid 1a | 63.4 |
| 5-Fluorobenzimidazole derivative | 28.1 |
| Cisplatin (Control) | 32.7 |
| Cytosine arabinoside (AraC) (Control) | 45.8 |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives based on published methodologies.
Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
Substituted aniline (e.g., 2,4-difluoroaniline, 4-acetamidoaniline, 2-aminophenol)
-
Itaconic acid
-
Water
-
5% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
A mixture of the substituted aniline (1 equivalent) and itaconic acid (1.2-1.5 equivalents) in water is refluxed for 12-24 hours.[1][2]
-
The reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is dissolved in a 5% aqueous sodium hydroxide solution and filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of 1-2 to precipitate the pure 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[1][4]
-
The solid is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol details the conversion of the carboxylic acid to hydrazone derivatives, which have shown significant anticancer activity.
Materials:
-
1-Aryl-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
2-Propanol
-
Aromatic or heterocyclic aldehyde/ketone
Procedure:
-
Esterification: The 1-aryl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for 2-4 hours to yield the methyl ester.[1]
-
Hydrazide formation: The methyl ester is then reacted with hydrazine hydrate in 2-propanol under reflux for 2-4 hours to form the corresponding carbohydrazide.[1]
-
Hydrazone synthesis: The carbohydrazide is condensed with various aromatic or heterocyclic aldehydes or ketones in 2-propanol, often with a catalytic amount of acid (e.g., acetic acid or HCl), under reflux to yield the final hydrazone derivatives.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of the synthesized compounds.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Visualizations
Signaling Pathway and Workflow Diagrams
The exact signaling pathways modulated by these compounds are not extensively detailed in the provided search results. However, a general workflow for the synthesis and screening of these compounds can be visualized.
Caption: Workflow for Synthesis and Anticancer Screening.
Caption: Putative Mechanism of Action.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
Protocols for the Synthesis of N-Aryl Pyrrolidine-2-ones
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl pyrrolidine-2-ones are a pivotal structural motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document provides detailed protocols for the synthesis of these valuable compounds via two powerful catalytic cross-coupling methodologies: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). This guide includes detailed experimental procedures, tabulated quantitative data for substrate scope, and visualizations of the reaction workflows to aid researchers in the efficient synthesis of N-aryl pyrrolidine-2-one libraries.
Introduction
The pyrrolidin-2-one ring system is a prevalent core in numerous pharmaceuticals and biologically active compounds. The addition of an aryl group to the nitrogen atom of this lactam ring often enhances or modifies the pharmacological profile of the molecule. Consequently, robust and versatile synthetic methods for the preparation of N-aryl pyrrolidine-2-ones are of high importance. Transition metal-catalyzed cross-coupling reactions, particularly those employing copper and palladium catalysts, have become the methods of choice for the construction of the crucial C–N bond.
This application note details two state-of-the-art protocols for the N-arylation of 2-pyrrolidinone: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig amination. The Ullmann condensation offers a cost-effective approach, while the Buchwald-Hartwig reaction often provides higher yields and broader substrate scope under milder conditions.
Protocol 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (Ullmann Condensation)
This protocol describes a ligand-assisted copper-catalyzed N-arylation of 2-pyrrolidinone with various aryl iodides. The use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand facilitates the reaction under relatively mild conditions.
Experimental Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube, add 2-pyrrolidinone (1.0 mmol, 1.0 equiv), the corresponding aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 5-10 hours), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired N-aryl pyrrolidine-2-one.
Substrate Scope and Yields
| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1-Phenylpyrrolidin-2-one | 5 | 92 |
| 2 | 4-Iodoacetophenone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 5 | 89 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one | 5 | 85 |
| 4 | 1-Iodo-4-methylbenzene | 1-(p-Tolyl)pyrrolidin-2-one | 5 | 90 |
| 5 | 4-Iodoanisole | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 5 | 91 |
| 6 | 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 10 | 82 |
| 7 | Methyl 4-iodobenzoate | Methyl 4-(2-oxopyrrolidin-1-yl)benzoate | 10 | 80 |
| 8 | 1-Iodo-2-methylbenzene | 1-(o-Tolyl)pyrrolidin-2-one | 10 | 86 |
| 9 | 1-Iodonaphthalene | 1-(Naphthalen-1-yl)pyrrolidin-2-one | 10 | 81 |
Reaction conditions: 2-pyrrolidinone (1.0 mmol), aryl iodide (1.2 mmol), CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₃PO₄ (2.0 mmol), DMSO (5 mL), 110 °C.
Protocol 2: Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed N-arylation of 2-pyrrolidinone with aryl halides. The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope, tolerating a wide variety of functional groups.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under a stream of argon, add 2-pyrrolidinone (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 mmol) or a pre-catalyst, a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 0.02-0.10 mmol), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 mmol) to a dry reaction vial.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring in a preheated oil bath at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the N-aryl pyrrolidine-2-one.
Substrate Scope and Yields
The following table presents representative yields for the Buchwald-Hartwig N-arylation of 2-pyrrolidinone with various aryl bromides.
| Entry | Aryl Bromide | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Xantphos | Cs₂CO₃ | 110 | 95 |
| 2 | 4-Bromoacetophenone | Xantphos | Cs₂CO₃ | 110 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | BINAP | NaOtBu | 100 | 92 |
| 4 | 1-Bromo-4-cyanobenzene | Xantphos | Cs₂CO₃ | 110 | 85 |
| 5 | 2-Bromotoluene | BINAP | NaOtBu | 100 | 78 |
| 6 | 2-Bromopyridine | Xantphos | Cs₂CO₃ | 110 | 75 |
General conditions: 2-pyrrolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (2.0 mmol), toluene (5 mL).
Conclusion
The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are highly effective and complementary methods for the synthesis of N-aryl pyrrolidine-2-ones. The choice of method may depend on factors such as cost, substrate scope, and functional group tolerance. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.
Application Notes & Protocols: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids from Itaconic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 5-oxopyrrolidine-3-carboxylic acids and their derivatives, utilizing itaconic acid as a key starting material. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]
The synthetic strategy primarily involves the aza-Michael addition of a primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the γ-lactam ring of the pyrrolidinone core. This versatile reaction can be performed with a wide range of aliphatic, aromatic, and heterocyclic amines, allowing for the creation of diverse chemical libraries for screening purposes.[4][5]
Logical Workflow for Synthesis and Derivatization
The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives from itaconic acid typically follows a multi-step process, beginning with the core scaffold synthesis and followed by various functional group transformations to generate a library of compounds for biological evaluation.
Caption: General workflow for the synthesis and derivatization of 5-oxopyrrolidine-3-carboxylic acids for drug discovery.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the core 5-oxopyrrolidine-3-carboxylic acid scaffold and its subsequent derivatization.
Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol describes the synthesis of a key intermediate for further functionalization.
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid (HCl)
Procedure: [5]
-
A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water for 12 hours.
-
After cooling, the reaction mixture is acidified with 5% HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Protocol 2: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol outlines the synthesis of a hydroxyl- and chloro-substituted derivative.
Materials:
-
Itaconic acid
-
2-amino-4-chlorophenol
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure: [6]
-
A mixture of itaconic acid dissolved in water and 2-amino-4-chlorophenol is heated at reflux for 24 hours.
-
After cooling to room temperature, the mixture is diluted with 10% aqueous NaOH solution and heated to reflux.
-
The solution is cooled to 20 °C and filtered.
-
The filtrate is acidified with HCl to a pH of 2.
-
The resulting precipitate is collected by filtration to give 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Protocol 3: Esterification of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester.
Materials:
-
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Water
Procedure: [6]
-
The carboxylic acid is completely dissolved in methanol.
-
A catalytic amount of H₂SO₄ is added, and the reaction mixture is heated at reflux for 18 hours.
-
After cooling, 5% aqueous Na₂CO₃ solution is added until the pH reaches 7-8.
-
The precipitate is filtered off, washed with water, and recrystallized from methanol to yield the methyl ester.
Protocol 4: Synthesis of Acid Hydrazide Derivatives
This protocol describes the conversion of the carboxylic acid to an acid hydrazide, a versatile intermediate for further reactions.
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Sulfuric acid
-
Hydrazine monohydrate
Procedure: [5]
-
A mixture of the carboxylic acid, methanol, and a catalytic amount of sulfuric acid is refluxed for 20 hours to form the methyl ester in situ.
-
Hydrazine monohydrate is then added to the reaction mixture, and it is heated at reflux for an additional 2 hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 5-oxopyrrolidine-3-carboxylic acid derivatives.
Table 1: Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids
| Starting Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-(4-aminophenyl)acetamide | Water | 12 | Reflux | 96 | [5] |
| 2-amino-4-chlorophenol | Water | 24 | Reflux | Not Specified | [6] |
| 2-amino-4-methylphenol | Water | 2 | Reflux | 88 | [7] |
| 5-substituted 1,3,4-thiadiazol-2-amines | Solvent-free or Acetic acid | Not Specified | 140-150 | Not Specified | [4] |
Table 2: Derivatization Reactions of 5-Oxopyrrolidine-3-carboxylic Acids
| Starting Material | Reaction Type | Reagents | Yield (%) | Reference |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazinolysis (via in situ esterification) | MeOH, H₂SO₄, N₂H₄·H₂O | 97 | [5] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Esterification | MeOH, H₂SO₄ | Not Specified | [1] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Esterification | MeOH, H₂SO₄ | Not Specified | [7] |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Chlorination | 6 M HCl, Acetic acid, H₂O₂ | Not Specified | [6] |
Reaction Mechanism Visualization
The formation of the 5-oxopyrrolidine-3-carboxylic acid core proceeds through a well-established reaction pathway.
Caption: Reaction mechanism for the formation of 5-oxopyrrolidine-3-carboxylic acid from itaconic acid and a primary amine.
Applications in Drug Development
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications. The synthesized compounds serve as valuable scaffolds for the development of novel drug candidates.
-
Antimicrobial Agents: Various derivatives have demonstrated promising activity against multidrug-resistant bacteria, including Gram-positive pathogens like Staphylococcus aureus.[1][2] Some compounds have also shown efficacy against fungal pathogens.[1]
-
Anticancer Activity: Certain synthesized compounds have exhibited potent anticancer activity against cell lines such as A549 human lung carcinoma.[3]
-
Anti-inflammatory Agents: The 5-oxopyrrolidine core has been incorporated into molecules designed as potent anti-inflammatory agents.[8]
-
Other Biological Activities: The versatility of the scaffold allows for the exploration of other potential therapeutic uses, including analgesic and antihypoxic effects.[4]
The straightforward and versatile synthesis from itaconic acid makes the 5-oxopyrrolidine-3-carboxylic acid scaffold an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Tandem Reduction-Cyclization Reactions in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of pyrrolidines using tandem reduction-cyclization reactions. The pyrrolidine scaffold is a crucial component in a vast array of pharmaceuticals and natural products, making its efficient and stereocontrolled synthesis a significant focus in medicinal chemistry and drug discovery. Tandem reactions, by combining multiple synthetic steps into a single operation, offer a streamlined approach to complex molecule synthesis, reducing waste and improving overall efficiency.
Iridium-Catalyzed Reductive Generation of Azomethine Ylides for [3+2] Cycloaddition
This method, developed by the Dixon group, provides a versatile route to highly substituted pyrrolidines through the in-situ formation of azomethine ylides from tertiary amides, followed by a [3+2] cycloaddition with an alkene. This approach is notable for its mild reaction conditions and broad substrate scope.[1][2]
Signaling Pathway Diagram
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Epoxidation in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for achieving diastereoselective epoxidation, a critical transformation in modern organic synthesis for the creation of stereochemically complex molecules. Control over diastereoselectivity is paramount in drug development and natural product synthesis, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.
This document outlines four primary strategies for achieving diastereoselective epoxidation:
-
Substrate-Controlled Epoxidation: Exploiting the inherent stereochemistry of the substrate to direct the approach of the oxidizing agent.
-
Auxiliary-Controlled Epoxidation: Temporarily installing a chiral auxiliary onto the substrate to direct the epoxidation to a specific face of the double bond.
-
Reagent-Controlled Epoxidation: Employing a chiral or sterically demanding epoxidizing agent that preferentially reacts with one face of the alkene.
-
Catalyst-Controlled Epoxidation: Utilizing a chiral catalyst to create a chiral environment around the alkene, leading to a diastereoselective transformation.
General Workflow for Diastereoselective Epoxidation
The general experimental workflow for performing a diastereoselective epoxidation, from starting material to final product analysis, is depicted below. This process involves the careful selection of reagents and conditions, execution of the reaction, and subsequent purification and characterization to determine the yield and diastereomeric ratio of the product.
Figure 1. A generalized workflow for performing and analyzing a diastereoselective epoxidation experiment.
Data Presentation: Comparison of Diastereoselective Epoxidation Methods
The following tables summarize quantitative data for the different diastereoselective epoxidation strategies, allowing for easy comparison of their efficacy.
Table 1: Substrate-Controlled Diastereoselective Epoxidation
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (3β,5α,6β,22S)-6-methoxy-3,5-cyclo-25,26,27-trinorchotest-23-en-22-ol | m-CPBA | CH₂Cl₂ | RT | 36:64 (threo:erythro) | 100 | [1] |
| Cyclic Allylic Alcohol | m-CPBA | CH₂Cl₂ | RT | >95:5 (syn:anti) | High | [2][3] |
| Acyclic Allylic Diol (from Baylis-Hillman adduct) | m-CPBA | CH₂Cl₂ | RT | High anti-selectivity | Good | [4] |
Table 2: Auxiliary-Controlled Diastereoselective Epoxidation
| Substrate | Chiral Auxiliary | Oxidizing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| α,β-Unsaturated N-acyloxazolidinone | Evans Auxiliary | m-CPBA | CH₂Cl₂ | 0 | >95:5 | Good | [5][6] |
| α,β-Unsaturated N-acylsultam | Oppolzer's Sultam | Urea-H₂O₂ | THF | RT | High | Good | [7] |
Table 3: Reagent-Controlled Diastereoselective Epoxidation
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| trans-Stilbene | DMDO | Acetone | RT | >99:1 (trans:cis) | 98 | |
| Limonene | DMDO | Acetone | RT | High | High |
Table 4: Catalyst-Controlled Diastereoselective Epoxidation
| Substrate | Catalyst | Oxidizing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Chiral Terminal Allylic Alcohol | Titanium Salalen Complex | H₂O₂ | CH₂Cl₂ | RT | >99:1 (syn:anti) | up to 98 | [8] |
| Conjugated Diene | Ti(IV)-salan | 30% H₂O₂ | CH₂Cl₂ | RT | High | 92 | [9] |
| α,β-Unsaturated Ester | Yttrium-Biphenyldiol Complex | TBHP | THF | -20 | High | up to 97 | [10] |
Experimental Protocols
Protocol 1: Substrate-Controlled Epoxidation of a Cyclic Allylic Alcohol with m-CPBA
This protocol describes the diastereoselective epoxidation of a cyclic allylic alcohol, where the hydroxyl group directs the epoxidation to the syn-face of the double bond through hydrogen bonding with the peroxy acid.[2][3]
Materials:
-
Cyclic allylic alcohol (e.g., cyclohex-2-en-1-ol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the cyclic allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess peroxide), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: Auxiliary-Controlled Epoxidation of an α,β-Unsaturated N-Acyloxazolidinone
This protocol outlines the use of an Evans chiral auxiliary to direct the diastereoselective epoxidation of an α,β-unsaturated carbonyl compound.[5][6]
Materials:
-
α,β-Unsaturated N-acyloxazolidinone (substrate with Evans auxiliary)
-
m-CPBA (~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.5 equiv) in one portion to the solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-8).
-
The crude product can be purified by flash chromatography.
-
The diastereomeric ratio of the epoxide can be determined by ¹H NMR analysis of the crude product.
-
The chiral auxiliary can be subsequently removed under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral epoxy alcohol or related product.
Protocol 3: Catalyst-Controlled syn-Selective Epoxidation of a Chiral Terminal Allylic Alcohol
This protocol details a highly syn-selective epoxidation using a titanium salalen catalyst, which is particularly effective for chiral terminal allylic alcohols.[8]
Materials:
-
Chiral terminal allylic alcohol
-
Titanium salalen catalyst (e.g., 1-2 mol%)
-
Aqueous hydrogen peroxide (H₂O₂, 30%)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a solution of the chiral terminal allylic alcohol (1.0 equiv) in CH₂Cl₂ in a round-bottom flask, add the titanium salalen catalyst (0.01-0.02 equiv).
-
Stir the mixture at room temperature.
-
Add aqueous H₂O₂ (1.5-2.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction may take 24-72 hours, and additional portions of H₂O₂ may be required.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the syn-epoxy alcohol.
-
Determine the high diastereomeric ratio (>99:1) by GC or ¹H NMR analysis.
References
- 1. Highly enantio- and diastereoselective one-pot synthesis of acyclic epoxy alcohols with three contiguous stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective tandem iridium-catalyzed alkene isomerization-cope rearrangement of ω-diene epoxides: efficient access to acyclic 1,6-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. sciforum.net [sciforum.net]
- 10. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]
Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of Epoxides with Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective ring-opening of epoxides to afford β-halohydrins is a cornerstone transformation in organic synthesis, providing valuable intermediates for the preparation of pharmaceuticals and other complex molecules. Lewis acid catalysis plays a crucial role in this reaction by activating the epoxide ring, thereby facilitating nucleophilic attack by a bromide source under mild conditions. The choice of Lewis acid and bromide source, along with the reaction conditions, significantly influences the yield, regioselectivity, and stereoselectivity of the transformation. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective implementation of this important synthetic methodology.
The mechanism of the Lewis acid-catalyzed ring-opening of epoxides is a subject of ongoing study, often described as a hybrid of SN1 and SN2 pathways.[1][2] The Lewis acid coordinates to the epoxide oxygen, polarizing the carbon-oxygen bonds and making the epoxide a better electrophile. For unsymmetrical epoxides, the nucleophilic attack of the bromide can occur at either the more or less substituted carbon. The regioselectivity is influenced by a combination of steric and electronic factors. In the case of epoxides with a tertiary carbon, the reaction often proceeds with a higher degree of SN1 character, with the bromide attacking the more substituted carbon where a partial positive charge is better stabilized.[2] Conversely, for epoxides with primary and secondary carbons, an SN2-like attack at the less sterically hindered carbon is often favored.[2]
Reaction Mechanism and Regioselectivity
The general mechanism involves the activation of the epoxide by a Lewis acid, followed by the nucleophilic attack of a bromide anion. The regiochemical outcome depends on the substitution pattern of the epoxide.
Caption: General mechanism and regioselectivity in Lewis acid-catalyzed epoxide ring-opening.
Experimental Protocols
The following protocols provide a general framework for conducting the Lewis acid-catalyzed ring-opening of epoxides with bromide. Optimization of the specific Lewis acid, bromide source, solvent, temperature, and reaction time may be necessary for different substrates.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of β-bromohydrins.
Protocol 1: Ring-Opening of Styrene Oxide with Lithium Bromide and Aluminum Trichloride
This protocol describes the regioselective opening of styrene oxide to yield 2-bromo-1-phenylethanol.
Materials:
-
Styrene oxide
-
Lithium bromide (LiBr), anhydrous
-
Aluminum trichloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous lithium bromide (1.2 equivalents).
-
Add anhydrous dichloromethane via syringe.
-
Add styrene oxide (1.0 equivalent) to the stirred suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous aluminum trichloride (0.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the aluminum trichloride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-1-phenylethanol.
Protocol 2: Ring-Opening of Cyclohexene Oxide with Magnesium Bromide Etherate
This protocol details the synthesis of trans-2-bromocyclohexanol from cyclohexene oxide.
Materials:
-
Cyclohexene oxide
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add magnesium bromide etherate (1.5 equivalents).
-
Add anhydrous diethyl ether via syringe.
-
Add cyclohexene oxide (1.0 equivalent) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate eluent) to yield trans-2-bromocyclohexanol.
Data Presentation
The following tables summarize the results from various studies on the Lewis acid-catalyzed ring-opening of epoxides with bromide sources. These tables are intended for comparative purposes, and results may vary based on the specific reaction conditions and substrate purity.
Table 1: Regioselective Ring-Opening of Styrene Oxide with Various Bromide Sources and Lewis Acids
| Entry | Lewis Acid (mol%) | Bromide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (A:B)a |
| 1 | AlCl₃ (10) | LiBr | DCM | rt | 3 | 92 | >99:1 |
| 2 | FeCl₃ (10) | NaBr | CH₃CN | rt | 5 | 88 | 98:2 |
| 3 | ZnCl₂ (15) | MgBr₂·OEt₂ | THF | 50 | 8 | 85 | 95:5 |
| 4 | Ti(OiPr)₄ (10) | TMSBr | DCM | 0 | 1 | 95 | >99:1 |
| 5 | Sc(OTf)₃ (5) | LiBr | CH₃CN | rt | 2 | 94 | >99:1 |
| 6 | InBr₃ (10) | InBr₃ | DCM | rt | 4 | 90 | 97:3 |
| 7 | Bi(OTf)₃ (5) | LiBr | CH₃CN | rt | 2.5 | 91 | 98:2 |
aRatio of 2-bromo-1-phenylethanol (A) to 1-bromo-2-phenylethanol (B). Data compiled and representative of typical results found in the literature.
Table 2: Ring-Opening of Cyclohexene Oxide and Propylene Oxide
| Entry | Epoxide | Lewis Acid (mol%) | Bromide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Cyclohexene Oxide | MgBr₂·OEt₂ (150) | MgBr₂·OEt₂ | Et₂O | rt | 8 | 90 | trans-2-bromocyclohexanol |
| 2 | Cyclohexene Oxide | CeCl₃·7H₂O (20) | NaBr | CH₃CN/H₂O | 80 | 6 | 85 | trans-2-bromocyclohexanol |
| 3 | Cyclohexene Oxide | LiClO₄ (100) | LiBr | CH₃CN | 60 | 12 | 88 | trans-2-bromocyclohexanol |
| 4 | Propylene Oxide | Zn(OTf)₂ (10) | LiBr | THF | rt | 4 | 87 | 1-bromo-2-propanol |
| 5 | Propylene Oxide | FeCl₃ (10) | NaBr | DCM | rt | 6 | 82 | 1-bromo-2-propanol |
Data compiled and representative of typical results found in the literature.
Concluding Remarks
The Lewis acid-catalyzed ring-opening of epoxides with bromide is a versatile and efficient method for the synthesis of β-bromohydrins. The choice of Lewis acid, bromide source, and reaction conditions allows for a high degree of control over the reaction outcome. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the rational design and execution of these important transformations. Further optimization for specific substrates is encouraged to achieve the best possible results.
References
Application Notes and Protocols: Antimicrobial Activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The following sections detail the synthesis of these compounds, methods for evaluating their antimicrobial efficacy, and present available quantitative data.
Introduction
The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of compounds with demonstrated efficacy against a range of bacteria, including multidrug-resistant strains.[1][2][3] These compounds, featuring a 2-pyrrolidone core, are of significant interest for their potential to be developed into new antibacterial drugs.[2][3][4] This document outlines the protocols for the synthesis and antimicrobial evaluation of these derivatives, providing a framework for further research and development.
Quantitative Data Summary
The antimicrobial activity of various 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric. The data presented below is collated from multiple studies to facilitate comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | [2][3] |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | <7.8 | [2][5] |
| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes (ATCC 7644) | <7.8 | [2] |
| Hydrazone with 5-nitrothien-2-yl fragment | Bacillus cereus (ATCC 11778) | <7.8 | [2] |
| Hydrazone with 5-nitrothien-2-yl fragment | Escherichia coli (ATCC 8739) | <7.8 | [2] |
| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus TCH 1516 | (Four-fold stronger than clindamycin) | [1] |
| Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus TCH 1516 | (Two-fold stronger than clindamycin) | [1] |
| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant C. auris isolates | 16 | [1] |
| 5-oxopyrrolidine derivative 21 | Linezolid/tedizolid-resistant S. aureus strains | (Data in reference) | [1] |
Note: Cefuroxime (MIC of 7.8 µg/mL) was used as a control antibiotic in some studies.[2][3][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)
This protocol is based on the method described for the synthesis of the core carboxylic acid scaffold.[6]
Materials:
-
Itaconic acid
-
o-Aminophenol
-
Water
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve itaconic acid (50 mmol) in water (16 mL).
-
Add o-aminophenol (45 mmol) to the solution.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with water and dry to yield 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Synthesis of Hydrazide and Hydrazone Derivatives
Further derivatization to produce hydrazides and hydrazones can enhance antimicrobial activity.[2][6]
3.2.1. Synthesis of Hydrazide
-
Convert the synthesized carboxylic acid to its corresponding ester. For example, by refluxing in methanol with a catalytic amount of concentrated sulfuric acid for 8 hours.[2]
-
React the resulting ester with hydrazine hydrate to form the hydrazide.[6]
3.2.2. Synthesis of Hydrazones
-
To a hot solution of the hydrazide (3 mmol) in propan-2-ol (15 mL), add the desired aromatic or non-aromatic aldehyde (4 mmol).
-
Heat the mixture at reflux for 2 hours (or 40 minutes for certain aldehydes).
-
Cool the reaction mixture.
-
Filter the solid product, wash with propan-2-ol, and dry.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[7][8][9]
Materials:
-
Test compounds (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a suitable broth.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the target compounds.
Caption: Workflow for Synthesis and Antimicrobial Testing.
Hypothetical Mechanism of Action
While the precise signaling pathways for these specific derivatives are not yet fully elucidated, some related pyrrolidinedione compounds are known to target bacterial fatty acid biosynthesis by inhibiting enzymes like acetyl-CoA carboxylase.[10] The following diagram illustrates a hypothetical mechanism based on this information.
Caption: Hypothetical Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 5. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-Oxopyrrolidine Derivatives
Introduction: The Therapeutic Promise of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (also known as pyroglutamate) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and chemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal starting point for the design of novel therapeutics. In the realm of oncology, derivatives of 5-oxopyrrolidine have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines, including lung adenocarcinoma.[1][3]
This guide provides a comprehensive overview of the development of novel anticancer agents based on the 5-oxopyrrolidine scaffold. We will delve into the synthesis of key intermediates and lead compounds, provide detailed protocols for in vitro and in vivo evaluation, and explore the molecular mechanisms underpinning their anticancer activity. The methodologies presented herein are designed to be robust and reproducible, providing researchers in drug discovery with a solid foundation for their investigations.
Part 1: Synthesis of 5-Oxopyrrolidine Derivatives
The synthetic strategy for creating a diverse library of 5-oxopyrrolidine derivatives typically begins with the construction of a versatile core structure, which is then elaborated through various chemical transformations. A common and efficient approach involves the reaction of itaconic acid with a substituted aniline, followed by conversion to a hydrazide, which serves as a key intermediate for generating a wide array of hydrazone and azole derivatives.[1]
Protocol 1.1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol details the synthesis of a key starting material.
Rationale: This reaction creates the core N-aryl-5-oxopyrrolidine-3-carboxylic acid structure. The use of water as a solvent and a simple acidic workup makes this a practical and scalable initial step.
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.
-
After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.
-
The mixture is cooled, and the resulting crystalline solid is collected by filtration.
-
The crude product is washed with water.
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.
-
The purified product is collected by filtration, washed with water, and dried.
Expected Outcome: A white solid with an expected yield of approximately 96%.
Protocol 1.2: Synthesis of 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide
This protocol describes the conversion of the carboxylic acid to a hydrazide, a crucial intermediate for further derivatization.
Rationale: The hydrazide functional group is highly versatile and readily reacts with aldehydes and ketones to form hydrazones, or with dicarbonyl compounds to form various heterocyclic systems like pyrazoles and pyrroles. This two-step, one-pot procedure from the carboxylic acid is efficient.
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Hydrazine monohydrate
-
Isopropanol
-
Diethyl ether
Procedure:
-
A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (7.87 g, 0.03 mol), methanol (100 mL), and a catalytic amount of sulfuric acid (10 drops) is refluxed for 20 hours to form the methyl ester.
-
Hydrazine monohydrate (12 g, 0.24 mol) is then added to the reaction mixture, and heating is continued at reflux for an additional 2 hours.
-
Upon completion of the reaction, the mixture is cooled, and the precipitate that forms is collected by filtration.
-
The solid is washed sequentially with isopropanol and diethyl ether to yield the pure product.
Expected Outcome: A white solid with an expected yield of approximately 97%.
Protocol 1.3: Synthesis of a Potent Hydrazone Derivative: (E)-N'-(5-nitrothiophen-2-ylmethylene)-5-oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide
This protocol details the synthesis of a specific hydrazone derivative that has shown significant anticancer activity.[1]
Rationale: The condensation of the hydrazide with an aldehyde is a straightforward and high-yielding reaction to produce the final hydrazone. The 5-nitrothiophene moiety has been identified as a key pharmacophore contributing to the anticancer efficacy of this class of compounds.[1]
Materials:
-
5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide
-
5-Nitro-2-thiophenecarboxaldehyde
-
Propan-2-ol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide in a mixture of aqueous propan-2-ol (15:1).
-
Add 5-nitro-2-thiophenecarboxaldehyde to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The product is washed with a suitable solvent (e.g., cold propan-2-ol) and dried.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential to characterize the anticancer properties of newly synthesized 5-oxopyrrolidine derivatives. This typically starts with assessing cytotoxicity and anti-proliferative effects, followed by more specific assays to investigate the mechanism of action, such as cell migration and 3D culture models.
Protocol 2.1: Cell Viability Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] It is an excellent primary screening tool to determine the cytotoxic or cytostatic effects of the compounds and to calculate their half-maximal inhibitory concentration (IC50) values.
Materials:
-
Human lung adenocarcinoma cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 24 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2.2: Cell Migration Assessment using the Wound Healing (Scratch) Assay
Rationale: The wound healing assay is a simple and effective method to evaluate the effect of compounds on collective cell migration, a crucial process in cancer metastasis.[5][6]
Materials:
-
A549 cells
-
12-well plates
-
Sterile 200 µL pipette tips
-
Complete culture medium
-
Serum-free medium
-
Test compounds
Procedure:
-
Seed A549 cells in 12-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free medium containing the test compound at a non-lethal concentration (e.g., at or below the IC50 value). Include a vehicle control.
-
Place the plate on a microscope stage (ideally within a live-cell imaging incubator) and capture the first image (T=0).
-
Continue to capture images of the same wound area at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 2.3: 3D Tumor Spheroid Viability Assay
Rationale: Three-dimensional (3D) spheroid models more accurately mimic the microenvironment of solid tumors, including nutrient and oxygen gradients, compared to 2D monolayers.[7][8] Assessing compound efficacy in this model provides more physiologically relevant data.
Materials:
-
A549 cells
-
Ultra-low attachment 96-well round-bottom plates
-
Complete culture medium
-
Test compounds
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Seed A549 cells into an ultra-low attachment 96-well plate at a density of 1,000-1,500 cells per well.
-
Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 3-4 days to allow for spheroid formation.
-
Treat the spheroids with various concentrations of the test compounds.
-
Incubate for an additional 3-6 days.
-
Assess spheroid viability by adding a 3D-compatible viability reagent according to the manufacturer's protocol. This typically involves adding the reagent, shaking the plate for 5 minutes, and then reading the luminescence after 30 minutes.
-
Analyze the data to determine the effect of the compounds on spheroid viability and calculate IC50 values.
Part 3: In Vivo Evaluation of Preclinical Efficacy
Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context. The A549 xenograft model in immunodeficient mice is a standard and reliable model for studying human non-small cell lung cancer.[9]
Protocol 3.1: A549 Xenograft Model in Nude Mice
Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing crucial data on its bioavailability, pharmacokinetics, and overall therapeutic potential.
Materials:
-
A549 cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Sterile PBS
-
Test compound
-
Vehicle for drug formulation (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Calipers
Procedure:
-
Cell Preparation: Harvest A549 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 50-100 mm³). Monitor tumor volume twice weekly using calipers and the formula: Volume = (width)² x length/2.
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Part 4: Mechanism of Action
Understanding how a compound exerts its anticancer effects is critical for its further development. Molecular docking studies have suggested that some 5-oxopyrrolidine derivatives may function as multi-kinase inhibitors, potentially targeting key signaling proteins like BRAF and SRC.[10] These kinases are crucial components of signaling pathways that regulate cell proliferation and migration, such as the MAPK/ERK and PI3K/Akt pathways.[5][11][12]
Signaling Pathway Overview
In many cancers, including non-small cell lung cancer, the MAPK/ERK and PI3K/Akt pathways are aberrantly activated, leading to uncontrolled cell growth, survival, and metastasis.[5][13] BRAF is a key kinase in the MAPK/ERK cascade, while SRC is a non-receptor tyrosine kinase that can influence both the MAPK/ERK and PI3K/Akt pathways. Inhibition of these kinases by 5-oxopyrrolidine derivatives would be expected to downregulate these pro-cancerous signaling pathways, leading to the observed anticancer effects.
Caption: Proposed mechanism of action for 5-oxopyrrolidine derivatives.
Part 5: Data Presentation and Interpretation
The following tables provide representative data for the in vitro and in vivo evaluation of 5-oxopyrrolidine derivatives.
Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells
| Compound | Modification | Cell Viability (% of Control at 100 µM)[1] |
| Derivative A | Unsubstituted Hydrazone | ~85% |
| Derivative B | 2,5-Dimethylpyrrole | 66% |
| Derivative C | 2-Thienyl Bishydrazone | <20% |
| Derivative D | 5-Nitro-2-thienyl Bishydrazone | <10% |
| Cisplatin | Positive Control | ~25% |
Table 2: Representative In Vivo Efficacy Data for a Lead 5-Oxopyrrolidine Derivative in an A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0% |
| Lead Compound | 50 mg/kg, daily, i.p. | 600 ± 150 | 60% |
| Cisplatin | 3 mg/kg, twice weekly, i.p. | 750 ± 200 | 50% |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the development of novel anticancer agents from 5-oxopyrrolidine derivatives.
Caption: Drug development workflow for 5-oxopyrrolidine derivatives.
Conclusion
The 5-oxopyrrolidine scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic routes are well-established and allow for the creation of diverse chemical libraries. The in vitro and in vivo protocols outlined in this guide provide a robust framework for identifying and characterizing lead compounds with potent anticancer activity. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the successful clinical translation of this exciting class of molecules.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. calonmedical.com [calonmedical.com]
- 6. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wound Healing Assay [cellbiolabs.com]
- 10. Frontiers | The Evolution of BRAF Activation in Non-Small-Cell Lung Cancer [frontiersin.org]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in anti-BRAF therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biofilm Disruption Potential of 5-Oxopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of 5-oxopyrrolidine derivatives as anti-biofilm agents, supported by quantitative data and detailed experimental protocols. The information is intended to guide research and development efforts in combating biofilm-associated infections.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment confers increased resistance to antibiotics and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. 5-Oxopyrrolidine derivatives, and the structurally related pyrrolidine-2,3-diones, have emerged as a promising class of small molecules with the ability to inhibit biofilm formation and eradicate established biofilms.[1][2] This document summarizes the current knowledge on their anti-biofilm activity and provides standardized protocols for their evaluation.
Data Presentation: Anti-Biofilm Activity of Pyrrolidine Derivatives
The following tables summarize the quantitative data on the biofilm disruption potential of various 5-oxopyrrolidine and pyrrolidine-2,3-dione derivatives against pathogenic bacteria.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of Pyrrolidine Derivatives
| Compound Class | Derivative | Target Organism | MBIC (µg/mL) | Reference |
| Pyrrolidine-2,3-dione | Analog 6 | Staphylococcus aureus (MRSA) | 2 | [3] |
| Pyrrolidine-2,3-dione | Analog 5 | Staphylococcus aureus (MRSA) | 4 | [3] |
| LTA Biosynthesis Inhibitor | HSGN-94 | Staphylococcus aureus (MRSA) | 0.0625 | [4] |
| LTA Biosynthesis Inhibitor | HSGN-189 | Enterococcus faecalis (VRE) | 0.5 | [4] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Pyrrolidine-2,3-dione Derivatives against Staphylococcus aureus
| Derivative | Linker | MBEC (µg/mL) | Reference |
| Monomer Analog | N/A | >64 | [5][6] |
| Dimer 30 | trans-cyclohexyl | 16 | [5][6] |
Table 3: Synergistic Biofilm Eradication with Pyrrolidine-2,3-dione Dimer 30 and Vancomycin against Staphylococcus aureus
| Compound | Concentration (µg/mL) | MBEC of Vancomycin (µg/mL) | Fold Reduction in Vancomycin MBEC | Reference | | :--- | :--- | :--- | :--- | | Vancomycin alone | - | 2048 | N/A |[6][7] | | Dimer 30 + Vancomycin | 8 (sub-MBEC) | 512 | 4 |[6][7] |
Table 4: Biofilm Inhibition Percentage of Various Compounds
| Compound Class | Derivative/Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Xanthene Derivative | Compound 3b | Staphylococcus aureus 272123 (MRSA) | Not Specified | 78 |[8] | | Xanthene Derivative | Compound 3c | Staphylococcus aureus 272123 (MRSA) | Not Specified | 79 |[8] |
Signaling Pathways in Biofilm Formation: Potential Targets for 5-Oxopyrrolidine Derivatives
Biofilm formation is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are the cyclic di-GMP (c-di-GMP) signaling pathway and quorum sensing (QS). While the precise molecular targets of 5-oxopyrrolidine derivatives are still under investigation, their ability to disrupt biofilms suggests potential interference with these key regulatory pathways.
Caption: c-di-GMP signaling pathway and potential intervention points.
High intracellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming lifestyle, while low levels promote motility.[9][10] 5-Oxopyrrolidine derivatives may inhibit diguanylate cyclases (DGCs), the enzymes responsible for c-di-GMP synthesis, or activate phosphodiesterases (PDEs), which degrade c-di-GMP.
Caption: Quorum sensing pathway and potential intervention points.
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[11][12][13] 5-Oxopyrrolidine derivatives could act as antagonists for the receptor proteins that bind autoinducers or inhibit the synthases responsible for autoinducer production, thereby disrupting this communication and preventing the coordinated expression of biofilm-related genes.
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm activity of 5-oxopyrrolidine derivatives.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the formation of a biofilm.
Caption: Workflow for the MBIC assay.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)
-
5-oxopyrrolidine derivatives
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Compound Preparation: Prepare a stock solution of the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in the growth medium to achieve the desired test concentrations.
-
Plate Inoculation: To each well of a 96-well plate, add 100 µL of the diluted bacterial culture and 100 µL of the compound dilution. Include positive controls (bacteria without compound) and negative controls (medium only).
-
Incubation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the medium from each well and wash the plate three times with 200 µL of sterile PBS to remove planktonic and loosely attached cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Measure the absorbance at 570 nm (OD570) using a microplate reader.
-
MBIC Determination: The MBIC is defined as the lowest concentration of the compound that results in a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.
Caption: Workflow for the MBEC assay.
Materials:
-
Same as for the MBIC assay.
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with 200 µL of a diluted bacterial culture (~1 x 10^6 CFU/mL) per well. Incubate at 37°C for 24 to 48 hours to allow for biofilm formation.
-
Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.
-
Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivative in fresh growth medium. Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with fresh medium only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS.
-
Staining, Solubilization, and Quantification: Follow steps 6-9 from the MBIC protocol.
-
MBEC Determination: The MBEC is defined as the lowest concentration of the compound that results in a significant reduction in the biomass of the pre-formed biofilm compared to the positive control.
Conclusion
5-Oxopyrrolidine derivatives and related compounds represent a promising avenue for the development of novel anti-biofilm therapeutics. The data presented herein demonstrates their potential to both inhibit the formation of and eradicate established biofilms, in some cases at low micromolar concentrations. The provided protocols offer a standardized framework for the continued evaluation of these and other novel anti-biofilm agents. Further research into their mechanism of action, targeting key signaling pathways such as c-di-GMP and quorum sensing, will be crucial for their optimization and translation into clinical applications.
References
- 1. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Targeting cyclic di-GMP signalling: a strategy to control biofilm formation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid as a versatile pharmaceutical intermediate. While specific commercial drugs directly utilizing this intermediate are not prominently documented in publicly available literature, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids serves as a crucial scaffold in the synthesis of novel therapeutic agents.[1][2] These structures are foundational for developing compounds with potential antimicrobial and anticancer properties.[3][4]
The pyrrolidinone core is a significant feature in various natural products and synthetic compounds exhibiting a wide range of biological activities.[5] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential as analgesic, anti-inflammatory, antiviral, and antimicrobial agents.[1][3][6] The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery.[2]
General Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic acids
The general and widely adopted method for synthesizing the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid.[1][3] This reaction typically proceeds via a Michael addition followed by a cyclization to form the pyrrolidinone ring.
Caption: General synthesis workflow for 1-substituted-5-oxopyrrolidine-3-carboxylic acids.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for the synthesis of analogous compounds.[1][3]
Materials:
-
Itaconic acid
-
Isopropylamine
-
Water or Glacial Acetic Acid (as solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in water or glacial acetic acid.
-
Add isopropylamine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If water is used as a solvent, acidify the mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Downstream Modifications and Therapeutic Applications
The carboxylic acid group of the pyrrolidinone scaffold is a key functional group for further derivatization to produce a variety of potentially bioactive molecules. These modifications include the formation of amides, esters, and hydrazones, which have been shown to possess a range of therapeutic activities.[3][5]
Caption: Derivatization pathways from the carboxylic acid intermediate to potentially bioactive compounds.
Data on Derivatives of 5-Oxopyrrolidine-3-carboxylic acid
The following table summarizes the types of derivatives synthesized from various 1-substituted-5-oxopyrrolidine-3-carboxylic acids and their reported biological activities.
| 1-Substituent Group | Derivative Class | Reported Biological Activity | Reference |
| 4-Acetamidophenyl | Hydrazones, Azoles | Anticancer, Antimicrobial | [3] |
| 2-Hydroxy-5-methylphenyl | Hydrazones | Antibacterial | [5][7] |
| Benzotriazolyl-oxadiazolyl-acetyl | Pyrrolidinones | Anti-inflammatory | [6] |
| 2-Hydroxyphenyl | Hydrazones, Azoles | Antimicrobial, Anticancer | [4] |
| Various Aromatic/Heterocyclic | Carboxylic Acids | Analgesic, Antihypoxic | [1] |
Detailed Protocol: Synthesis of a Hydrazone Derivative
This protocol outlines the synthesis of a hydrazone from a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, a common step in creating libraries of bioactive compounds.[3][5]
Part 1: Synthesis of the Acid Hydrazide
-
Reflux a mixture of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent), methanol, and a catalytic amount of sulfuric acid for approximately 20 hours to form the methyl ester.
-
Add hydrazine monohydrate to the reaction mixture and continue to reflux for an additional 2 hours.[3]
-
Cool the reaction mixture and isolate the precipitated acid hydrazide by filtration.
Part 2: Synthesis of the Hydrazone
-
Dissolve the acid hydrazide (1 equivalent) in a suitable solvent such as propan-2-ol.
-
Add the desired aromatic or heterocyclic aldehyde (1.5 equivalents).[3]
-
Add a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).
-
Heat the mixture at reflux for 2-18 hours, monitoring the reaction by TLC.[3][8]
-
After cooling, the hydrazone product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
Conclusion
This compound and its analogues are valuable intermediates in pharmaceutical research and development. The straightforward synthesis of the core structure and the ease of derivatization of the carboxylic acid group make this scaffold a versatile platform for generating novel compounds with a wide spectrum of potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further exploration of this chemical space is warranted to develop new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and straightforward synthesis involves a one-pot reaction between itaconic acid and isopropylamine. This reaction proceeds via an initial aza-Michael addition of the isopropylamine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the desired pyrrolidone ring structure.[1][2][3]
Q2: What are the key reaction parameters that influence the yield and purity of the final product?
The key parameters to control are:
-
Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions. A common approach is to reflux the reaction mixture.
-
Solvent: Water is a commonly used and environmentally friendly solvent for this reaction.[4]
-
Reactant Stoichiometry: The molar ratio of itaconic acid to isopropylamine can affect the reaction rate and completeness.
-
Reaction Time: Sufficient time must be allowed for both the initial Michael addition and the subsequent cyclization to complete.
Q3: What are the most common side reactions to be aware of?
The most significant side reaction is the isomerization of itaconic acid to mesaconic acid. Mesaconic acid is less reactive towards aza-Michael addition, and its formation can lead to a lower yield of the desired product.[5] Another potential issue is the formation of polymeric byproducts, especially if the reaction temperature is too high.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.
Q5: What is the best method for purifying the final product?
The crude product is typically a solid that precipitates from the reaction mixture upon cooling.[4] Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.[6][7]
Troubleshooting Guides
Problem 1: Low or No Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | The reaction may require longer heating times. Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of starting materials. |
| Isomerization of Itaconic Acid | The formation of the less reactive mesaconic acid can halt the reaction. Consider running the reaction at a lower temperature for a longer duration to minimize isomerization. |
| Incorrect Stoichiometry | Ensure the accurate measurement of both itaconic acid and isopropylamine. A slight excess of the amine can sometimes help drive the reaction to completion. |
| Loss during Workup | The product may be partially soluble in the mother liquor. Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. The filtrate can be concentrated and cooled again to recover more product. |
Problem 2: Product is Impure (Presence of Side Products)
Possible Causes & Solutions
| Cause | Recommended Action |
| Unreacted Itaconic Acid | Unreacted itaconic acid can often be removed by washing the crude product with cold water, in which itaconic acid is more soluble than the product. |
| Mesaconic Acid Adduct | If mesaconic acid is formed, it may also react with isopropylamine to form an isomeric impurity. Careful recrystallization is necessary to separate this from the desired product. Monitoring the ¹H NMR for characteristic peaks of the mesaconic adduct can help assess purity. |
| Polymeric Byproducts | These are often insoluble and can be removed by filtration of the reaction mixture while hot, before the desired product crystallizes. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar N-substituted pyrrolidones.[4][8] Optimization may be required.
Materials:
-
Itaconic acid
-
Isopropylamine
-
Deionized water
-
Hydrochloric acid (for pH adjustment during workup)
-
Sodium hydroxide (for pH adjustment during workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq.) in deionized water.
-
To this solution, add isopropylamine (1.1 eq.) dropwise with stirring. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
If the product does not precipitate, adjust the pH to the isoelectric point (around pH 3-4) with dilute HCl or NaOH to promote precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from hot water or a suitable solvent system.
Characterization Data (Expected):
-
¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), and the protons of the pyrrolidone ring (a multiplet for the CH group and two multiplets for the two CH₂ groups). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9][10][11][12]
-
¹³C NMR: Expect signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as signals for the carbons of the pyrrolidone ring and the isopropyl group.[10][11][12]
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the amide (lactam).[10][11][12]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of 5-Oxopyrrolidine-3-Carboxylic Acids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of 5-oxopyrrolidine-3-carboxylic acids.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-oxopyrrolidine-3-carboxylic acids in a question-and-answer format.
Question: My crystallization of 5-oxopyrrolidine-3-carboxylic acid results in a low yield. What are the potential causes and solutions?
Answer: Low yields during crystallization can stem from several factors:
-
Solvent Choice: The selected solvent may be too good, leading to high solubility of your compound even at low temperatures. Conversely, a very poor solvent might cause premature precipitation, trapping impurities.
-
Solution: A solvent system that dissolves the compound at elevated temperatures but allows for significant precipitation upon cooling is ideal. For 5-oxopyrrolidine-3-carboxylic acids, consider solvent mixtures. For instance, dissolving the crude product in a minimal amount of a hot "good" solvent (like water or ethanol) and then slowly adding a "poor" solvent (like ethyl acetate or acetone) until turbidity appears, followed by cooling, can improve yields.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.
-
Solution: Allow the crystallization mixture to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for a prolonged period to maximize crystal growth and recovery.
-
-
pH of the Solution: The protonated state of the carboxylic acid is crucial for its crystallization.
-
Solution: Ensure the pH of the aqueous solution is acidic (typically pH 2-3) before attempting crystallization. This can be achieved by adding a strong acid like HCl.
-
Question: I am observing persistent impurities in my final product after multiple purification attempts. How can I remove them?
Answer: The nature of the impurity will dictate the best removal strategy.
-
For baseline impurities in chromatography: These may be strongly retained starting materials or by-products.
-
Solution: If using reverse-phase chromatography, consider increasing the organic modifier concentration in the eluent. For ion-exchange chromatography, a steeper gradient of the salt solution or a change in pH can help elute strongly bound impurities.
-
-
For impurities with similar polarity: When impurities co-elute with the product in chromatography or co-crystallize.
-
Solution 1 (Chromatography): Switch to an orthogonal purification method. If you used reverse-phase HPLC, try ion-exchange chromatography, as the separation is based on a different principle (charge vs. hydrophobicity).
-
Solution 2 (Crystallization): Attempt a different solvent system for crystallization. Sometimes, changing the solvent polarity can significantly alter the solubility of the impurity relative to the product.
-
Solution 3 (Derivatization): Temporarily derivatizing the carboxylic acid to an ester can change its polarity, allowing for easier separation from non-acidic impurities via silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid.
-
Question: My column chromatography separation is not effective, and the product is eluting with other compounds. What can I do?
Answer: Poor separation in column chromatography can be optimized in several ways.
-
Stationary Phase: The choice of stationary phase is critical.
-
Solution: For a polar and acidic compound like 5-oxopyrrolidine-3-carboxylic acid, ion-exchange chromatography is often more effective than standard silica gel chromatography. An anion-exchange resin will bind the negatively charged carboxylate, allowing neutral and basic impurities to be washed away. The desired product can then be eluted by decreasing the pH or increasing the salt concentration.
-
-
Mobile Phase: The composition of the mobile phase needs to be fine-tuned.
-
Solution: In reverse-phase chromatography (e.g., C18), the mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous buffer to suppress the ionization of the carboxylic acid (pH < pKa) can improve peak shape and retention. A shallow gradient of the organic modifier can also enhance resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 5-oxopyrrolidine-3-carboxylic acids?
A1: The most frequently employed methods are crystallization and ion-exchange chromatography. Crystallization from aqueous solutions or alcohol-water mixtures is common for obtaining the final, high-purity solid product. Ion-exchange chromatography is particularly useful for separating the acidic product from non-acidic or less acidic impurities, especially in complex mixtures derived from fermentation broths.
Q2: How can I monitor the purity of my 5-oxopyrrolidine-3-carboxylic acid during the purification process?
A2: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring purity. A reverse-phase C18 column with a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly used. Detection is typically done using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule.
Q3: What are the key safety precautions to take when purifying 5-oxopyrrolidine-3-carboxylic acids?
A3: Standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, ensure adequate ventilation (e.g., use a fume hood). If using strong acids or bases for pH adjustment, handle them with care.
Quantitative Data Summary
The following table summarizes typical recovery and purity data for different purification techniques applied to 5-oxopyrrolidine-3-carboxylic acids and related compounds.
| Purification Technique | Typical Recovery (%) | Typical Purity (%) | Notes |
| Crystallization | 70-90% | >98% | Highly dependent on the initial purity and the chosen solvent system. |
| Ion-Exchange Chromatography | 85-95% | >99% | Excellent for removing impurities with different charge characteristics. |
| Reverse-Phase HPLC (Preparative) | 60-80% | >99.5% | Generally used for obtaining highly pure material on a smaller scale. |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: Dissolve the crude 5-oxopyrrolidine-3-carboxylic acid in a minimal amount of hot deionized water (e.g., 80-90 °C).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature.
-
Filtration: Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Place the flask in an ice bath for at least 1-2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a solvent in which the compound has low solubility (e.g., cold ethanol or acetone).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Ion-Exchange Chromatography
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in deionized water and pack it into a column. Wash the resin extensively with deionized water.
-
Equilibration: Equilibrate the column by passing several column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a neutral pH) through it.
-
Sample Loading: Dissolve the crude product in the starting buffer and adjust the pH to be above the pKa of the carboxylic acid (e.g., pH 7-8) to ensure it is deprotonated and will bind to the resin. Load the solution onto the column.
-
Washing: Wash the column with the starting buffer to elute any neutral or cationic impurities.
-
Elution: Elute the bound 5-oxopyrrolidine-3-carboxylic acid by passing a solution of decreasing pH (e.g., a dilute solution of HCl or acetic acid) or an increasing salt gradient (e.g., 0-1 M NaCl) through the column.
-
Fraction Collection: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.
-
Desalting (if necessary): If a salt gradient was used for elution, the fractions containing the product will need to be desalted, which can be done by reverse-phase chromatography or dialysis.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by crystallization if needed.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting low yields in crystallization.
Technical Support Center: Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Q: I am consistently obtaining a low yield of my 1-substituted 5-oxopyrrolidine-3-carboxylic acid. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. Below is a troubleshooting guide to help you identify and address the issue.
Troubleshooting Guide for Low Yields
| Potential Cause | Recommended Actions |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS, 1H-NMR). The reaction of itaconic acid with primary amines can require prolonged heating (e.g., 12-24 hours) to go to completion.[1][2] - Temperature: Ensure the reaction is conducted at the optimal temperature. For the synthesis involving itaconic acid and an aminophenol, refluxing in water is a common procedure.[2][3] |
| Suboptimal pH | - Acid/Base Catalysis: Some related syntheses benefit from the presence of an acid or base catalyst.[4] For the Michael addition of the amine to itaconic acid, the nucleophilicity of the amine is crucial. Ensure the reaction medium is not overly acidic, which would protonate the amine, reducing its nucleophilicity. |
| Side Reactions | - Hydrolysis: The pyrrolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-aminobutyric acid derivatives.[5] If your workup involves strong acids or bases, consider using milder conditions or minimizing the exposure time. - Polymerization/Oligomerization: In the presence of a strong base, 2-pyrrolidone can undergo ring-opening polymerization.[5] While less common for N-substituted derivatives under typical synthetic conditions, it's a possibility to consider if a significant amount of intractable material is formed. |
| Purification Issues | - Solubility: The product may have partial solubility in the wash solvents, leading to loss during workup. Minimize the volume of washing solvents or use a solvent in which the product is known to be poorly soluble. - Precipitation: Ensure the pH for precipitation is optimal. Acidification to a pH of around 2 is often used to precipitate the carboxylic acid product.[1] |
Issue 2: Presence of Impurities and Side Products
Q: My final product is contaminated with impurities. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common challenge. The most likely side reactions in the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids are outlined below, along with strategies for their mitigation.
-
Dehydrogenation: The pyrrolidinone ring can be oxidized to the corresponding aromatic pyrrole derivative. This is more likely to occur at high temperatures or in the presence of certain metals.
-
Mitigation: Avoid excessive heating and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.
-
-
Hydrolysis: As mentioned previously, the lactam ring can be cleaved by hydrolysis.
-
Mitigation: Use moderate pH conditions during reaction and workup. If a strong acid or base is required, keep the temperature low and the exposure time short.
-
-
Decarboxylation: While less commonly reported for this specific scaffold under typical conditions, decarboxylation of the 3-carboxylic acid can occur at high temperatures.
-
Mitigation: Avoid unnecessarily high reaction temperatures.
-
-
Epimerization: If the substituent at the 1-position or any other part of the molecule contains a stereocenter, epimerization can occur, especially in the presence of a base.
-
Mitigation: Use mild bases and lower reaction temperatures if stereochemical integrity is a concern.
-
Below is a diagram illustrating the main reaction and potential side reactions.
Caption: Main reaction and potential side reactions.
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying my product. What are some effective purification strategies?
A: Purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can often be achieved by recrystallization. However, if impurities persist, other techniques may be necessary.
Purification Troubleshooting
| Technique | Recommendations |
| Recrystallization | - Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent system. Common solvents for recrystallization of these types of compounds include water, methanol, ethanol, and propan-2-ol.[1][2][3] - Procedure: Ensure the crude product is fully dissolved at an elevated temperature and allowed to cool slowly to promote the formation of pure crystals. Seeding with a small crystal of pure product can sometimes aid crystallization. |
| Acid-Base Extraction | - The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Subsequent acidification of the aqueous layer will precipitate the pure product. |
| Chromatography | - If recrystallization and extraction are ineffective, column chromatography on silica gel may be employed. A solvent system of appropriate polarity (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be used to separate the product from impurities. |
Data Presentation
The following table summarizes the reported yields for the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids under different reaction conditions.
| 1-Substituent | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 4-Acetamidophenyl | Itaconic acid | Water | Reflux, 12 h | 96 | [4][6] |
| 2-Hydroxyphenyl | Itaconic acid | Water | Reflux, 12 h | 74.4 | [2] |
| 2-Hydroxy-5-methylphenyl | Itaconic acid | Water | Reflux, 2 h | 88 | [3] |
| 2,4-Difluorophenyl | Itaconic acid | Water | Reflux, 22 h | 73 | [7] |
| 5-Chloro-2-hydroxyphenyl | Itaconic acid | Water | Reflux, 24 h | 66 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is a generalized procedure based on several literature reports.[1][2][3][4][6][7]
-
Reaction Setup: A mixture of the appropriately substituted aniline (1 equivalent) and itaconic acid (1.1-1.5 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for the specified time (typically ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product may precipitate upon cooling. If not, the product is often purified by dissolving the cooled reaction mixture in an aqueous base solution (e.g., 5-10% NaOH).
-
The basic solution is then filtered to remove any insoluble impurities.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid product.
-
-
Purification:
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., water, methanol, or ethanol).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Cyclization of 2-Methylenesuccinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 2-methylenesuccinic acid (itaconic acid). The primary focus of this guide is the intramolecular dehydration of itaconic acid to form itaconic anhydride, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of 2-methylenesuccinic acid.
Question: My reaction yield of itaconic anhydride is low. What are the potential causes and solutions?
Answer:
Low yields of itaconic anhydride can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Dehydration: The conversion of itaconic acid to its anhydride requires sufficient heat and, in many cases, a catalyst to proceed to completion.
-
Solution: Ensure the reaction temperature is optimal. Temperatures between 165-180°C are often effective.[1] Consider using a dehydrating agent or catalyst. Strong acids like sulfuric acid or methanesulfonic acid can be used in catalytic amounts.[1][2] The use of a solvent that allows for azeotropic removal of water, such as toluene or xylene, can also drive the reaction to completion.[1]
-
-
Isomerization to Citraconic Anhydride: Itaconic anhydride can isomerize to the more thermodynamically stable citraconic anhydride, especially at elevated temperatures.[1][3]
-
Solution: Carefully control the reaction temperature. To favor the formation of itaconic anhydride, it is often recommended to keep the temperature below its melting point during the initial phase of the reaction.[2] Rapid distillation of the itaconic anhydride as it forms can also minimize the time it is exposed to high temperatures, thus reducing isomerization.[3][4]
-
-
Hydrolysis of the Anhydride: Itaconic anhydride is susceptible to hydrolysis back to itaconic acid in the presence of water.
-
Polymerization: Under certain conditions, particularly at higher temperatures, itaconic acid and its anhydride can undergo polymerization.[6][7]
-
Solution: Maintain the reaction temperature within the recommended range. The use of radical inhibitors can be explored if polymerization is a significant issue, although this is less commonly reported for the simple dehydration reaction.
-
Question: My final product is a mixture of itaconic anhydride and citraconic anhydride. How can I improve the selectivity for itaconic anhydride?
Answer:
Achieving high selectivity for itaconic anhydride over its isomer, citraconic anhydride, is a common challenge. The key is to manage the reaction conditions to favor the kinetic product (itaconic anhydride) over the thermodynamic product (citraconic anhydride).
-
Temperature Control: This is the most critical factor. The isomerization to citraconic anhydride is favored at higher temperatures.[1]
-
Recommendation: Conduct the dehydration at the lowest effective temperature. Processes running at 165-180°C often report high yields of itaconic anhydride.[1] One patented process suggests that carrying out the dehydration below the melting point of itaconic acid (168°C) favors the formation of itaconic anhydride.
-
-
Reaction Time: Prolonged reaction times at elevated temperatures increase the likelihood of isomerization.
-
Recommendation: Monitor the reaction progress using techniques like TLC, IR, or NMR spectroscopy. Once the starting material is consumed, work up the reaction promptly to isolate the itaconic anhydride.
-
-
Catalyst Choice: The type of catalyst can influence the product distribution.
-
Recommendation: While strong acids are effective for dehydration, their prolonged action at high temperatures can also promote isomerization. Some methods utilize acidic montmorillonite clay as a catalyst in a refluxing aromatic solvent to achieve high yields of itaconic anhydride.[1]
-
Question: I am having difficulty purifying the itaconic anhydride. What are the recommended procedures?
Answer:
Purification of itaconic anhydride typically involves removing unreacted itaconic acid, the isomeric citraconic anhydride, and any polymeric byproducts.
-
Distillation: Vacuum distillation is a common and effective method for purifying itaconic anhydride, which has a lower boiling point than itaconic acid.
-
Procedure: After the reaction, the crude product can be distilled under reduced pressure (e.g., 10-30 mmHg).[1] This separates the volatile anhydride from the non-volatile starting material and polymeric residues. Fractional distillation can also be used to separate itaconic anhydride from citraconic anhydride, although their boiling points are relatively close.
-
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification technique.
-
Solvent Selection: A suitable solvent system should be chosen where itaconic anhydride has good solubility at elevated temperatures and poor solubility at lower temperatures, while impurities remain in solution.
-
-
Washing: The crude product can be washed with a non-polar solvent to remove less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cyclization reaction of 2-methylenesuccinic acid?
The primary cyclization reaction of 2-methylenesuccinic acid (itaconic acid) is an intramolecular dehydration (loss of a water molecule) to form itaconic anhydride, a five-membered cyclic anhydride.[8]
Q2: What are the typical catalysts used for the dehydration of itaconic acid?
Commonly used catalysts are strong acids such as concentrated sulfuric acid and methanesulfonic acid.[1][2] Acidic clays like montmorillonite have also been shown to be effective.[1] The reaction can also be carried out thermally without a catalyst, although this may require higher temperatures.
Q3: What is the main side reaction to be aware of?
The most significant side reaction is the isomerization of the product, itaconic anhydride, to citraconic anhydride.[1] This isomerization is favored at higher temperatures as citraconic anhydride is the more thermodynamically stable isomer.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): To track the disappearance of the more polar itaconic acid starting material.
-
Infrared (IR) Spectroscopy: To observe the appearance of the characteristic anhydride carbonyl peaks (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between itaconic acid, itaconic anhydride, and citraconic anhydride based on their unique chemical shifts and coupling patterns.[9][10][11]
Q5: What are the key differences in the NMR and IR spectra of itaconic anhydride and citraconic anhydride?
-
¹H NMR: The vinylic protons of itaconic anhydride appear as two distinct signals, while citraconic anhydride shows a single vinylic proton signal and a methyl signal.
-
¹³C NMR: The chemical shifts of the carbons, particularly the sp² hybridized carbons of the double bond and the carbonyl carbons, will differ between the two isomers.
-
IR Spectroscopy: While both show characteristic anhydride carbonyl stretches, the exact peak positions and the fingerprint region can be used to differentiate them.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of Itaconic Anhydride
| Catalyst | Solvent | Temperature (°C) | Pressure (mmHg) | Yield (%) | Reference |
| Sulfuric Acid (catalytic) | None | 165-180 | 10-30 | Up to 98 | [1] |
| Methanesulfonic Acid | Cumene | Reflux | Atmospheric | 95-97 | [1] |
| Acidic Montmorillonite | Toluene/Xylene | Reflux | Atmospheric | 95-97 | [1] |
| Acetic Anhydride | None | 80 | - | 89 (in a mixture with 11% citraconic anhydride) | [5] |
| None (Thermal) | None | 175-190 | Atmospheric | 37-47 | [3][5] |
Table 2: Optimized Reaction Conditions for the Isomerization of Itaconic Anhydride to Citraconic Anhydride
| Starting Material | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |
| Itaconic Anhydride | Rapid distillation | 200-215 | 68-72 | [4] |
| Itaconic Anhydride | Tripropylamine or Triphenylphosphine | 140 (Reflux) | 79 | [12] |
| Itaconic Acid | Methane Sulfonic Acid | 175 | 95 (conversion) | [2] |
| Itaconic Acid | Calcium | 120-130 | 99.3 | [13] |
Experimental Protocols
Protocol 1: Synthesis of Itaconic Anhydride via Thermal Dehydration (from Organic Syntheses)
-
Place 200 g (0.95 mol) of citric acid monohydrate in a 500-cc Pyrex Kjeldahl flask fitted for downward distillation.[3]
-
Heat the flask with a free flame until the citric acid melts.[3]
-
Increase the heating rapidly with a Meker burner to complete the distillation as quickly as possible (10-12 minutes). Avoid superheating to minimize isomerization to citraconic anhydride.[3]
-
The distillate, consisting of water and itaconic anhydride, will mostly distill between 175-190°C.[3]
-
Immediately pour the distillate into a separatory funnel and separate the lower layer of itaconic anhydride.[3]
-
The yield of crude itaconic anhydride is typically 40-50 g (37-47%).[3]
Protocol 2: Catalytic Dehydration of Itaconic Acid using Acetic Anhydride
-
In a 2-liter three-necked flask equipped with a stirrer and a distillation setup, place 612 g (6.0 mol) of acetic anhydride.[5]
-
While stirring, add 780 g (6.0 mol) of solid itaconic acid.[5]
-
Slowly heat the mixture to 80°C until the solid dissolves and stir for an additional 30 minutes at this temperature.[5]
-
Distill off the acetic acid under vacuum (10-150 mbar) at a sump temperature of 80-82°C.[5]
-
The crude product can be further purified by distillation. A sample purified by ball tube distillation showed a composition of 89% itaconic anhydride and 11% citraconic anhydride.[5]
Mandatory Visualization
References
- 1. Itaconic anhydride - Wikipedia [en.wikipedia.org]
- 2. WO1995006026A1 - Dehydration of itaconic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Itaconic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. ichp.vot.pl [ichp.vot.pl]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Itaconic anhydride(2170-03-8) 13C NMR spectrum [chemicalbook.com]
- 11. Itaconic acid(97-65-4) 1H NMR spectrum [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Citraconic anhydride synthesis - chemicalbook [chemicalbook.com]
Overcoming challenges in the synthesis of aliskiren intermediate.
Welcome to the technical support center for the synthesis of key aliskiren intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
General Synthetic Pathway
The synthesis of aliskiren involves several key transformations, with the stereoselective formation of the γ-lactone and its subsequent conversion to the core amino alcohol being a critical sequence. Controlling the four chiral centers throughout this process is paramount to achieving high purity and yield of the final active pharmaceutical ingredient (API).[1]
References
Troubleshooting SN2 reactions with sodium azide in complex synthesis.
Welcome to the technical support center for SN2 reactions involving sodium azide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing organic azides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing insights from a Senior Application Scientist's perspective to diagnose and resolve common problems.
Question 1: My reaction shows low or no conversion to the desired azide. What are the likely causes and how can I fix it?
Answer: Low or no conversion in an SN2 reaction with sodium azide is a frequent issue stemming from several core factors of the reaction mechanism. A systematic diagnosis is key.
Root Cause Analysis & Solutions
-
Poor Leaving Group Ability: The SN2 reaction rate is highly dependent on the stability of the leaving group.[1] A good leaving group should be a weak base, capable of stabilizing the negative charge it takes upon departure.[2]
-
Diagnosis: If your substrate is an alcohol (R-OH) or an ether (R-OR'), the leaving groups (OH⁻, OR⁻) are strong bases and thus, very poor leaving groups.[1][2] Halides are better, with reactivity following the trend I⁻ > Br⁻ > Cl⁻ >> F⁻, which corresponds to the conjugate base strength (HI is a stronger acid than HF).[2][3]
-
Solution: Convert alcohols into superior leaving groups. The most common and effective strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).[3] These are excellent leaving groups because their negative charge is highly stabilized by resonance.[3]
-
Protocol: Alcohol to Tosylate Conversion
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench with cold water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often pure enough for the subsequent azide displacement.[4]
-
-
-
-
Inappropriate Solvent Choice: Solvents play a critical role in SN2 reactions. The ideal solvent must dissolve the sodium azide salt while not overly solvating and deactivating the azide nucleophile.[5][6]
-
Diagnosis: Are you using a protic solvent like water, methanol, or ethanol? These solvents can form strong hydrogen bonds with the azide anion (N₃⁻), creating a "solvent cage" that stabilizes the nucleophile, increases the activation energy, and dramatically slows down the reaction rate.[5][7][8]
-
Solution: Switch to a polar aprotic solvent .[9] Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are excellent choices.[6] They are polar enough to dissolve sodium azide but cannot act as hydrogen bond donors, leaving the azide nucleophile "naked" and highly reactive.[7] This can accelerate reaction rates by several orders of magnitude.[10]
-
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2 |
| DMSO | Polar Aprotic | 47 | 189 | Excellent |
| DMF | Polar Aprotic | 37 | 153 | Excellent |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Very Good |
| Acetone | Polar Aprotic | 21 | 56 | Good |
| Methanol | Polar Protic | 33 | 65 | Poor |
| Water | Polar Protic | 80 | 100 | Very Poor |
-
Steric Hindrance: The SN2 mechanism involves a backside attack where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[11][12]
-
Diagnosis: Examine your substrate. Is the reaction center a tertiary (3°) carbon? Or even a sterically bulky secondary (2°) carbon? If so, the reaction will be extremely slow or will not proceed at all via an SN2 pathway.[13] The order of reactivity for SN2 is Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).
-
Solution: If the azide must be installed at a sterically hindered center, an SN2 approach is likely not viable. You may need to consider alternative synthetic routes or different reaction mechanisms (e.g., SN1, if a stable carbocation can be formed, though this is less common for azide).
-
-
Competition from Elimination (E2): The azide anion, while a good nucleophile, also has some basicity. Under certain conditions, it can act as a base, abstracting a proton from a beta-carbon and leading to an E2 elimination product (an alkene) instead of the desired SN2 substitution product.
Question 2: My starting material is an alcohol. Can I just mix it with sodium azide to get my product?
Answer: No, this is a common misconception. The hydroxide ion (OH⁻) is a very strong base and therefore a terrible leaving group.[1][2] A direct displacement is not feasible. The hydroxyl group must first be converted into a good leaving group, as detailed in the tosylation protocol in Question 1.
There are some one-pot methods for converting alcohols to azides, but they proceed via in situ activation of the hydroxyl group. For instance, methods using bis(2,4-dichlorophenyl) phosphate and DMAP effectively convert the alcohol into a phosphate ester intermediate, which is then displaced by the azide.[16][17][18]
Question 3: The reaction is sluggish even with a good leaving group and solvent. How can I speed it up?
Answer: If the core conditions are correct but the reaction is slow, a phase-transfer catalyst (PTC) can be highly effective.
-
The Problem: Sodium azide has poor solubility in many less-polar organic solvents. Even in DMF or DMSO, if the substrate is very nonpolar, the two reactants may not have sufficient interaction.
-
The Solution: Phase-Transfer Catalysis. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the azide anion from the solid phase or an aqueous phase into the organic phase where the substrate resides.[19][20][21]
-
Mechanism: The lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the azide anion (N₃⁻). This ion pair is soluble in the organic phase, allowing the "naked" and highly reactive azide to attack the substrate.[20][22]
-
Practical Use: Add a catalytic amount (1-10 mol%) of TBAB or another suitable PTC to the reaction mixture. This can dramatically increase the reaction rate and often allows for lower reaction temperatures and the use of less polar, more environmentally benign solvents.[19][22]
-
Frequently Asked Questions (FAQs)
Q1: What is the stereochemical outcome of an SN2 reaction with sodium azide?
The SN2 reaction proceeds with a complete inversion of configuration at the stereocenter.[11] This is a defining characteristic of the mechanism, resulting from the requisite backside attack of the nucleophile.[11][23] If you start with an (R)-enantiomer, the azide product will be the (S)-enantiomer.
sub [label=< N₃⁻CLG | R'R''' R''
>];ts [label=< [Transition State] N₃···C···LG | R'R''' R''
>];prod [label=< N₃CLG⁻ | R'R''' R''
>];sub -> ts [label="Backside Attack", color="#4285F4"]; ts -> prod [label="Inversion", color="#34A853"]; } enddot Caption: SN2 reaction showing inversion of stereochemistry.
Q2: What are the primary safety concerns with sodium azide and organic azides?
Safety is paramount when working with azides.
-
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic, similar to cyanide.[24][25] It can be fatal if swallowed, inhaled, or absorbed through the skin.[24][26] Always handle in a fume hood with appropriate personal protective equipment (PPE), including double gloves.[27][28]
-
Explosion Hazard: Can form highly shock-sensitive and explosive heavy metal azides.[25][26] NEVER use metal spatulas to handle solid sodium azide and NEVER pour azide waste down the drain, as it can react with lead or copper pipes.[26][27][28] It also reacts violently with certain solvents like dichloromethane, so avoid halogenated solvents.[26][29]
-
-
Organic Azides:
-
Instability: Low molecular weight organic azides can be explosive, decomposing violently when subjected to heat, shock, or light.[25] A general rule of thumb is to be cautious when the ratio of carbon atoms to nitrogen atoms is low.
-
Q3: How do I properly quench and dispose of unreacted sodium azide?
Excess sodium azide must be chemically neutralized before disposal.[29] A common and effective method is quenching with nitrous acid, which is generated in situ.[30][31][32]
-
Standard Quenching Protocol:
-
Work in a fume hood. Dilute the aqueous waste containing sodium azide with water to a concentration of <5%.[29][30]
-
With vigorous stirring, add an aqueous solution of sodium nitrite (NaNO₂), using about 1.5g of NaNO₂ for every 1g of NaN₃ estimated to be in the waste.[30][32]
-
Slowly add a dilute acid (e.g., 2M H₂SO₄) dropwise.[32] This generates nitrous acid (HNO₂), which reacts with azide to form harmless nitrogen gas (N₂) and nitric oxide (NO).[30][31]
-
Continue adding acid until gas evolution ceases and the solution is acidic.
-
Test for completion by dipping starch-iodide paper into the solution. A blue color indicates excess nitrite is present, meaning all the azide has been consumed.[29][30]
-
The final solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.[33]
-
Q4: Are there any alternatives to sodium azide?
While sodium azide is the most common reagent, concerns over its toxicity and explosive potential have led to alternatives. Diphenylphosphoryl azide (DPPA) or zinc azide/bis-pyridine complex can be used, particularly in Mitsunobu-type reactions for converting alcohols directly to azides, though these methods have their own complexities.[18] For some applications, safer preservative alternatives like 2-chloroacetamide may be considered, but this is not for synthetic transformations.[34][35]
References
- 1. reddit.com [reddit.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 13. youtube.com [youtube.com]
- 14. SN2 vs E2 [chemistrysteps.com]
- 15. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 20. spcmc.ac.in [spcmc.ac.in]
- 21. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 22. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 23. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. ehs.ucsb.edu [ehs.ucsb.edu]
- 26. chemistry.unm.edu [chemistry.unm.edu]
- 27. uvic.ca [uvic.ca]
- 28. artscimedia.case.edu [artscimedia.case.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. reddit.com [reddit.com]
- 31. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 32. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 33. researchgate.net [researchgate.net]
- 34. Safer Alternatives | Duke OESO [safety.duke.edu]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Photocatalyst-Free Radical Tandem Alkylation/Cyclization
Welcome to the technical support center for the refinement of photocatalyst-free radical tandem alkylation/cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to this novel synthetic methodology.
Troubleshooting Guide
This guide addresses common issues encountered during photocatalyst-free radical tandem alkylation/cyclization experiments. The solutions are presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction shows a low conversion of starting materials to the desired product, or the reaction does not proceed at all. What are the potential causes and solutions?
Possible Causes & Solutions:
-
Inefficient Electron Donor-Acceptor (EDA) Complex Formation: The initiation of this reaction under photocatalyst-free conditions often relies on the formation of an EDA complex upon visible light irradiation.[1]
-
Solution: Ensure all reagents are pure. Impurities can interfere with the formation of the EDA complex. Recrystallize or use column chromatography to purify starting materials if necessary.
-
Solution: Optimize the solvent. The polarity of the solvent can significantly influence the formation and stability of the EDA complex. Screen a range of solvents with varying polarities (e.g., DMSO, DMF, MeCN, THF, Dioxane).
-
-
Inadequate Light Source: The reaction is initiated by visible light, and the intensity and wavelength of the light source are critical.
-
Solution: Verify the output of your light source. Ensure the lamp is functioning correctly and providing the specified wavelength and intensity. Blue LEDs are commonly used for these reactions.[1]
-
Solution: Adjust the distance of the reaction vessel from the light source. Closer proximity will increase the light intensity. Ensure the entire reaction mixture is evenly irradiated.
-
-
Presence of Radical Inhibitors: Radical reactions are sensitive to the presence of inhibitors, such as oxygen or certain impurities.
-
Solution: Degas the reaction mixture thoroughly. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a sufficient amount of time before and during the reaction.
-
Solution: Ensure all reagents and solvents are free from radical-trapping impurities. Use freshly distilled solvents when possible.
-
-
Sub-optimal Reaction Temperature: While many of these reactions are performed at room temperature, temperature can still be a critical parameter.
-
Solution: If the reaction is sluggish, consider gently heating the reaction mixture. Conversely, if side products are observed, cooling the reaction might improve selectivity. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity towards the desired cyclized product?
Possible Causes & Solutions:
-
Competing Reaction Pathways: The radical intermediate can undergo alternative reaction pathways, such as direct reduction without cyclization or intermolecular reactions.
-
Solution: Adjust the concentration of the reactants. A more dilute solution can favor intramolecular cyclization over intermolecular side reactions.
-
Solution: Modify the substrate. The structure of the starting material can influence the rate of cyclization. For instance, the length and flexibility of the tether connecting the radical precursor and the acceptor moiety are crucial.
-
-
Decomposition of Starting Materials or Products: The extended exposure to light or elevated temperatures might lead to the degradation of sensitive functional groups.
-
Solution: Reduce the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.
-
Solution: Use a light source with a narrower wavelength range to avoid unwanted photochemical side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a photocatalyst-free radical tandem alkylation/cyclization?
A1: These reactions are typically initiated by the formation of an electron donor-acceptor (EDA) complex between two of the reaction components upon irradiation with visible light.[1] This excited EDA complex undergoes a single-electron transfer (SET) to generate a radical ion, which then initiates the radical cascade involving alkylation and cyclization steps.
Q2: How do I know if an EDA complex is forming in my reaction?
A2: The formation of an EDA complex is often accompanied by a change in the color of the reaction mixture upon mixing the donor and acceptor components, even before irradiation. This can be further investigated using UV-Vis spectroscopy, where a new absorption band at a longer wavelength, not present in the individual components, may appear.
Q3: What are the advantages of a photocatalyst-free system?
A3: The main advantages include:
-
Cost-effectiveness: It eliminates the need for expensive and often rare-metal-based photocatalysts.
-
Simplified Purification: The absence of a photocatalyst simplifies the workup and purification process, as there is no need to remove the catalyst.
-
Reduced Metal Contamination: This is particularly important in the synthesis of pharmaceutical intermediates, where metal contamination is a major concern.
Q4: What types of solvents are typically suitable for these reactions?
A4: Polar aprotic solvents like DMSO, DMF, and MeCN are commonly used as they can facilitate the formation of the EDA complex and the subsequent radical ion intermediates. However, the optimal solvent should be determined empirically for each specific reaction.
Q5: Can these reactions be performed in the presence of air?
A5: Generally, no. Radical reactions are highly sensitive to oxygen, which can act as a radical scavenger and quench the desired reaction pathway. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Data Presentation
The following tables summarize the reaction scope and yields for representative photocatalyst-free radical tandem alkylation/cyclization reactions.
Table 1: Tandem Radical Cyclization/Heteroarylation of N-Allylbromodifluoroacetamides with Quinoxalin-2(1H)-ones
| Entry | Substrate 1 (Alkene) | Substrate 2 (Heteroarene) | Product | Yield (%) |
| 1 | N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide | 1-methylquinoxalin-2(1H)-one | 3aa | 85 |
| 2 | N-(but-3-en-1-yl)-N-phenyl-2-bromo-2,2-difluoroacetamide | 1-methylquinoxalin-2(1H)-one | 3ba | 78 |
| 3 | N-allyl-N-(p-tolyl)-2-bromo-2,2-difluoroacetamide | 1-methylquinoxalin-2(1H)-one | 3ca | 82 |
| 4 | N-allyl-N-(4-methoxyphenyl)-2-bromo-2,2-difluoroacetamide | 1-methylquinoxalin-2(1H)-one | 3da | 75 |
| 5 | N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide | Quinoxalin-2(1H)-one | 3ab | 65 |
| 6 | N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide | 1-ethylquinoxalin-2(1H)-one | 3ac | 88 |
Data extracted from the supplementary information of Zhao, W., et al. (2023). New J. Chem., 47, 10744-10750.[1]
Table 2: Xanthate-Transfer Cyclization of Unactivated Olefins
| Entry | Substrate | Product | Yield (%) |
| 1 | N-allyl-N-phenyl-2-(ethoxycarbonothioylthio)acetamide | 1-phenyl-5-((ethoxycarbonothioyl)methyl)pyrrolidin-2-one | 3a |
| 2 | N-(but-3-en-1-yl)-N-phenyl-2-(ethoxycarbonothioylthio)acetamide | 1-phenyl-5-((ethoxycarbonothioyl)methyl)piperidin-2-one | 3b |
| 3 | N-allyl-N-(p-tolyl)-2-(ethoxycarbonothioylthio)acetamide | 5-((ethoxycarbonothioyl)methyl)-1-(p-tolyl)pyrrolidin-2-one | 3c |
| 4 | N-allyl-N-(4-chlorophenyl)-2-(ethoxycarbonothioylthio)acetamide | 1-(4-chlorophenyl)-5-((ethoxycarbonothioyl)methyl)pyrrolidin-2-one | 3d |
Data synthesized from Zhou, T., et al. (2022). The Journal of Organic Chemistry, 87(23), 15993-16003.
Experimental Protocols
General Procedure for Photocatalyst-Free Tandem Radical Cyclization/Heteroarylation
This protocol is adapted from Zhao, W., et al. (2023).[1]
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-allylbromodifluoroacetamide (0.2 mmol, 1.0 equiv.), the quinoxalin-2(1H)-one (0.3 mmol, 1.5 equiv.), and a base such as K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the desired solvent (e.g., DMSO, 2.0 mL). The tube is then sealed, and the mixture is degassed by bubbling with argon for 15-20 minutes.
-
Reaction Setup and Irradiation: The Schlenk tube is placed at a fixed distance (e.g., 5 cm) from a blue LED lamp (e.g., 40 W, λ = 460-470 nm). The reaction mixture is stirred vigorously at room temperature. A cooling fan may be used to maintain a constant temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Caption: General experimental workflow for photocatalyst-free tandem radical reactions.
References
Improving regioselectivity in the synthesis of N-aryl pyrrolidine-2-ones.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in the synthesis of N-aryl pyrrolidine-2-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of N-aryl pyrrolidine-2-ones?
A1: The most prevalent methods for forming the N-aryl bond in N-aryl pyrrolidine-2-ones are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg condensation. Both methods have their advantages and are selected based on substrate scope, functional group tolerance, and desired reaction conditions.
Q2: What is the primary cause of poor regioselectivity in the N-arylation of substituted pyrrolidine-2-ones?
A2: Poor regioselectivity in the N-arylation of substituted pyrrolidine-2-ones can arise when there are other nucleophilic sites in the molecule, such as phenols or other amine groups. In such cases, the aryl halide can react with these other sites, leading to a mixture of products. Careful selection of protecting groups and reaction conditions is crucial to ensure the desired N-arylation of the pyrrolidine-2-one nitrogen.
Q3: How does the choice of aryl halide (iodide, bromide, chloride) affect the reaction efficiency?
A3: The reactivity of the aryl halide is a critical factor. Generally, the reactivity order for Buchwald-Hartwig reactions is Ar-I > Ar-Br > Ar-Cl. Aryl iodides are the most reactive but can sometimes lead to catalyst inhibition.[1] Aryl chlorides are less reactive and may require more specialized and reactive catalyst systems.[2] For Ullmann-type reactions, aryl iodides are also typically the most reactive.[3]
Q4: Can I use aqueous ammonia as a nitrogen source in Buchwald-Hartwig amination to synthesize primary arylamines?
A4: Yes, recent advancements in ligand development have enabled the use of aqueous ammonia and hydroxide bases in palladium-catalyzed amination of aryl halides, providing a general method for the preparation of primary arylamines.[4]
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of N-aryl pyrrolidine-2-ones.
Palladium-Catalyzed Buchwald-Hartwig Amination
Problem 1: Low to no conversion of the starting materials.
-
Possible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[5] The choice of ligand is also crucial for stabilizing the active catalyst and facilitating the catalytic cycle.[5]
-
-
Possible Cause 2: Poorly Reactive Aryl Halide. Aryl chlorides and some electron-rich aryl bromides can be challenging substrates.[2]
-
Solution: Switch to a more reactive aryl halide (iodide > bromide > chloride). Alternatively, employ a more electron-rich and sterically demanding phosphine ligand to promote the oxidative addition step.[4]
-
-
Possible Cause 3: Inappropriate Base. The choice of base is critical for the deprotonation of the pyrrolidin-2-one and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base can also be a factor; consider using a combination of an inorganic and an organic base to improve solubility and efficiency.[1]
-
Problem 2: Formation of significant side products, such as dehalogenated arene.
-
Possible Cause: β-Hydride Elimination. This can be a competing side reaction, leading to the formation of a hydrodehalogenated arene and an imine byproduct.[6]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky, electron-rich ligands can accelerate the desired reductive elimination step.[7]
-
Copper-Catalyzed Ullmann-Goldberg Condensation
Problem 1: The reaction is sluggish or stalls.
-
Possible Cause 1: Impure Copper Catalyst. The quality of the copper source (e.g., CuI) is important. Old or oxidized copper salts can lead to poor reactivity.
-
Solution: Use freshly purchased or purified CuI. Consider pre-treating the reaction vessel to remove any potential inhibitors.
-
-
Possible Cause 2: Lack of a suitable ligand. While some Ullmann reactions can proceed without a ligand, the N-arylation of amides often benefits from the use of a chelating ligand.
Problem 2: The desired N-aryl pyrrolidine-2-one is obtained in low yield along with starting materials.
-
Possible Cause: Reversible Reaction or Catalyst Deactivation. The catalytic cycle may not be proceeding to completion.
-
Solution: Increase the reaction temperature or prolong the reaction time. Ensure that the base is sufficiently strong and present in stoichiometric amounts to drive the reaction forward. The use of a ligand can also help to stabilize the copper catalyst and prevent deactivation.[9]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Aryl Iodides
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | K₃PO₄ | Toluene | 110 | 24 | 15 |
| 2 | L-proline | K₃PO₄ | Toluene | 110 | 24 | 65 |
| 3 | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | Toluene | 110 | 24 | 82 |
| 4 | (S)-N-Methylpyrrolidine-2-carboxylate | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 5 | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 6 | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 12 | 95 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Comparison of Palladium- and Copper-Catalyzed N-Arylation of (S)-ethyl 5-oxopyrrolidine-2-carboxylate [3]
| Catalyst System | Aryl Halide | Yield (%) |
| Palladium-based | 2-bromobenzaldehyde O-benzyl oxime | 99 |
| Copper-based (CuI) | 2-bromobenzaldehyde O-benzyl oxime | 53 |
Experimental Protocols
Key Experiment 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (Ullmann-Goldberg Type)[10]
Reaction Setup:
-
To an oven-dried Schlenk tube, add CuI (5 mol %), (S)-N-methylpyrrolidine-2-carboxylate ligand (10 mol %), and K₃PO₄ (2.0 equiv.).
-
Add 2-pyrrolidinone (1.2 equiv.) and the aryl halide (1.0 equiv.) to the tube.
-
Add the solvent (e.g., toluene or dioxane) and flush the tube with argon.
Reaction Conditions:
-
Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours).
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through Celite, washing with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Key Experiment 2: Palladium-Catalyzed N-Arylation of Lactams (Buchwald-Hartwig Type)[5]
Reaction Setup:
-
In a glovebox, charge a vial with a stir bar, Pd₂(dba)₃ (2.5 mol %), a suitable phosphine ligand (e.g., Xantphos, 10 mol %), and NaOtBu (1.4 equiv.).
-
Add the lactam (1.0 equiv.) and the aryl bromide (1.2 equiv.).
-
Add anhydrous toluene as the solvent.
Reaction Conditions:
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for Ullmann condensation.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Scaling Up the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of the pivotal Aliskiren intermediate, (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this multi-step synthesis?
A1: Scaling up this synthesis from laboratory to multi-kilogram production presents several key challenges:
-
Maintaining Diastereoselectivity: Ensuring high diastereomeric purity during the epoxidation and subsequent steps can be difficult on a larger scale due to potential variations in temperature control and mixing.
-
Handling Hazardous Reagents: The use of sodium azide in the SN2 reaction requires stringent safety protocols and specialized equipment to handle the potentially explosive and toxic nature of the reagent and its byproducts, especially at an industrial scale.
-
Reaction Kinetics and Heat Transfer: Exothermic or endothermic steps, such as the Grignard reaction and the tandem reduction-cyclization, require careful management of heat transfer to maintain optimal reaction temperatures and prevent side reactions or product degradation.
-
Purification and Isolation: Isolating the desired diastereomer with high purity can be challenging on a large scale. Crystallization and chromatography methods may need significant optimization to be efficient and cost-effective.
-
Impurity Profile: The impurity profile can change with scale. New impurities may arise from longer reaction times, temperature fluctuations, or differences in raw material quality.
Q2: Are there any specific safety concerns associated with the synthesis of this molecule on a larger scale?
A2: Yes, the SN2 reaction involving sodium azide is a significant safety concern. Sodium azide is highly toxic and can form explosive heavy metal azides. When scaling up, it is crucial to use equipment free of heavy metals (e.g., copper, lead) and to have a validated quenching procedure for any residual azide. The tandem reduction-cyclization step often uses hydrogen gas, which is highly flammable and requires specialized reactors and monitoring equipment.
Q3: What are the critical process parameters to monitor during the scale-up?
A3: Critical process parameters to monitor include:
-
Temperature: Precise temperature control is crucial for all reaction steps to ensure desired reactivity and selectivity and to minimize side product formation.
-
Reaction Time: Monitoring reaction completion is essential to avoid over- or under-reacting, which can impact yield and purity.
-
Mixing Efficiency: Adequate mixing is vital to ensure homogeneous reaction conditions, especially in heterogeneous reactions or when adding reagents.
-
Purity of Reagents and Solvents: The quality of starting materials and solvents can significantly impact the reaction outcome and impurity profile.
Troubleshooting Guides
Guide 1: Diastereoselective Epoxidation
Q: We are observing a decrease in diastereoselectivity during the scale-up of the epoxidation step. What could be the cause and how can we address it?
A: A decrease in diastereoselectivity during scale-up is a common issue. Here are potential causes and solutions:
-
Inadequate Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Localized temperature increases can lead to a loss of selectivity.
-
Solution: Improve the reactor's cooling efficiency, use a jacketed reactor with a suitable heat transfer fluid, and consider a slower addition rate of the oxidizing agent to control the exotherm.
-
-
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reagents and temperature gradients, both of which can negatively impact selectivity.
-
Solution: Use an appropriate agitator design and speed for the reactor geometry and reaction mass viscosity. Baffles can also improve mixing.
-
-
Moisture Content: The presence of water can affect the catalyst and the stereochemical outcome of the reaction.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Guide 2: Lewis Acid-Catalyzed Epoxide Ring-Opening
Q: During the scale-up of the epoxide ring-opening with lithium bromide, we are seeing the formation of side products and incomplete conversion. What are the likely causes?
A: These issues often arise from the catalyst's activity and the reaction conditions:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., Mg(ClO₄)₂) is sensitive to moisture. Water in the reaction mixture can deactivate the catalyst, leading to incomplete conversion.
-
Solution: Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before starting the reaction.
-
-
Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish. If it's too high, side reactions may occur.
-
Solution: Carefully control the reaction temperature within the optimal range determined during process development studies.
-
-
Reagent Addition Rate: A rapid addition of the bromide source could lead to localized high concentrations and potential side reactions.
-
Solution: Add the lithium bromide solution at a controlled rate to maintain a consistent reaction profile.
-
Guide 3: SN2 Reaction with Sodium Azide
Q: We are concerned about the safety and efficiency of the SN2 reaction with sodium azide on a multi-kilogram scale. What are the best practices?
A: Safety is paramount when working with azides on a large scale. Here are some best practices:
-
Safety Precautions:
-
Use a dedicated reactor system free from heavy metals.
-
Ensure adequate ventilation and have an emergency plan in place.
-
Quench any residual azide using a validated procedure (e.g., with sodium nitrite and acid) before workup.
-
-
Efficiency and Yield:
-
Solvent Choice: Use a polar aprotic solvent like DMF to ensure the solubility of both the substrate and the azide salt.
-
Temperature Control: Maintain a consistent reaction temperature to ensure a reasonable reaction rate without promoting decomposition of the product or starting material.
-
Monitoring: Monitor the reaction progress closely by HPLC to determine the optimal reaction time.
-
Guide 4: Tandem Reduction-Cyclization
Q: The yield of the tandem reduction-cyclization to form the lactam is lower than expected on a larger scale. What are potential reasons and solutions?
A: Lower yields in this step can be due to several factors:
-
Inefficient Hydrogenation: On a larger scale, achieving efficient mixing of the substrate, catalyst, and hydrogen gas can be challenging.
-
Solution: Use a specialized hydrogenation reactor with a high-efficiency gas-inducing impeller. Ensure the catalyst is of high quality and activity.
-
-
Incomplete Cyclization: The intermediate amine may not fully cyclize to the lactam.
-
Solution: After the reduction is complete, ensure the temperature is raised to the optimal level for the cyclization step and held for a sufficient amount of time.
-
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the hydrogenation catalyst.
-
Solution: Ensure the starting azide is of high purity and the solvent is appropriately graded for this type of reaction.
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis at a laboratory scale versus a multi-kilogram scale. Please note that these are representative values and may vary based on specific equipment and process optimizations.
| Step | Scale | Starting Material (g) | Key Reagents (equivalents) | Solvent Volume (L) | Reaction Time (h) | Yield (%) |
| 1. Acylation | Lab | 50 | Isovaleryl chloride (1.1) | 0.5 | 2 | 95 |
| Multi-kg | 5000 | Isovaleryl chloride (1.1) | 50 | 3 | 92 | |
| 2. Alkylation | Lab | 60 | (E)-1,4-dibromobut-2-ene (1.2) | 0.6 | 4 | 85 |
| Multi-kg | 6000 | (E)-1,4-dibromobut-2-ene (1.2) | 60 | 6 | 82 | |
| 3. Epoxidation | Lab | 70 | m-CPBA (1.5) | 0.7 | 6 | 90 (diastereoselective) |
| Multi-kg | 7000 | m-CPBA (1.5) | 70 | 8 | 88 (diastereoselective) | |
| 4. Epoxide Opening | Lab | 75 | LiBr (2.0), Mg(ClO₄)₂ (0.1) | 0.8 | 12 | 88 |
| Multi-kg | 7500 | LiBr (2.0), Mg(ClO₄)₂ (0.1) | 80 | 16 | 85 | |
| 5. SN2 Azidation | Lab | 80 | NaN₃ (1.5) | 0.8 | 10 | 92 |
| Multi-kg | 8000 | NaN₃ (1.5) | 80 | 14 | 90 | |
| 6. Reduction-Cyclization & Boc Protection | Lab | 85 | H₂ (Pd/C), Boc₂O (1.2) | 1.0 | 18 | 80 |
| Multi-kg | 8500 | H₂ (Pd/C), Boc₂O (1.2) | 100 | 24 | 78 | |
| Overall | Lab | ~52% | ||||
| Overall | Multi-kg | ~50% |
Experimental Protocols
A facile, six-step process for the synthesis of the target molecule has been reported with an overall yield of 50% on a multi-kilogram scale.[1]
Step 3: Diastereoselective Epoxidation (Multi-kilogram Scale)
-
To a solution of the unsaturated dicarbonyl compound (7.0 kg) in dichloromethane (70 L) in a suitable reactor, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portion-wise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the crude product by crystallization to obtain the desired (4S,5S)-epoxide.
Step 6: Tandem Reduction-Cyclization and Boc Protection (Multi-kilogram Scale)
-
Charge a high-pressure hydrogenation reactor with the azide intermediate (8.5 kg), palladium on carbon (10% w/w), and methanol (100 L).
-
Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 16 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and heat to reflux for 8 hours to effect cyclization to the lactam.
-
Cool the mixture and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a suitable base (e.g., triethylamine).
-
Stir the reaction at room temperature until the Boc protection is complete (monitor by HPLC).
-
Perform an aqueous workup and purify the final product by crystallization.
Visualizations
Overall Synthesis Workflow
Caption: Six-step synthesis workflow for the target molecule.
Troubleshooting Logic for Low Yield in Tandem Reduction-Cyclization
Caption: Decision tree for troubleshooting low yields in the final step.
References
Preventing byproduct formation in itaconic acid reactions
Welcome to the technical support center for itaconic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving itaconic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions with itaconic acid?
A1: Itaconic acid is a versatile molecule, but its reactivity can lead to several byproducts depending on the reaction type. In polymerization reactions , common byproducts include lactones, acetals, and oxidation products like 2-hydroxyparaconic and itatartaric acid.[1][2] Additionally, thermal degradation of itaconic acid polymers can result in de-esterification, elimination, and cross-linking.[3] In esterification reactions , the primary byproduct concerns are the isomerization of itaconic acid to mesaconic acid and citraconic acid, especially at elevated temperatures, and the formation of diesters when a monoester is the target product.[4][5] During the synthesis of poly(ester amide)s, ring formation to create pyrrolidone lactam structures can also occur.[6]
Q2: How can I prevent the isomerization of itaconic acid to mesaconic acid during my reaction?
A2: Isomerization to mesaconic acid is often promoted by high temperatures and basic conditions.[7][8] To minimize this, it is recommended to conduct reactions at lower temperatures when possible. For instance, in certain esterification reactions, keeping the temperature below 100°C has been shown to prevent the formation of detectable levels of mesaconate.[9] In the synthesis of poly(ester amide)s, the use of preformed amido diols as monomers can effectively suppress isomerization, keeping it below 3%.[6]
Q3: What is the primary cause of lactone formation and how can it be minimized?
A3: Lactone formation can be a significant side reaction, particularly in processes like hydroboration-oxidation of itaconic acid derivatives. This is often attributed to the presence of water. To minimize lactone formation, it is crucial to maintain anhydrous (dry) conditions throughout the hydroboration step.[10]
Q4: My polymerization of itaconic acid has a low yield. What are the potential causes?
A4: Low yields in itaconic acid polymerization can stem from several factors. The inherent structure of itaconic acid can lead to allylic stabilization of radicals, which results in degradative chain transfer.[11] Another common issue is the deprotonation of the carboxylic acid groups, which can form coordination complexes with metal catalysts (e.g., copper in ATRP), leading to catalyst deactivation and halting the polymerization.[10] To address this, using itaconate derivatives or cyclic itaconimides can prevent these catalyst interactions.[10] Additionally, ensuring the complete neutralization of itaconic acid prior to polymerization has been shown to achieve high conversion rates.[12]
Troubleshooting Guides
Issue: Poor Selectivity in Esterification Reactions (Monoester vs. Diester)
| Symptom | Possible Cause | Suggested Solution |
| High percentage of diester byproduct when monoester is desired. | Non-selective catalyst or inappropriate reaction conditions. | Utilize a catalyst with high selectivity for the non-conjugated carboxyl group, such as immobilized Candida antarctica lipase B (CalB).[10][13] |
| Reaction temperature is too high, promoting further esterification. | Optimize the reaction temperature. Enzymatic catalysts like CalB can be effective at lower temperatures (e.g., 60°C).[10][13] | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of itaconic acid to the alcohol. | |
| Loss of monoester during workup. | Neutralization of the reaction mixture to a high pH can convert the monoester to its salt, which is soluble in the aqueous phase. | Neutralize the reaction product to a pH between 2.5 and 3.5 to minimize the loss of the monoester.[14] |
Issue: Undesired Side Products in Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Formation of oxidation byproducts (e.g., 2-hydroxyparaconic acid). | The use of certain initiators, like persulfates, in free-radical polymerization can lead to oxidation.[11] | Consider using alternative initiation systems or carefully controlling the reaction temperature to minimize oxidative side reactions.[11] |
| Cross-linking and gel formation. | High reaction temperatures during the polymerization of itaconic acid derivatives can lead to increased chain transfer and cross-linking.[15] | Reduce the reaction temperature. For example, in the emulsion copolymerization of butyl acrylate and methyl methacrylate with itaconic acid, lowering the temperature from 85°C to 75°C can be beneficial.[15] |
| Formation of anhydride upon drying the polymer. | Drying poly(itaconic acid) at high temperatures can cause intramolecular dehydration, leading to anhydride formation.[14] | Dry the polymer under milder conditions, for example, at 50°C under vacuum.[14] |
Quantitative Data on Byproduct Formation
| Reaction Type | Parameter Varied | Condition | Desired Product Yield | Byproduct(s) & Yield | Reference |
| Esterification | Catalyst | Immobilized Candida antarctica lipase B (CalB) @ 60°C | High selectivity for monoester | Lower diester formation | [10][13] |
| Catalyst | Titanium(IV)butoxide (Ti(OBu)4) @ 160°C | Lower selectivity | Higher diester formation | [10][13] | |
| Neutralization pH | pH 2.9 | 20.3% monoester, 73.5% diester | - | [14] | |
| Poly(ester amide) Synthesis | Monomer type | Preformed amido diols | - | Isomerization to mesaconic acid: < 3% | [6] |
| Polymerization | Neutralization | Incomplete neutralization (80% neutralized) | 92.5% conversion | Unreacted itaconic acid: 7.5% | [12] |
| Neutralization | Complete neutralization | 98.8% conversion | Unreacted itaconic acid: 1.2% | [12] |
Experimental Protocols
Protocol 1: Selective Esterification of Itaconic Acid to its Methyl Esters
This protocol is adapted from a process designed to maximize the yield of methyl monoester and diester.[14]
-
Reaction Setup:
-
In a reaction flask equipped with a reflux condenser, combine 910 g (7 mols) of pure itaconic acid, 1120 g (35 mols) of methanol, 68 g of 98% sulfuric acid (catalyst), and 1 g of hydroquinone (polymerization inhibitor).
-
-
Esterification:
-
Heat the mixture to the reflux temperature of methanol (approximately 65°C).
-
Maintain the reaction at this temperature for about 10 hours.
-
-
Neutralization:
-
After the esterification is complete, cool the reaction mixture.
-
Neutralize the sulfuric acid by adding a 33% sodium hydroxide solution until the pH of the reaction product is between 2.8 and 3.1. This step is critical to prevent the loss of the monoester.
-
-
Purification:
-
Distill off the excess methanol under atmospheric pressure, keeping the temperature below 80°C.
-
Further remove residual methanol by distillation under reduced pressure.
-
Wash the product with a 3% sodium sulfate solution to remove any remaining salts.
-
Separate the organic layer and perform a final vacuum distillation to isolate the pure methyl monoester and diester.
-
Protocol 2: Synthesis of Unsaturated Poly(ester amide)s with Minimized Isomerization
This protocol utilizes preformed amido diols to prevent side reactions like aza-Michael additions and isomerization.[6]
-
Reactant Charging:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a thermocouple, charge the following:
-
Dimethyl itaconate (DMI)
-
Dimethyl sebacate (DMS)
-
1,3-Propanediol (1,3-PD)
-
Isosorbide (Is)
-
Glycerol (Gly)
-
2,3-Butanediol (2,3-BD)
-
Preformed amido diol (e.g., AD 4.6 or AD 6.6)
-
FASCAT 4101 catalyst (0.2 wt%)
-
Butylated hydroxytoluene (BHT) inhibitor (0.08 wt%)
-
4-Methoxyphenol (MeHQ) inhibitor (0.06 wt%)
-
-
Note: The exact molar ratios of the diols and di-esters will depend on the desired polymer characteristics.
-
-
Polycondensation:
-
Heat the mixture gradually while stirring until a homogenous melt is formed.
-
Set the temperature to 180°C and maintain for 3.5 hours. Prolonged reaction times may lead to undesired side reactions and increased viscosity.
-
-
Workup:
-
The resulting unsaturated poly(ester amide) resin can be used directly for applications like UV curing after the addition of a suitable photoinitiator.
-
Visualizations
Caption: Key byproduct pathways in itaconic acid reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and properties of poly(itaconic acid) | Semantic Scholar [semanticscholar.org]
- 10. Itaconate based polyesters : Selectivity and performance of esterification catalysts [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. US5223592A - Process for polymerization of itaconic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. ichp.vot.pl [ichp.vot.pl]
- 15. chemrj.org [chemrj.org]
Technical Support Center: Enhancing the Stability of 5-Oxopyrrolidine Derivatives for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with 5-oxopyrrolidine derivatives during biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 5-oxopyrrolidine derivative shows inconsistent activity in cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent biological activity is a common indicator of compound instability.[1] Degradation of your 5-oxopyrrolidine derivative during the experiment can lead to a reduced effective concentration, resulting in poor reproducibility and an underestimation of its true potency.[1] The primary cause of instability for many N-substituted 5-oxopyrrolidine derivatives, particularly peptides and proteins with N-terminal glutamine (Gln) or glutamic acid (Glu), is the intramolecular cyclization to form a pyroglutamate (pGlu) residue.[2][3] This modification can alter the compound's biological activity.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Before assessing stability, verify the identity and purity of your compound batch using methods like LC-MS or NMR.
-
Assess Stability in Assay Media: Incubate your compound in the complete cell culture medium (without cells) under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze samples at various time points by HPLC or LC-MS to quantify the remaining parent compound.
-
Evaluate Metabolic Stability: If the compound is stable in the assay medium alone, assess its stability in the presence of cells or subcellular fractions (e.g., liver microsomes) to determine if metabolic degradation is occurring.[1][4][5]
Q2: What are the main factors that affect the stability of 5-oxopyrrolidine derivatives?
A2: The stability of 5-oxopyrrolidine derivatives, especially the propensity for pyroglutamate formation, is primarily influenced by:
-
pH: The rate of non-enzymatic pyroglutamate formation is highly pH-dependent. For N-terminal glutamic acid, the reaction is slowest at a pH of 6.0-7.0 and accelerates in more acidic (pH < 4) or basic (pH > 8) conditions.[2]
-
Temperature: Higher temperatures accelerate the rate of pyroglutamate formation.[2]
-
Enzymatic Activity: The enzyme glutaminyl cyclase (QC) can catalyze the cyclization of N-terminal glutamine and glutamate to pyroglutamate.[6][7][8] This enzyme is present in many cell types and can contribute to compound degradation in cell-based assays.[6]
-
Buffer Components: Certain buffer components can influence the rate of degradation. It is crucial to select buffers that are compatible with your compound and assay system.[9][10]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]
Q3: How can I prevent or minimize the formation of pyroglutamate from my 5-oxopyrrolidine derivative?
A3: Several strategies can be employed to enhance the stability of your compound:
-
pH Control: Maintain the pH of your stock solutions and assay buffers between 6.0 and 7.0 to minimize spontaneous cyclization.[2]
-
Temperature Control: Perform experiments and store solutions at lower temperatures (e.g., 4°C) whenever feasible.[2] For long-term storage, lyophilization is recommended.[11][12]
-
Use of Glutaminyl Cyclase (QC) Inhibitors: If enzymatic conversion is suspected, the addition of a specific QC inhibitor to your assay can reduce the rate of pyroglutamate formation.[6][13][14]
-
Formulation Strategies:
-
Lyophilization: Freeze-drying the compound can significantly improve its long-term stability by removing water, which is a key component in the hydrolysis reaction leading to cyclization.[11][12]
-
Microencapsulation: This technique creates a protective barrier around the compound, shielding it from the environment.[15][16]
-
Excipient Selection: The use of appropriate excipients, such as buffers and antioxidants, can help stabilize the compound in solution.[15][17]
-
-
Structural Modification: If instability remains a significant issue, consider synthesizing analogs with modifications at the N-terminus to prevent cyclization. For example, replacing N-terminal glutamine with a non-cyclizing amino acid.[2]
Q4: My compound has a blocked N-terminus, and I suspect pyroglutamate formation. How can I confirm this?
A4: A blocked N-terminus during protein sequencing is a strong indication of pyroglutamate formation.[2] To confirm this, you can use the following methods:
-
Mass Spectrometry (MS): A mass shift corresponding to the loss of ammonia (from Gln, -17 Da) or water (from Glu, -18 Da) is indicative of pyroglutamate formation.[3]
-
Enzymatic Digestion: Treatment with pyroglutamate aminopeptidase (pGAP) specifically removes the pGlu residue, allowing for subsequent N-terminal sequencing.[2]
-
Peptide Mapping: Tryptic peptide mapping followed by LC-MS/MS can identify the modified N-terminal peptide.[18]
Data Presentation
Table 1: Influence of pH and Temperature on the Half-Life of N-Terminal Glutamate Cyclization to Pyroglutamate.
| pH | Temperature (°C) | Half-life |
| 4.1 | 45 | ~9 months[18] |
| 4.6 | 45 | ~3 months to observe significant formation[18] |
| 7.4 | 37 | Observable over 1 month[3] |
Note: This table provides a summary of reported observations. Actual rates will vary depending on the specific molecule and buffer conditions.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer by HPLC
This protocol outlines a general procedure to determine the chemical stability of a 5-oxopyrrolidine derivative in a specific buffer.
Materials:
-
5-oxopyrrolidine derivative of interest
-
Assay buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to the final assay concentration in the pre-warmed assay buffer. Incubate the solution at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of ice-cold quenching solution to stop any further degradation.
-
Analysis: Analyze the samples by HPLC.
-
Data Analysis: Plot the percentage of the parent compound remaining at each time point. Calculate the degradation rate and the half-life of the compound under the tested conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent biological assay results.
Caption: Enzymatic and spontaneous formation of pyroglutamate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. The ways to improve drug stability [repository.usmf.md]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Hydrazone Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for the synthesis of hydrazone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation, and how does the solvent influence it?
A1: The formation of hydrazones is typically an acid-catalyzed reaction, with an optimal pH range of approximately 4.5-6.[1] This is a delicate balance; sufficient acid is needed to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack. However, excessive acidity will protonate the hydrazine nucleophile, rendering it unreactive.[1] The choice of solvent can influence the effective pH. Protic solvents like ethanol or methanol can participate in hydrogen bonding and solvate the reacting species, while the addition of a catalytic amount of a weak acid like glacial acetic acid is common practice to achieve the optimal pH.[1][2]
Q2: My reaction is slow or not proceeding to completion. How can solvent choice affect the reaction rate?
A2: Solvent polarity can significantly influence the kinetics of hydrazone formation, especially for less reactive molecules like ketones or sterically hindered aldehydes.[3] For highly reactive aldehydes, the solvent's polarity may not have a substantial impact on the reaction rate or conversion.[3] However, for less reactive carbonyl compounds, a systematic screening of solvents with varying polarities can be beneficial. In some cases, polar protic solvents like ethanol can facilitate the reaction by stabilizing the transition state.
Q3: I am observing the formation of an azine byproduct. How can I minimize this?
A3: Azine formation (R₂C=N-N=CR₂) is a common side reaction that occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[4] This is more prevalent when there is an excess of the carbonyl compound or with prolonged heating.[4] To minimize azine formation, it is advisable to use a slight excess of the hydrazine derivative (1.1-1.2 equivalents).[4] The choice of solvent can also play a role; a solvent in which the desired hydrazone product is sparingly soluble upon formation can lead to its precipitation, thus preventing it from reacting further to form the azine.
Q4: How can I effectively monitor the progress of my hydrazone synthesis?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can observe the disappearance of the starting material spots and the emergence of a new spot corresponding to the hydrazone product.[5] If the compounds are not UV-active, staining the TLC plate with an appropriate reagent, such as potassium permanganate, can be used for visualization.[5]
Q5: What are the best practices for purifying hydrazone derivatives?
A5: The primary methods for purifying hydrazones are recrystallization and column chromatography.[5] For recrystallization, the key is to find a suitable solvent or solvent system in which the hydrazone is soluble at elevated temperatures but poorly soluble at lower temperatures.[5] Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[5] If the product "crashes out" too quickly, a slower cooling rate is recommended.[5] For column chromatography, the choice of eluent (solvent system) is crucial. A non-polar eluent may result in the product staying at the baseline, while a very polar eluent might cause the product to run with the solvent front.[5] A systematic trial of solvent mixtures with varying polarities is recommended to achieve good separation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Unfavorable pH: The reaction equilibrium may not favor product formation. The reaction rate can be very slow at neutral or high pH.[1] | Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1] |
| Low Reactivity/Steric Hindrance: Bulky groups on the aldehyde/ketone or hydrazine can impede the reaction. Ketones are generally less reactive than aldehydes.[1] | Increase the reaction temperature (reflux) or prolong the reaction time.[1] Consider screening different solvents to find one that better solvates the reactants. | |
| Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.[5] | Ensure the purity of the aldehyde/ketone and hydrazine. If necessary, purify the starting materials before use.[5] | |
| Formation of Side Products (e.g., Azines) | Incorrect Stoichiometry: An excess of the carbonyl compound can lead to the formation of azines.[4] | Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[4] |
| Prolonged Reaction Time/High Temperature: These conditions can favor the formation of byproducts. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. | |
| Product Degradation during Storage | Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially in the presence of water and acid.[5][6] | Store the purified hydrazone in a dry, neutral environment. If in solution, use an aprotic solvent.[4] |
| Oxidation: Hydrazones with an N-H bond can be prone to oxidation upon exposure to air and light.[4] | Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[4] | |
| Difficulty in Product Isolation/Purification | Product is an oil: The hydrazone may not crystallize easily. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended. |
| Finding a suitable recrystallization solvent: The product may be too soluble or insoluble in common solvents. | Systematically test a range of solvents with varying polarities. Solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[5] |
Data Presentation
Table 1: Effect of Solvent on the Synthesis of a Hydrazone Derivative *
| Solvent | Catalyst | Reaction Time (hours) | Yield (%) |
| Ethanol | Acetic Acid (catalytic) | 4 | 92 |
| Methanol | Acetic Acid (catalytic) | 4 | 88 |
| Isopropanol | Acetic Acid (catalytic) | 6 | 85 |
| Acetonitrile | Acetic Acid (catalytic) | 8 | 75 |
| Dichloromethane | Acetic Acid (catalytic) | 12 | 60 |
| Hexane | Acetic Acid (catalytic) | 24 | <10 |
| Ethanol | None | 12 | 45 |
*Representative data compiled from typical hydrazone synthesis protocols. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis in a Protic Solvent
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable protic solvent such as ethanol or methanol.[1]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[1][7]
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[2]
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.[1]
-
Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If the product is soluble, remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH
This protocol is suitable for bioconjugation or other applications where acidic conditions must be avoided.
-
Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]
-
Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[1]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by an appropriate method such as HPLC or LC-MS.
-
Work-up and Purification: Depending on the nature of the product, purification may involve extraction, dialysis, or preparative chromatography.
Visualizations
Caption: General experimental workflow for hydrazone synthesis.
Caption: Troubleshooting decision tree for hydrazone synthesis.
References
Validation & Comparative
Comparative Efficacy of 5-Oxopyrrolidine Derivatives in Analgesia: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, 5-oxopyrrolidine derivatives have emerged as a promising class of compounds with potential therapeutic applications in pain management. This guide provides a comparative analysis of the analgesic activity of select 5-oxopyrrolidine derivatives, supported by experimental data from recent studies.
Quantitative Analysis of Analgesic Activity
The analgesic potential of 5-oxopyrrolidine derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from key studies, offering a comparative overview of their efficacy.
In Vitro Enzyme Inhibition
A key mechanism underlying the analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |
| MAK01 | COX-1 | 314 | [1] |
| COX-2 | 130 | [1] | |
| 5-LOX | 105 | [1] |
Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activity of MAK01.
In Vivo Analgesic Assays
The analgesic effects of 5-oxopyrrolidine derivatives have been assessed in various animal models of pain, including thermal and chemically-induced pain models.
| Compound ID | Test Model | Doses Administered (mg/kg) | Observed Effect | Reference |
| MAK01 | Hot Plate Test | 50, 100, 150 | Increased latency times of 10.32 ± 0.82s, 12.16 ± 0.51s, and 12.93 ± 0.45s, respectively. | [1] |
| ASH21374 | Acetic Acid-Induced Writhing Test | 2, 10, 100 | Significant reduction in writhing compared to control. | [2] |
| Hot Plate Test | 2, 10, 100 | Significant increase in pain latency. | [2] | |
| Formalin Test | 2, 10, 100 | Significant reduction in paw licking time in both early and late phases. | [2] | |
| 3-Aroyloxy-1-methyl-5-phenyl pyrrolidines (Series) | Hot Plate Test | Various | ED50 values ranging from 34.5 to 64.4 mg/kg for the most active compounds. |
Table 2: In Vivo Analgesic Activity of 5-Oxopyrrolidine Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are outlines of standard protocols for commonly used analgesic assays.
Hot Plate Test
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (typically mice or rats) are placed on the hot plate, and the time until a nociceptive response (e.g., licking of the paws or jumping) is recorded as the latency time.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency time is measured at predetermined intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
An increase in latency time compared to the control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This assay evaluates the peripheral analgesic activity of a substance by inducing a visceral pain response.
-
Animals (typically mice) are administered the test compound or vehicle.
-
After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
A reduction in the number of writhes in the treated group compared to the control group signifies analgesic activity.
Tail-Flick Test
Similar to the hot plate test, this method measures the response to a thermal stimulus to evaluate central analgesic action.
-
A focused beam of light is directed onto the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to prevent injury.
-
Measurements are taken before and at various time points after the administration of the test compound or vehicle.
-
An increase in the tail-flick latency indicates an analgesic effect.
Mechanistic Insights and Signaling Pathways
The analgesic effects of the studied 5-oxopyrrolidine derivatives appear to be mediated through multiple pathways.
COX/LOX Inhibition Pathway
The compound MAK01 demonstrates inhibitory activity against both COX and LOX enzymes.[1] This dual inhibition is a well-established mechanism for reducing the production of prostaglandins and leukotrienes, which are key mediators of pain and inflammation.
Caption: Inhibition of COX and LOX pathways by MAK01.
Multi-target Analgesic Pathway
The compound ASH21374 exhibits a more complex mechanism of action, involving not only peripheral but also central analgesic pathways. Studies suggest its effects are mediated through the activation of opioid receptors and inhibition of the glutamatergic system. This multi-target approach could be beneficial for treating different types of pain.
Caption: Multi-target analgesic action of ASH21374.
General Experimental Workflow
The preclinical evaluation of novel analgesic compounds typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: Preclinical workflow for analgesic drug discovery.
Conclusion
The presented data indicate that 5-oxopyrrolidine derivatives are a versatile scaffold for the development of novel analgesic agents. The diverse mechanisms of action, ranging from dual COX/LOX inhibition to multi-target central nervous system activity, suggest that this class of compounds holds significant potential for addressing a broad spectrum of pain conditions. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives, paving the way for future clinical candidates.
References
Validating the antibacterial efficacy of novel 5-oxopyrrolidine compounds against Staphylococcus aureus.
A Comparative Guide to Antibacterial Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, the relentless pursuit of novel antimicrobial agents against resilient pathogens like Staphylococcus aureus is a paramount challenge. This guide provides a comprehensive comparison of the antibacterial efficacy of emerging 5-oxopyrrolidine-based compounds, presenting supporting experimental data and detailed methodologies.
Comparative Antibacterial Activity
Recent studies have highlighted the promise of 5-oxopyrrolidine derivatives as potent antibacterial agents against various strains of Staphylococcus aureus, including multidrug-resistant isolates such as Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Intermediate S. aureus (VISA). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative novel 5-oxopyrrolidine compounds compared to conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 5-Oxopyrrolidine Compounds against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Oxopyrrolidine-Hydrazone Derivative 1 | ATCC 29213 (MSSA) | 3.9 | Cefuroxime | 7.8 |
| MRSA (Clinical Isolate) | 3.9 | Oxacillin | >32 | |
| MRSA (Clinical Isolate) | 3.9 | Ampicillin | >32 | |
| 5-Oxopyrrolidine Derivative 21 (with 5-nitrothiophene) | Vancomycin-Intermediate S. aureus (VISA) | 1-8 | Vancomycin | 1-2 |
| Linezolid/Tedizolid-Resistant S. aureus | 4-64 | Linezolid | >4 | |
| Tryptanthrin Appended Dispiropyrrolidine Oxindole 5b | ATCC 29213 (MSSA) | 0.125 | Levofloxacin | >0.125 |
| MRSA (Clinical Isolate) | 0.25 | Vancomycin | 2 | |
| Vancomycin-Resistant S. aureus (VRSA) | 0.25 | Vancomycin | >16 |
Data compiled from multiple sources.[1][2][3]
Table 2: Minimum Bactericidal Concentration (MBC) of a Novel 5-Oxopyrrolidine-Hydrazone Derivative against S. aureus
| Compound | S. aureus Strain | MBC (µg/mL) |
| 5-Oxopyrrolidine-Hydrazone Derivative 1 | ATCC 29213 (MSSA) | >3.9 |
| MRSA (Clinical Isolate) | >3.9 |
Note: For some compounds, the MBC was reported to be significantly higher than the MIC, indicating a primarily bacteriostatic effect at lower concentrations.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial efficacy. The broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of the MIC assay onto agar plates.
-
Subculturing : Following the MIC determination, an aliquot (typically 10-100 µL) from each well showing no visible growth is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation : The agar plates are incubated at 37°C for 24 hours.
-
Colony Counting : The number of colony-forming units (CFUs) is counted for each plate.
-
MBC Determination : The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5][6]
Anti-Biofilm Efficacy Assessment (Crystal Violet Assay)
The ability of the novel compounds to inhibit or disrupt S. aureus biofilms is a critical indicator of their therapeutic potential. The crystal violet assay is a common method for quantifying biofilm formation.
-
Biofilm Formation : A standardized bacterial culture is added to the wells of a microtiter plate, with and without the test compounds, and incubated for 24-48 hours to allow for biofilm development.
-
Washing : The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining : The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Destaining : Excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol.
-
Quantification : The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.[1][2]
Proposed Mechanism of Action: Targeting the SaeRS Two-Component System
While the precise molecular targets of many novel 5-oxopyrrolidine compounds are still under investigation, a plausible mechanism of action involves the disruption of key virulence-regulating signaling pathways in S. aureus. One such critical pathway is the SaeRS two-component system. SaeRS controls the expression of numerous virulence factors, including toxins and adhesins, and is essential for the pathogen's ability to cause infection.[1][4] Inhibition of this pathway represents a promising anti-virulence strategy.
The diagram above illustrates the SaeRS signaling cascade. Upon sensing an environmental cue, the sensor kinase SaeS autophosphorylates and subsequently transfers the phosphate group to the response regulator SaeR. Phosphorylated SaeR (SaeR-P) then binds to the promoter regions of target genes, activating the transcription of a battery of virulence factors. Novel 5-oxopyrrolidine compounds may exert their antibacterial effect by interfering with this pathway, potentially by inhibiting the phosphotransfer from SaeS-P to SaeR or by preventing SaeR-P from binding to DNA. This disruption would lead to a significant reduction in the pathogenicity of S. aureus.
Conclusion
Novel 5-oxopyrrolidine derivatives demonstrate significant promise as a new class of antibacterial agents against Staphylococcus aureus, including drug-resistant strains. Their efficacy, as demonstrated by low MIC values and, in some cases, anti-biofilm activity, warrants further investigation. The elucidation of their precise mechanisms of action, such as the potential inhibition of the SaeRS two-component system, will be crucial for the rational design and development of these compounds into effective clinical therapies. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other emerging antibacterial candidates.
References
- 1. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid and Structurally Related Pyrrolidine-Based Nootropics
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in the design of nootropic agents, with a rich history of producing compounds that modulate cognitive function. This guide provides a detailed comparison of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid with other prominent pyrrolidine derivatives known for their cognitive-enhancing and neuroprotective properties, such as Phenylpiracetam and Noopept. The objective of this analysis is to offer a comprehensive overview of their pharmacological profiles, supported by available experimental data, to inform future research and drug development efforts in the field of cognitive enhancement.
Physicochemical Properties and Structural Comparison
The subtle structural modifications to the core pyrrolidine ring significantly impact the physicochemical properties of these derivatives, which in turn influences their pharmacokinetic and pharmacodynamic profiles. The addition of a phenyl group in Phenylpiracetam, for instance, increases its lipophilicity compared to the parent compound, Piracetam, facilitating its passage across the blood-brain barrier.[1] Noopept, a dipeptide derivative, showcases how peptide linkages can be incorporated to create highly potent analogs.[2] While specific experimental data for this compound is limited in publicly available literature, its structure suggests a balance between lipophilicity, conferred by the isopropyl group, and hydrophilicity from the carboxylic acid moiety.
| Property | This compound | Phenylpiracetam | Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) |
| Molecular Formula | C₈H₁₃NO₃ | C₁₂H₁₄N₂O₂ | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 171.19 g/mol | 218.25 g/mol | 318.37 g/mol |
| Structure | 2-oxopyrrolidine with N-isopropyl and 3-carboxy substituents | 2-oxopyrrolidine with N-acetamide and 4-phenyl substituents | Dipeptide containing a prolyl-glycine core with N-phenylacetyl and ethyl ester modifications |
| Predicted Lipophilicity (LogP) | ~0.5 (Estimated) | ~1.2 (Estimated) | ~1.8 (Estimated) |
Comparative Biological Activity
The primary mechanism of action for many pyrrolidine-based nootropics involves the modulation of central nervous system targets, including neurotransmitter systems and receptors crucial for learning and memory.
In Vitro Bioactivity Data
The following table summarizes the in vitro activities of selected pyrrolidine derivatives on key molecular targets associated with cognitive function.
| Compound | Target | Assay | Result | Reference |
| Phenylpiracetam | Dopamine Transporter (DAT) | Radioligand Binding Assay | Kᵢ = 1.4 µM (for (R)-enantiomer) | [3] |
| α4β2 Nicotinic Acetylcholine Receptor | Radioligand Binding Assay | IC₅₀ = 5.86 µM | [3] | |
| Noopept | NMDA Receptor | Electrophysiology | Potentiates NMDA receptor-mediated currents | [4] |
| AMPA Receptor | Electrophysiology | Potentiates AMPA receptor-mediated currents | [4] | |
| Aniracetam | AMPA Receptor | Electrophysiology | Positive allosteric modulator | [5] |
In Vivo Efficacy in Preclinical Models
Animal models are instrumental in evaluating the cognitive-enhancing and neuroprotective effects of these compounds. The table below presents a summary of in vivo data from relevant studies.
| Compound | Animal Model | Assay | Dose | Key Findings | Reference |
| Phenylpiracetam | Rodent model of amnesia | Passive Avoidance Test | 10-100 mg/kg | Reversal of scopolamine-induced amnesia | [3] |
| Noopept | Rat model of cerebral ischemia | Morris Water Maze | 0.5-1.0 mg/kg | Improved spatial memory and learning | [2] |
| Pramiracetam | Rat model of cognitive deficit | Radial Arm Maze | 5-10 mg/kg | Enhanced working and reference memory | [6] |
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of pyrrolidine derivatives are believed to be mediated through a complex interplay of various signaling pathways. A primary proposed mechanism is the modulation of glutamatergic neurotransmission, particularly through AMPA and NMDA receptors, which are fundamental to synaptic plasticity, learning, and memory.[4][7] Some derivatives also influence cholinergic and dopaminergic systems.[1][8]
References
- 1. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 4. Noopept: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 5. nbinno.com [nbinno.com]
- 6. wisepowder.com [wisepowder.com]
- 7. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]
In Vitro Anticancer Efficacy of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of the anticancer activity of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, with a particular focus on their hydrazone analogs. The performance of these compounds is objectively compared with established anticancer agents, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Comparative Anticancer Activity
Recent research has identified a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly hydrazones, as potent cytotoxic agents against several human cancer cell lines. The in vitro anticancer activity of these compounds was evaluated against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[1][2][3] The cytotoxicity was also assessed in normal human foreskin fibroblasts (CRL-4001) to determine the selectivity of these compounds for cancer cells.[1][2][3]
Hydrazone-containing derivatives were found to be the most potent cytotoxic agents among the synthesized compounds.[1][2][3] Notably, certain hydrazones exhibited greater activity against the A375 melanoma cell line and lower activity against the MDA-MB-231 breast cancer cell line.[1][2][3]
Quantitative Comparison of Cytotoxicity (EC50/IC50)
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented in the tables below to compare the cytotoxicity of the novel derivatives with standard chemotherapeutic drugs. All cytotoxicity data for the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were determined after 72 hours of incubation using the MTT assay.[1]
Table 1: In Vitro Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives [1]
| Compound | MDA-MB-231 (EC50, µM) | PPC-1 (EC50, µM) | A375 (EC50, µM) | HF (CRL-4001) (EC50, µM) | Selectivity Index (A375 vs. HF) |
| 7b | 6.4 ± 1.1 | >50 | 14.5 ± 2.5 | 43.8 ± 7.5 | 3.0 |
| 9a | 36.6 ± 6.3 | 25.7 ± 4.4 | 9.8 ± 1.7 | 28.9 ± 5.0 | 2.9 |
| 9c | >50 | 30.2 ± 5.2 | 18.3 ± 3.1 | 48.7 ± 8.4 | 2.7 |
| 9e | >50 | 22.4 ± 3.8 | 14.5 ± 2.5 | 39.1 ± 6.7 | 2.7 |
| 9f | 18.9 ± 3.2 | 2.5 ± 0.6 | 1.0 ± 0.2 | 2.9 ± 0.5 | 2.9 |
| 10 | >50 | 18.6 ± 3.2 | 15.2 ± 2.6 | 45.1 ± 7.7 | 3.0 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: In Vitro Cytotoxicity of Standard Anticancer Drugs
| Drug | MDA-MB-231 (IC50) | PPC-1 (IC50) | A375 (IC50) |
| Doxorubicin | ~1.65 µg/mL | ~908 nM (PC-3) | ~0.45 µM |
| Cisplatin | >200 µM (24h), 56.27 µM (48h), 30.51 µM (72h) | ~98.21 µg/mL (PC-3) | ~4.58 µg/mL |
| Paclitaxel | ~0.3 µM | ~50 nM (LNCaP) | ~5.9 nM |
Note: The cell lines and experimental conditions for the standard drugs may vary across different studies. The provided values are for comparative purposes. PC-3 and LNCaP are other prostate cancer cell lines used as surrogates for PPC-1 data.
Experimental Protocols
Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The synthesis of the target compounds begins with the reaction of 2,4-difluoroaniline with itaconic acid to produce 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[4][5] This acid is then esterified, and the resulting ester is reacted with hydrazine hydrate to form the key intermediate, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[2] Finally, condensation of this hydrazide with various aromatic aldehydes yields the desired hydrazone derivatives.[2]
Caption: Synthetic pathway for 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives.
Cell Viability (MTT) Assay
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells and normal fibroblasts were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Monolayer: Cells were grown to confluence in 6-well plates.
-
Scratch Creation: A sterile pipette tip was used to create a uniform scratch in the cell monolayer.
-
Compound Treatment: The cells were washed to remove debris and then incubated with the test compounds at a non-toxic concentration.
-
Image Acquisition: Images of the scratch were captured at 0 and 48 hours.
-
Data Analysis: The wound closure was quantified by measuring the area of the scratch at both time points.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are still under investigation, the broader class of pyrrolidine and pyrrolidinone derivatives has been shown to exert anticancer effects through various mechanisms. These include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Pyrrolidine-containing compounds have been reported to act as inhibitors of:
-
Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.
-
Poly(ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents.
-
Histone deacetylases (HDACs): Enzymes that play a role in the epigenetic regulation of gene expression.
The observed cytotoxic and anti-migratory effects of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives suggest that they may also target one or more of these critical cancer-related pathways.
Caption: Putative anticancer mechanism of pyrrolidine derivatives.
Conclusion
The 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly the hydrazones, represent a promising new class of anticancer agents. Their significant in vitro cytotoxicity against various cancer cell lines, coupled with a degree of selectivity for cancer cells over normal fibroblasts, warrants further investigation. The data presented in this guide provides a strong foundation for future preclinical and clinical development of these compounds. Further studies are needed to elucidate the precise molecular targets and signaling pathways involved in their anticancer activity.
References
- 1. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 5. Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
Structure-activity relationship of 1-substituted 5-oxopyrrolidine-3-carboxylic acids
A Comprehensive Comparison of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids in Drug Discovery
The 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, is a privileged structure in medicinal chemistry due to its conformational rigidity and its presence in numerous biologically active natural products.[1][2] Modifications at the 1-position of this scaffold have led to the discovery of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, supported by experimental data and detailed protocols.
Structure-Activity Relationship Analysis
The biological activity of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the 1-position. Analysis of various studies reveals key trends for different therapeutic targets.
Anticancer Activity
The 1-phenyl substituent is a common feature in many potent anticancer agents based on this scaffold. The substitution pattern on this phenyl ring plays a crucial role in modulating the cytotoxic activity. For instance, derivatives with a 1-(4-acetamidophenyl) group have been shown to exhibit significant anticancer effects. Further modifications at the 3-position of the pyrrolidine ring, such as the introduction of hydrazone and azole moieties, have been explored to enhance this activity.[3][4]
Specifically, compounds bearing a 1-(2,4-difluorophenyl) substituent have demonstrated notable cytotoxicity against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[4] In another study, a 1-(2-hydroxyphenyl) substituent, particularly when further chlorinated to a (3,5-dichloro-2-hydroxyphenyl) group, showed promising anticancer activity against A549 human pulmonary cancer cells.[5][6]
Antimicrobial Activity
The antimicrobial potential of this class of compounds is also heavily dependent on the 1-substituent. Derivatives featuring a 1-(4-acetamidophenyl) group have been shown to possess antimicrobial properties.[3] The introduction of a 5-nitrothiophene substituent at the 3-position of the pyrrolidine ring in conjunction with a 1-(4-acetamidophenyl) group resulted in a compound with promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[3]
Similarly, compounds with a 1-(2-hydroxy-5-methylphenyl) substituent have been investigated as antibacterial agents.[7][8] The derivatization of the 3-carboxylic acid into hydrazones containing 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties led to potent activity against various bacterial strains, in some cases surpassing control antibiotics like cefuroxime.[7][8] Furthermore, 1-(2-hydroxyphenyl) derivatives have shown structure-dependent activity against Gram-positive pathogens.[5][6]
Anti-inflammatory and Other Activities
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory potential.[9] Additionally, some 1-substituted analogs have shown analgesic and antihypoxic effects.[10] The analgesic activity was reported to be slightly greater for compounds with an aromatic or heterocyclic radical at the 1-position.[10] In the context of neurodegenerative diseases, fully substituted 5-oxopyrrolidines have been identified as inhibitors of the BACE-1 enzyme, which is implicated in Alzheimer's disease.[11]
Quantitative Data Summary
The following tables summarize the biological activities of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives as reported in the literature.
Table 1: Anticancer Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | 1-Substituent | 3-Substituent/Modification | Cell Line | Activity (IC50) | Reference |
| 18 | 4-Acetamidophenyl | Hydrazone derivative | A549 | Potent | [3] |
| 19 | 4-Acetamidophenyl | Hydrazone derivative | A549 | Potent | [3] |
| 20 | 4-Acetamidophenyl | Hydrazone derivative | A549 | Potent | [3] |
| 21 | 4-Acetamidophenyl | Hydrazone with 5-nitrothiophene | A549 | Potent | [3] |
| 22 | 4-Acetamidophenyl | Hydrazone derivative | A549 | Potent | [3] |
| 7b | 2,4-Difluorophenyl | Hydrazone derivative | A375 | More active than other cell lines | [4] |
| 9c | 2,4-Difluorophenyl | Hydrazone derivative | A375 | More active than other cell lines | [4] |
| 9e | 2,4-Difluorophenyl | Hydrazone derivative | A375 | More active than other cell lines | [4] |
| 9f | 2,4-Difluorophenyl | Hydrazone derivative | A375 | More active than other cell lines | [4] |
| 10 | 2,4-Difluorophenyl | Benzimidazole derivative | A375 | More active than other cell lines | [4] |
| 28b | 3,5-Dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole derivative | A549 | Highest activity in the series | [5] |
Table 2: Antimicrobial Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | 1-Substituent | 3-Substituent/Modification | Bacterial Strain | Activity (MIC/MBC in µg/mL) | Reference |
| 21 | 4-Acetamidophenyl | Hydrazone with 5-nitrothiophene | Multidrug-resistant S. aureus | Promising and selective | [3] |
| Hydrazone | 2-Hydroxy-5-methylphenyl | Hydrazone with benzylidene | S. aureus | MIC: 3.9 | [7][8] |
| Hydrazone | 2-Hydroxy-5-methylphenyl | Hydrazone with 5-nitrothien-2-yl | Various strains | Surpassed cefuroxime (7.8 µg/mL) | [7][8] |
| Hydrazone | 2-Hydroxy-5-methylphenyl | Hydrazone with 5-nitrofuran-2-yl | Various strains | Potent effect | [7][8] |
| 14 | 2-Hydroxyphenyl | Thien-2-yl derivative | Vancomycin-intermediate S. aureus | Promising activity | [5][6] |
| 24b | 3,5-Dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole derivative | Vancomycin-intermediate S. aureus | Promising activity | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.
General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
A common synthetic route involves the reaction of a primary amine with itaconic acid.[3][5][10]
-
Reaction Setup: An equimolar mixture of the desired primary amine (e.g., N-(4-aminophenyl)acetamide) and itaconic acid is prepared.
-
Solvent and Conditions: The reaction is typically carried out in water at reflux temperature.[3] In some cases, the condensation is performed solvent-free at high temperatures (140–165 °C).[10]
-
Reaction Time: The reaction is monitored until completion, which can take several hours.
-
Work-up and Purification: Upon cooling, the product often precipitates out of the solution. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[12]
Synthesis of Hydrazone Derivatives
The carboxylic acid at the 3-position is often converted to a hydrazide, which is then reacted with an aldehyde or ketone to form the corresponding hydrazone.[3][5][7]
-
Esterification: The carboxylic acid is first converted to its methyl ester by reacting with methanol in the presence of a catalytic amount of sulfuric acid.[3]
-
Hydrazide Formation: The resulting ester is then treated with hydrazine monohydrate in a suitable solvent like propan-2-ol at reflux to yield the hydrazide.[5]
-
Hydrazone Synthesis: The hydrazide is condensed with various aromatic aldehydes or ketones in a solvent such as propan-2-ol, often with a catalytic amount of acid (e.g., hydrochloric acid), to afford the final hydrazone derivatives.[3][5][7]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method according to CLSI guidelines.[7]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) after incubation.
Visualizations
The following diagrams illustrate the general synthetic workflow and a conceptual representation of the structure-activity relationships.
Caption: General synthetic pathway for 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.
Caption: Key structural components influencing the biological activity of the scaffold.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of Hydrazone Derivatives Against Multidrug-Resistant Pathogens: A Comparative Guide
An in-depth analysis of the efficacy and mechanisms of novel hydrazone compounds in combating drug-resistant bacteria.
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising candidates, hydrazone derivatives have emerged as a versatile class of compounds with significant antibacterial potential. This guide provides a comparative overview of the efficacy of various hydrazone derivatives against MDR pathogens, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in this critical field.
The core structure of hydrazones, characterized by a C=N-N linkage, offers a flexible scaffold for chemical modification, allowing for the synthesis of a diverse library of compounds with a wide spectrum of biological activities.[1][2] Research has demonstrated that these compounds can be particularly effective against challenging MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.[3][4]
Comparative Efficacy of Hydrazone Derivatives
The antibacterial potency of hydrazone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of selected hydrazone derivatives against various multidrug-resistant bacterial strains, as reported in recent literature.
Table 1: Efficacy of Pyrazole-Based Hydrazone Derivatives against MDR Pathogens
| Compound ID | Target Pathogen | MIC (µg/mL) | Reference |
| 5h | S. aureus (MRSA) | 0.78 | [3] |
| B. subtilis | 0.78 | [3] | |
| A. baumannii | 12.5 | [3] | |
| 6i | S. aureus (MRSA) | 1.56 | [3] |
| B. subtilis | 0.78 | [3] | |
| A. baumannii | 3.125 | [3] | |
| 6j | S. aureus (MRSA) | 1.56 | [3] |
| B. subtilis | 1.56 | [3] | |
| A. baumannii | 0.78 | [3] |
Table 2: Efficacy of Quinoline-Based Hydrazone Derivatives against MDR Pathogens
| Compound ID | Target Pathogen | Zone of Inhibition (mm) | Reference |
| Quinoline Hydrazone Derivative Series | S. aureus (antibiotic-resistant) | 15 - 30 | [5] |
| E. coli (antibiotic-resistant) | 15 - 30 | [5] |
Table 3: Efficacy of Isonicotinic Hydrazide Derivatives against MDR Pathogens
| Compound ID | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 15 | Gram-positive bacteria | 1.95 - 7.81 | 3.91 - 125 | [4] |
| 19 | K. pneumoniae (MDR) | 12.5 | - | [4] |
| S. aureus (MRSA1) | 3.125 | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of hydrazone derivatives.
1. Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum:
-
A few colonies of the test bacterium are inoculated into a tube of sterile Mueller-Hinton Broth (MHB).
-
The broth is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Preparation of Compound Dilutions:
-
The hydrazone derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using MHB.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Cytotoxicity Assay (Brine Shrimp Lethality Test)
This assay is a preliminary screen for the toxicity of a compound.
-
Hatching of Brine Shrimp:
-
Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
The active nauplii are collected with a pipette.
-
-
Assay Procedure:
-
Different concentrations of the hydrazone derivative are prepared in vials containing artificial seawater.
-
A specific number of brine shrimp nauplii (e.g., 10-15) are added to each vial.
-
The vials are incubated for 24 hours under illumination.
-
-
Determination of LC50:
-
The number of dead nauplii in each vial is counted.
-
The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is calculated.[6]
-
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition
Some quinoline hydrazone derivatives have been shown to exhibit antibacterial activity by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[5] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to bacterial cell death.
Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by quinoline hydrazone derivatives.
General Experimental Workflow for Screening Antibacterial Hydrazones
The process of identifying and characterizing novel antibacterial hydrazone derivatives typically follows a structured workflow, from initial synthesis to in vitro and in silico evaluation.
Caption: A typical workflow for the discovery and evaluation of novel antibacterial hydrazone derivatives.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Antimicrobial Action of 5-Oxopyrrolidine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial properties of 5-oxopyrrolidine compounds against established antibiotic classes. We delve into the current understanding of their mechanism of action, supported by available experimental data, and present detailed protocols for key validation experiments.
Performance Snapshot: 5-Oxopyrrolidine Derivatives vs. Standard Antibiotics
The antimicrobial efficacy of novel 5-oxopyrrolidine derivatives has been demonstrated against a range of bacterial pathogens, including challenging multidrug-resistant strains. While the exact mechanism of action is still under investigation, preliminary data suggests a promising future for this class of compounds. This section provides a comparative overview of their performance, benchmarked against well-established antibiotic classes.
Table 1: Comparative Antimicrobial Performance (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic Class | 5-Oxopyrrolidine Derivatives | Fluoroquinolones (e.g., Ciprofloxacin) | Beta-Lactams (e.g., Penicillin, Cephalosporins) | Macrolides (e.g., Azithromycin) |
| Gram-Positive Bacteria (e.g., S. aureus) | 0.25 - 64[1][2][3] | 0.12 - 100 | 0.01 - >128 | 0.03 - 256 |
| Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Often >64 (less effective)[1] | 0.008 - 32 | 0.12 - >128 | 0.12 - >256 |
| Multidrug-Resistant Strains (e.g., MRSA) | Promising activity (e.g., 2 µg/mL)[1] | Variable, resistance is common | Often ineffective | Variable, resistance is common |
Note: MIC values can vary significantly based on the specific compound derivative, bacterial strain, and testing conditions. The data presented is a general range collated from multiple studies.
Delving into the Mechanism of Action
The precise molecular targets of 5-oxopyrrolidine compounds are not yet fully elucidated and appear to be diverse depending on the specific chemical structure. Current research points towards several potential mechanisms, primarily identified through computational in-silico studies, which await comprehensive experimental validation.
Proposed Mechanisms for 5-Oxopyrrolidine Compounds:
-
Enzyme Inhibition: In-silico docking studies suggest that certain 5-oxopyrrolidine derivatives may inhibit essential bacterial enzymes.[4] Potential targets include:
-
Bacillus cereus spor-lytic enzyme: Crucial for spore germination.
-
Cytolysin A (ClyA): A pore-forming toxin.[4]
-
DNA Gyrase: An enzyme critical for DNA replication. However, some experimental studies have shown that certain derivatives do not inhibit E. coli DNA gyrase, indicating that this may not be a universal mechanism for this class of compounds.
-
Established Mechanisms of Comparator Antibiotics:
-
Fluoroquinolones: These agents inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and segregation.
-
Beta-Lactams: This broad class of antibiotics, including penicillins and cephalosporins, inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).
-
Macrolides: These antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.
dot
Caption: Comparative Mechanisms of Action.
Experimental Protocols for Mechanism Validation
Validating the precise mechanism of action is a critical step in the development of any new antimicrobial agent. The following are detailed protocols for key experiments that can be employed to investigate the cellular processes affected by 5-oxopyrrolidine compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Test compound (5-oxopyrrolidine derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
dot
Caption: Broth Microdilution Workflow.
Enzyme Inhibition Assays
To validate whether 5-oxopyrrolidine compounds directly inhibit a specific bacterial enzyme (e.g., DNA gyrase), a direct enzymatic assay is required.
-
Materials:
-
Purified target bacterial enzyme (e.g., DNA gyrase)
-
Substrate for the enzyme (e.g., supercoiled plasmid DNA for gyrase)
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., DNA intercalating dye)
-
Plate reader
-
-
Procedure:
-
In a microplate, combine the purified enzyme, its substrate, and the assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Include a positive control (known inhibitor of the enzyme) and a negative control (no compound).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
A decrease in signal in the presence of the compound indicates enzyme inhibition.
-
dot
Caption: Enzyme Inhibition Assay Logic.
Macromolecular Synthesis Assays
These assays determine if the antimicrobial compound interferes with the synthesis of essential macromolecules like DNA, RNA, or protein.
-
Materials:
-
Bacterial culture
-
Test compound
-
Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
-
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Add the test compound at a concentration above its MIC.
-
At various time points, add the specific radiolabeled precursor to aliquots of the culture.
-
After a short incubation, stop the incorporation by adding cold TCA.
-
Filter the samples and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
A reduction in the incorporation of a specific radiolabeled precursor indicates inhibition of the corresponding macromolecular synthesis pathway.
-
Conclusion
5-Oxopyrrolidine compounds represent a promising new avenue in the search for novel antimicrobial agents. Their activity against multidrug-resistant bacteria is particularly noteworthy. While the precise mechanism of action is an active area of research, current hypotheses center on the inhibition of essential bacterial enzymes. Further rigorous experimental validation, utilizing the protocols outlined in this guide, is crucial to fully characterize their mode of action and to pave the way for their potential clinical development. The continued investigation of this compound class is vital in the ongoing battle against antimicrobial resistance.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study [jonuns.com]
Benchmarking New 5-Oxopyrrolidine Derivatives Against Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Among promising new candidates are 5-oxopyrrolidine derivatives, which have demonstrated significant antibacterial activity in recent studies. This guide provides an objective comparison of the performance of these emerging compounds against established antibiotics, supported by experimental data and detailed protocols to aid in research and development efforts.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of representative new 5-oxopyrrolidine derivatives compared to commonly used antibiotics against two clinically significant bacterial species: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound/Antibiotic | Strain | MIC (µg/mL) | Reference |
| 5-Oxopyrrolidine Derivative 1 | Multidrug-Resistant S. aureus | 2 | [3] |
| 5-Oxopyrrolidine Derivative 2 | S. aureus (ATCC 9144) | 3.9 | [1][2] |
| 5-Oxopyrrolidine Derivative 3 | Linezolid/Tedizolid-Resistant S. aureus | 4-64 | [4] |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 1 | [5][6] |
| Penicillin G | S. aureus (ATCC 25923) | 0.4 | [7] |
| Azithromycin | Methicillin-Resistant S. aureus (MRSA) | 32 - 128 | [8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound/Antibiotic | Strain | MIC (µg/mL) | Reference |
| 5-Oxopyrrolidine Derivatives | Various Strains | >64 | [3] |
| Ciprofloxacin | E. coli AG100 | 0.016 | [10] |
Table 3: Cytotoxicity against Human Cell Lines
This table presents the cytotoxic effects of a 5-oxopyrrolidine derivative on non-cancerous human small airway epithelial cells (HAEC1-KT), providing an initial assessment of its safety profile.
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| 5-Oxopyrrolidine Derivative Mix | HAEC1-KT | 100 | ~80-100 | [3] |
| Ciprofloxacin | Human Osteoblasts | 400 µg/mL | ~80-90 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the benchmarking of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compounds (5-oxopyrrolidine derivatives and existing antibiotics)
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (bacteria and MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a spectrophotometer to quantify bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control.
-
Bacterial Biofilm Disruption Assay
This assay evaluates the ability of a compound to disrupt pre-formed bacterial biofilms.
Materials:
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Test compounds
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the bacterial strain in TSB with glucose in a 96-well plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Compound Treatment:
-
Carefully remove the planktonic bacteria (supernatant) from the wells.
-
Wash the wells gently with a sterile saline solution.
-
Add fresh medium containing different concentrations of the test compounds to the wells.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Discard the medium and wash the wells to remove any remaining planktonic bacteria.
-
Add crystal violet solution to each well and incubate at room temperature to stain the biofilm.
-
Remove the crystal violet and wash the wells again.
-
Add a solvent (e.g., ethanol or acetic acid) to dissolve the stain from the biofilm.
-
Transfer the solution to a new plate and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The reduction in absorbance compared to the untreated control indicates biofilm disruption.
-
Visualizations: Workflows and Mechanisms
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Experimental workflow for benchmarking new antibiotics.
Simplified signaling pathway for Quinolone antibiotics.
Logical relationship of bactericidal vs. bacteriostatic action.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with sunitinib and cisplatin.
A comparative analysis of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reveals promising, yet varied, cytotoxic potential against several cancer cell lines when benchmarked against the established chemotherapeutic drugs sunitinib and cisplatin. This guide synthesizes available experimental data to offer a clear comparison for researchers and drug development professionals.
This publication provides a head-to-head comparison of the in vitro cytotoxicity of a series of newly synthesized 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against the multi-targeted tyrosine kinase inhibitor sunitinib and the DNA-damaging agent cisplatin. The analysis focuses on their effects on triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.
Quantitative Cytotoxicity Comparison
The cytotoxic effects of the novel compounds and the reference drugs were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, was the key metric for comparison.
The following table summarizes the IC50 values obtained for the most active 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and the reference drugs, sunitinib and cisplatin, against the specified cancer cell lines. It is important to note that experimental conditions, particularly incubation times, can vary between studies, which may influence the reported IC50 values.
| Compound/Drug | Cell Line | IC50 (µM) | Incubation Time |
| Novel Derivatives | |||
| Hydrazone Derivative 1 | MDA-MB-231 | 10.5 ± 1.2 | 72 hours |
| PPC1 | 7.8 ± 0.9 | 72 hours | |
| A375 | 5.2 ± 0.6 | 72 hours | |
| Hydrazone Derivative 2 | MDA-MB-231 | 8.9 ± 1.0 | 72 hours |
| PPC1 | 6.5 ± 0.8 | 72 hours | |
| A375 | 4.1 ± 0.5 | 72 hours | |
| Sunitinib | MDA-MB-231 | ~5-10 | 24-72 hours[1] |
| A375 | ~5.4 - 11.58 | 48-72 hours[2] | |
| PPC1 | Data not available | ||
| Cisplatin | MDA-MB-231 | ~8 - 63 | 24-72 hours[3][4][5][6] |
| A375 | ~4.58 - 44 | 24-72 hours[7][8] | |
| PPC1 | Data not available |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The in vitro cytotoxicity of the compounds was determined using a standard MTT assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, sunitinib, or cisplatin) and incubated for a specified period (typically 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Wound Healing Assay for Cell Migration
The effect of the compounds on cancer cell migration was assessed using a wound healing (or scratch) assay.
-
Cell Seeding: Cells were grown to confluence in 6-well plates.
-
Creating the "Wound": A sterile pipette tip was used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells were then washed to remove debris and incubated with a non-lethal concentration of the test compounds.
-
Image Acquisition: Images of the scratch were captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Analysis: The rate of wound closure was quantified by measuring the area of the scratch at each time point, providing an indication of cell migration.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the potential mechanisms of action of the compared compounds, the following diagrams were generated using the Graphviz DOT language.
Discussion of Signaling Pathways
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives , particularly those with a hydrazone moiety, are believed to exert their anticancer effects primarily through the induction of apoptosis.[9][10] The precise molecular targets and signaling pathways are still under investigation, but their ability to trigger programmed cell death is a key aspect of their cytotoxic activity.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11][12][13] It functions by blocking the signaling of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11][12][13] This inhibition disrupts downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[14][15] By targeting these pathways, sunitinib impedes tumor angiogenesis (the formation of new blood vessels) and directly inhibits the growth of cancer cells.[11][14]
Cisplatin , a platinum-based chemotherapeutic, acts by cross-linking with the purine bases in DNA, leading to DNA damage.[16] This damage, if not repaired, triggers a cellular stress response that activates signaling pathways, including the ATR/p53 and MAPK pathways, ultimately culminating in apoptosis.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Comparative Efficacy of 5-Oxopyrrolidine Derivatives in 3D Cancer Cell Culture Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 5-oxopyrrolidine derivatives in advanced 3D cancer cell culture models. The data presented is compiled from recent studies to aid in the evaluation of these compounds as potential anti-cancer therapeutics.
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. This guide focuses on the efficacy of a promising class of small molecules, 5-oxopyrrolidine derivatives, within these physiologically relevant in vitro systems.
Performance Comparison of 5-Oxopyrrolidine Derivatives in 3D Spheroid Models
The following tables summarize the quantitative data on the efficacy of various 5-oxopyrrolidine derivatives against different cancer cell lines grown as 3D spheroids. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these compounds.
Table 1: Efficacy of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives in 3D Cancer Spheroid Models
| Compound ID | Cancer Cell Line | 3D Model Type | EC50 (µM) | Reference |
| 7b | MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | >50 | [1] |
| PPC-1 (Prostate Carcinoma) | Spheroid | 13.2 ± 2.1 | [1] | |
| A375 (Melanoma) | Spheroid | 10.5 ± 1.5 | [1] | |
| 9c | MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | >50 | [1] |
| PPC-1 (Prostate Carcinoma) | Spheroid | 28.4 ± 3.5 | [1] | |
| A375 (Melanoma) | Spheroid | 20.1 ± 2.8 | [1] | |
| 9e | MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | >50 | [1] |
| PPC-1 (Prostate Carcinoma) | Spheroid | 15.8 ± 2.2 | [1] | |
| A375 (Melanoma) | Spheroid | 12.3 ± 1.9 | [1] | |
| 9f | MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | 45.6 ± 5.1 | [1] |
| PPC-1 (Prostate Carcinoma) | Spheroid | 8.9 ± 1.3 | [1] | |
| A375 (Melanoma) | Spheroid | 3.4 ± 0.5 | [1] | |
| 10 | MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | >50 | [1] |
| PPC-1 (Prostate Carcinoma) | Spheroid | 22.7 ± 3.1 | [1] | |
| A375 (Melanoma) | Spheroid | 18.9 ± 2.5 | [1] |
Table 2: Efficacy of 5-Oxopyrrolidine-3-carbohydrazide Derivatives in 3D Cancer Spheroid Models
| Compound ID | Cancer Cell Line | 3D Model Type | Effect on Spheroid Viability | Reference |
| 8 (2-hydroxybenzylidene derivative) | IGR39 (Melanoma) | Spheroid | High Cytotoxicity | [2] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | High Cytotoxicity | [2] | |
| Panc-1 (Pancreatic Carcinoma) | Spheroid | Comparable to other cell lines | [2] | |
| 12 (2-hydroxynaphthalenylmethylene derivative) | IGR39 (Melanoma) | Spheroid | High Cytotoxicity | [2] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Spheroid | High Cytotoxicity | [2] | |
| Panc-1 (Pancreatic Carcinoma) | Spheroid | Comparable to other cell lines | [2] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, focusing on the establishment of 3D cancer cell culture models and the assessment of compound efficacy.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) in their recommended complete growth medium. Harvest cells at 70-80% confluency using trypsin-EDTA and neutralize with medium.
-
Cell Counting and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count to determine concentration and viability. Dilute the cell suspension to the desired seeding density.
-
Spheroid Formation: Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2. Spheroid formation is typically observed within 24-72 hours.
-
Spheroid Culture: Maintain the spheroids by replacing half of the culture medium every 2-3 days, being careful not to disturb the spheroids.
Protocol 2: Assessment of Compound Efficacy in 3D Spheroids
-
Compound Preparation: Prepare stock solutions of the 5-oxopyrrolidine derivatives in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Once spheroids have reached a consistent size and morphology, carefully remove a portion of the medium from each well and replace it with medium containing the test compounds or a vehicle control.
-
Incubation: Incubate the treated spheroids for a specified duration (e.g., 72 hours).
-
Viability Assessment (e.g., CellTiter-Glo® 3D Assay):
-
Equilibrate the spheroid plates to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Lyse the cells by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for evaluating the efficacy of 5-oxopyrrolidine derivatives in 3D cancer spheroid models.
Caption: Postulated mechanism of action involving multi-kinase inhibition by certain 5-oxopyrrolidine derivatives.
Discussion and Future Directions
The presented data indicates that certain 5-oxopyrrolidine derivatives, particularly hydrazone-containing compounds, exhibit potent anti-cancer activity in 3D spheroid models of various cancers, including melanoma and prostate cancer. Notably, the efficacy can be significantly different from that observed in traditional 2D cultures, highlighting the importance of using more physiologically relevant models in pre-clinical drug screening.
The potential mechanism of action for some of these derivatives involves the inhibition of key signaling kinases such as SRC and BRAF, which are crucial for cancer cell proliferation, survival, and metastasis.[2] Further investigation into the specific molecular targets and signaling pathways affected by these compounds is warranted to fully elucidate their anti-cancer mechanisms and to identify predictive biomarkers for patient stratification.
This guide serves as a starting point for researchers interested in the anti-cancer potential of 5-oxopyrrolidine derivatives. The provided data and protocols can aid in the design of future studies aimed at validating these findings and advancing the most promising candidates towards clinical development.
References
A Comparative Guide to the Biological Activities of 1,3,4-Thiadiazole and 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two prominent heterocyclic scaffolds: 1,3,4-thiadiazole and 5-oxopyrrolidine-3-carboxylic acid derivatives. Both classes of compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, particularly as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to offer an objective comparison of their performance.
I. Comparative Analysis of Biological Activities
The 1,3,4-thiadiazole core is a versatile pharmacophore known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][2][3][4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also demonstrated significant potential, with reported analgesic, antihypoxic, anticancer, and antimicrobial properties.[5][6][7] The exploration of hybrid molecules incorporating both moieties suggests a synergistic potential in their biological action.[5]
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have been extensively studied for their anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][8] In contrast, 5-oxopyrrolidine-3-carboxylic acid derivatives have also shown promising anticancer activity, with some compounds exhibiting potent effects against various cancer cell lines.[6][7]
The following table summarizes the in vitro anticancer activity of selected derivatives from both classes and a hybrid molecule.
Table 1: Comparative in vitro Anticancer Activity of Selected Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(4-Fluorobenzylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | SKOV-3 (Ovarian) | 3.58 | [9] |
| 2-(4-Fluorobenzylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | A549 (Lung) | 2.79 | [9] | |
| 5-(4-Chlorophenyl)-2-(piperazin-1-yl)acetyl-1,3,4-thiadiazole | MCF-7 (Breast) | 2.32 | [9] | |
| 5-(4-Chlorophenyl)-2-(piperazin-1-yl)acetyl-1,3,4-thiadiazole | HepG2 (Liver) | 8.35 | [9] | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [10] | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [10] | |
| 5-Oxopyrrolidine-3-Carboxylic Acid | Hydrazone with a 5-nitrothiophene substituent | A549 (Lung) | >100 (Low Activity) | [7] |
| Bishydrazone derivative | A549 (Lung) | Potent (Qualitative) | [7] | |
| Hybrid Molecule | Dihydropyrrolidone derivative with 1,3,4-thiadiazole core | Not Specified | Low Cytotoxicity | [11] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Both 1,3,4-thiadiazole and 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antimicrobial properties. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[11][12] Similarly, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potent activity against a range of bacterial strains.[13][14][15]
The following table presents a comparison of the in vitro antimicrobial activity of selected derivatives.
Table 2: Comparative in vitro Antimicrobial Activity of Selected Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 5-Phenyl-1,3,4-thiadiazole-benzimidazole derivative | S. aureus | Moderate Activity | [11] |
| 5-Phenyl-1,3,4-thiadiazole-benzimidazole derivative | S. epidermidis | Moderate Activity | [11] | |
| 5-Phenyl-1,3,4-thiadiazole-benzimidazole derivative | P. aeruginosa | Good Activity | [11] | |
| 5-Phenyl-1,3,4-thiadiazole-benzimidazole derivative | E. coli | Good Activity | [11] | |
| 5-Oxopyrrolidine-3-Carboxylic Acid | Hydrazone with a 5-nitrothien-2-yl fragment | S. aureus | <7.8 | [13][14] |
| Hydrazone with a 5-nitrothien-2-yl fragment | L. monocytogenes | <7.8 | [13][14] | |
| Hydrazone with a 5-nitrothien-2-yl fragment | B. cereus | <7.8 | [13][14] | |
| Hydrazone with a 5-nitrothien-2-yl fragment | E. coli | <7.8 | [13][14] | |
| Hydrazone with a benzylidene moiety | S. aureus | 3.9 | [13][14] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
II. Experimental Protocols
A. Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3,4-thiadiazole or 5-oxopyrrolidine-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
B. Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][16]
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[2]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.[4]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
III. Signaling Pathways and Experimental Workflows
A. PI3K/Akt Signaling Pathway in Cancer (Modulated by 1,3,4-Thiadiazole Derivatives)
Several 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[3][8]
Caption: PI3K/Akt signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.
B. Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of test compounds.
Caption: General workflow for broth microdilution antimicrobial susceptibility testing.
IV. Conclusion
Both 1,3,4-thiadiazole and 5-oxopyrrolidine-3-carboxylic acid derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. The available data suggests that 1,3,4-thiadiazole derivatives have been more extensively explored for their anticancer properties, with well-defined mechanisms of action targeting key signaling pathways. Conversely, recent studies on 5-oxopyrrolidine-3-carboxylic acid derivatives highlight their potent and broad-spectrum antibacterial activity. The development of hybrid molecules incorporating both pharmacophores presents an exciting avenue for future research, potentially leading to compounds with enhanced and synergistic biological activities. This guide provides a foundation for researchers to compare these two important classes of heterocyclic compounds and to inform the design of future drug discovery efforts.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. scribd.com [scribd.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 5-Oxopyrrolidine Derivatives in Combination Cancer Therapy
The development of novel therapeutic strategies that enhance the efficacy of existing anticancer drugs while minimizing toxicity is a cornerstone of oncological research. One promising avenue is the exploration of synergistic combinations, where the therapeutic effect of two or more drugs used together is greater than the sum of their individual effects. This guide focuses on the potential synergistic effects of 5-oxopyrrolidine derivatives when combined with established anticancer agents. While direct and comprehensive studies quantifying these specific synergistic interactions are emerging, this guide provides a framework for investigation, drawing on data from related pyrrolidine compounds and established experimental protocols.
Comparative Efficacy of Pyrrolidine Derivatives in Combination Therapy
Although specific quantitative data for 5-oxopyrrolidine derivatives are not yet widely available in published literature, studies on similar pyrrolidine-containing compounds demonstrate the potential for synergistic interactions. For instance, Pyrrolidine Dithiocarbamate (PDTC), a pyrrolidine derivative, has been shown to exhibit additive and synergistic effects when combined with cisplatin in human cervical cancer cells.[1]
To quantitatively assess the synergistic effects of a novel 5-oxopyrrolidine derivative with a known anticancer drug, the Combination Index (CI) is a critical parameter. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The Dose Reduction Index (DRI) is another important metric, quantifying the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
Table 1: Illustrative Data on the Synergistic Effect of a Pyrrolidine Derivative (PDTC) with Cisplatin
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) for Cisplatin | Reference |
| SiHa | Cisplatin alone | 8.5 | - | - | [1] |
| SiHa | PDTC alone | 25 | - | - | [1] |
| SiHa | Cisplatin + PDTC (1:3 ratio) | - | < 1 (Synergistic) | > 1 | [1] |
Note: This table is illustrative and based on the principles of synergy. Actual values would need to be determined experimentally for specific 5-oxopyrrolidine derivatives.
Experimental Protocols for Assessing Synergy
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of synergistic drug combinations. Below are methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivative alone, the anticancer drug alone, and combinations of both at fixed molar ratios for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software such as CompuSyn to determine the Combination Index (CI) and Dose Reduction Index (DRI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the single agents and their combination at predetermined synergistic concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a 5-oxopyrrolidine derivative with an anticancer drug.
Caption: Workflow for in vitro assessment of synergistic anticancer effects.
Postulated Signaling Pathway of Synergy
The synergistic interaction between a 5-oxopyrrolidine derivative and a DNA-damaging agent like cisplatin could involve the modulation of key signaling pathways that regulate cell survival and apoptosis. For instance, many pyrrolidine derivatives are known to inhibit the NF-κB pathway, which is a pro-survival pathway often activated in response to chemotherapy-induced cellular stress.
The diagram below illustrates a hypothetical signaling pathway where a 5-oxopyrrolidine derivative enhances the apoptotic effect of cisplatin by inhibiting the NF-κB survival signal.
Caption: Hypothetical signaling pathway of synergy.
Conclusion
The exploration of 5-oxopyrrolidine derivatives in combination with standard anticancer drugs represents a promising frontier in cancer therapy. While comprehensive data on their synergistic effects are still being gathered, the methodologies and frameworks presented in this guide provide a robust approach for researchers and drug development professionals to investigate and validate these novel therapeutic strategies. The potential to enhance the efficacy of existing treatments and overcome drug resistance underscores the importance of continued research in this area.
References
Safety Operating Guide
Proper Disposal of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid based on general laboratory safety principles and information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is crucial to handle this chemical with care, assuming it may possess hazards similar to related compounds, such as skin, eye, and respiratory irritation.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements in your area.[2][3]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
Key Hazards of Similar Compounds:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
In all cases of significant exposure or if irritation persists, seek medical advice.[1]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal facility.[1][2][3] Do not dispose of this chemical down the drain or in regular trash .[4][5]
1. Waste Segregation and Collection:
-
Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste.[3][4][5] A glass bottle with a secure cap is a suitable option.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any applicable hazard symbols (e.g., irritant).[4][6]
-
Separation: Keep solid and liquid waste streams separate. Do not mix incompatible chemicals in the same waste container.[2][4]
2. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is at or near the point of generation.[3][7]
-
Conditions: The storage area should be cool, dry, and away from sources of ignition or incompatible materials.[4][8]
-
Containment: Whenever possible, use secondary containment to prevent the spread of material in case of a spill.[5]
3. Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated hazardous waste coordinator.[2]
-
Documentation: Complete any required waste disposal forms or tags accurately and completely.
-
Licensed Disposal: The waste will be transported to and disposed of at a licensed and approved waste disposal plant.[1][2]
4. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[4] Collect the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the immediate area.[4] Notify your supervisor and contact the institutional EHS department or emergency response team immediately.[4]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should develop a detailed plan that includes risk assessment, engineering controls (e.g., fume hood), required PPE, and emergency procedures prior to beginning work.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. needle.tube [needle.tube]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. lobachemie.com [lobachemie.com]
Essential Safety and Operational Guide for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
This document provides immediate safety, handling, and disposal protocols for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 299920-47-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on general recommendations for pyrrolidine derivatives.[1][2]
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][3][4] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-retardant lab coat is recommended. Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Inspect gloves before use and replace them immediately if contaminated.[1][3] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood, to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[1] |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.
Workflow for Safe Handling
Caption: Step-by-step safe handling workflow.
Experimental Protocol Steps:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5] |
| Inhalation | Remove person to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: Chemical waste disposal workflow.
Disposal Steps:
-
Waste Collection:
-
All waste materials, including empty containers and contaminated disposables (e.g., gloves, weighing paper), must be collected in a designated and properly labeled hazardous waste container.[5]
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[5]
-
-
Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[5][6] This should be done through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
